Phoenixin-14
Description
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Properties
Molecular Formula |
C75H110N18O20 |
|---|---|
Molecular Weight |
1583.8 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C75H110N18O20/c1-39(2)31-50(82-58(96)37-81-69(107)54-22-14-29-92(54)75(113)56-24-16-30-93(56)73(111)48(25-26-57(78)95)84-71(109)61(40(3)4)89-64(102)45(77)34-59(97)98)66(104)83-47(21-12-13-27-76)65(103)90-62(41(5)6)72(110)86-51(33-43-36-80-46-20-11-10-19-44(43)46)67(105)88-53(38-94)68(106)87-52(35-60(99)100)74(112)91-28-15-23-55(91)70(108)85-49(63(79)101)32-42-17-8-7-9-18-42/h7-11,17-20,36,39-41,45,47-56,61-62,80,94H,12-16,21-35,37-38,76-77H2,1-6H3,(H2,78,95)(H2,79,101)(H,81,107)(H,82,96)(H,83,104)(H,84,109)(H,85,108)(H,86,110)(H,87,106)(H,88,105)(H,89,102)(H,90,103)(H,97,98)(H,99,100)/t45-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,61-,62-/m0/s1 |
InChI Key |
WTUJETLCZZFKER-NLPGSOORSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)CNC(=O)[C@@H]5CCCN5C(=O)[C@@H]6CCCN6C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)CNC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
Phoenixin-14: A Technical Guide to Peptide Structure, Isoforms, and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phoenixin (PNX) is a recently discovered, highly conserved neuropeptide that plays a significant role in a multitude of physiological processes, most notably in the regulation of reproduction, metabolism, and anxiety.[1][2] Processed from the precursor protein Small Integral Membrane Protein 20 (SMIM20), phoenixin primarily exists in two bioactive, C-terminally amidated isoforms: Phoenixin-14 (PNX-14) and the N-terminally extended Phoenixin-20 (PNX-20).[2] These peptides exert their effects by activating the G protein-coupled receptor 173 (GPR173).[2] Initial research highlighted its role in the hypothalamic-pituitary-gonadal (HPG) axis, where it potentiates the release of luteinizing hormone (LH) in response to gonadotropin-releasing hormone (GnRH).[3] Subsequent studies have revealed its pleiotropic nature, with functions extending to energy homeostasis, cardiovascular protection, and neuroinflammation. This guide provides an in-depth overview of the structure of phoenixin isoforms, the experimental protocols used for their characterization, and the key signaling pathways they modulate.
Peptide Structure and Isoforms
Phoenixin is derived from the C-terminus of the SMIM20 protein, also known as C4orf52. Post-translational processing results in two major bioactive isoforms that are functionally similar but show tissue-dependent expression patterns; PNX-20 is more abundant in the hypothalamus, while PNX-14 is the predominant form in the heart and spinal cord. The amino acid sequence of PNX-14 is identical across mammals, including humans, rats, and mice, highlighting its evolutionary importance. PNX-20 exhibits a single amino acid variation between rodents and humans.
Quantitative Peptide Data
The following table summarizes the key structural and physical properties of the two primary phoenixin isoforms.
| Property | This compound (PNX-14) | Phoenixin-20 (PNX-20) |
| Amino Acid Sequence | H-Asp-Val-Gln-Pro-Pro-Gly-Leu-Lys-Val-Trp-Ser-Asp-Pro-Phe-NH₂ | Ala-Gly-Ile-Val-Gln-Glu-Asp-Val-Gln-Pro-Pro-Gly-Leu-Lys-Val-Trp-Ser-Asp-Pro-Phe-NH₂ |
| One-Letter Code | DVQPPGLKVWSDPF-NH₂ | AGIVQEDVQPPGLKVWSDPF-NH₂ |
| Molecular Formula | C₇₅H₁₁₀N₁₈O₂₀ | C₁₀₁H₁₅₃N₂₅O₂₉ |
| Molecular Weight | 1583.78 g/mol | 2181.45 g/mol |
| Primary Tissues | Heart, Spinal Cord | Hypothalamus |
| C-Terminus | Amidated | Amidated |
Discovery and Characterization: Experimental Protocols
The identification of phoenixin involved a combination of bioinformatics, classical peptide purification, and molecular biology techniques.
Bioinformatic Prediction and Peptide Synthesis
The discovery of phoenixin originated from a bioinformatic algorithm applied to the Human Genome Report, designed to identify highly conserved, uncharacterized peptide sequences. This computational approach predicted potential peptides cleaved from the hypothetical protein LOC389203 (human) and its rat homolog LOC501923, now known as SMIM20. Based on these conserved sequences and predicted cleavage sites, PNX-14 and PNX-20 peptides were chemically synthesized for subsequent experimental validation.
Peptide Isolation and Purification from Tissue
The endogenous presence of phoenixin was confirmed by isolating the peptide from bovine hypothalamus and rat heart tissues. A generalized protocol for this process is as follows:
-
Tissue Homogenization: Tissues are homogenized in an acidic extraction buffer (e.g., 1 M acetic acid) to precipitate larger proteins and solubilize peptides. The homogenate is then centrifuged at high speed.
-
Solid-Phase Extraction: The resulting supernatant is passed through a C18 solid-phase extraction column. Peptides are bound to the column, washed to remove salts and contaminants, and then eluted with a high concentration of organic solvent (e.g., 60% acetonitrile in 0.1% trifluoroacetic acid).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The eluted peptide fraction is concentrated and subjected to multiple rounds of RP-HPLC for purification.
-
Column: A C18 analytical or semi-preparative column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water with a trifluoroacetic acid (TFA) modifier is employed. For example, a linear gradient from 5% to 60% acetonitrile over 60 minutes.
-
Detection: Elution is monitored by UV absorbance at 214 nm and 280 nm.
-
-
Immunoassay Detection: Fractions collected from the HPLC are dried, reconstituted, and screened using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) developed with antibodies raised against the synthetic phoenixin peptides. This identifies the fractions containing immunoreactive phoenixin.
-
Mass Spectrometry: The immunoreactive fractions are analyzed by mass spectrometry to confirm the molecular weight and obtain sequence information, verifying the identity of the isolated peptide as endogenous phoenixin.
Functional Characterization: GPR173 Receptor Activity
The functional role of phoenixin is primarily mediated through GPR173. Key experiments to validate this interaction involve receptor activation assays and knockdown studies.
Protocol: siRNA Knockdown of GPR173 in Hypothalamic Neurons
This protocol is used to demonstrate that the cellular effects of phoenixin are dependent on the presence of its receptor, GPR173.
-
Cell Culture: Immortalized hypothalamic neuronal cell lines (e.g., mHypoA-GnRH/GFP) are cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum) to ~70% confluency.
-
siRNA Transfection: Cells are transfected with either a validated small interfering RNA (siRNA) targeting GPR173 or a non-targeting negative control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine).
-
Incubation: Cells are incubated for 24-48 hours post-transfection to allow for the degradation of GPR173 mRNA and protein.
-
Phoenixin Treatment: The transfected cells are then treated with a known concentration of phoenixin (e.g., 100 nM) or vehicle control for a specified time period (e.g., 2-8 hours).
-
Endpoint Analysis: The effect of phoenixin treatment is measured. This is often a change in gene expression of a downstream target (like GnRH or Kiss1), which is quantified using quantitative reverse transcription PCR (RT-qPCR). A successful experiment will show that phoenixin's effect is significantly blunted or abolished in the cells treated with GPR173 siRNA compared to the negative control.
Protocol: cAMP Accumulation Assay
This assay confirms that GPR173 couples to a Gαs protein, leading to the production of the second messenger cyclic AMP (cAMP).
-
Cell Seeding: Cells expressing GPR173 are seeded into a multi-well plate (e.g., 384-well) and cultured overnight.
-
Pre-incubation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. This prevents the degradation of cAMP and enhances signal accumulation.
-
Agonist Stimulation: Cells are treated with various concentrations of phoenixin (agonist) to generate a dose-response curve. Control wells receive only the vehicle. The plate is incubated for a short period (e.g., 30 minutes) at room temperature.
-
Cell Lysis and Detection: A lysis buffer containing detection reagents is added. Competitive immunoassays are commonly used, where endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.
-
Signal Measurement: The signal, often measured using technologies like HTRF (Homogeneous Time-Resolved Fluorescence), is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: A standard curve is used to convert the raw signal into cAMP concentrations. The dose-response curve for phoenixin is then plotted to determine its EC₅₀ (half-maximal effective concentration).
Signaling Pathways
Phoenixin binding to GPR173 primarily initiates a Gαs-mediated signaling cascade. This pathway is fundamental to its role in regulating gene expression in hypothalamic neurons.
-
Receptor Binding: PNX-14 or PNX-20 binds to the extracellular domain of GPR173.
-
G-Protein Activation: This binding induces a conformational change in GPR173, leading to the activation of the associated heterotrimeric G-protein. The Gαs subunit dissociates and exchanges GDP for GTP.
-
Adenylate Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC), an enzyme that converts ATP into cyclic AMP (cAMP).
-
PKA Activation: The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).
-
CREB Phosphorylation: Activated PKA translocates to the nucleus and phosphorylates the cAMP Response Element-Binding Protein (CREB).
-
Gene Transcription: Phosphorylated CREB (pCREB) binds to cAMP response elements (CRE) in the promoter regions of target genes, such as those for GnRH and Kisspeptin (Kiss1), thereby modulating their transcription.
Conclusion
This compound and its isoforms represent a significant discovery in neuroendocrinology. Their highly conserved nature and pleiotropic effects underscore their fundamental physiological importance. The elucidation of their structure, the development of robust characterization protocols, and the mapping of the GPR173 signaling pathway have provided a solid foundation for future research. For professionals in drug development, the phoenixin-GPR173 axis presents a promising target for therapeutic intervention in reproductive disorders, metabolic diseases, and potentially a range of other conditions. Further investigation into the nuanced regulation of phoenixin expression and the downstream consequences of its signaling will continue to expand our understanding of this vital peptide system.
References
- 1. Frontiers | Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target [frontiersin.org]
- 2. Phoenixin: More than Reproductive Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypothalamic action of phoenixin to control reproductive hormone secretion in females: importance of the orphan G protein-coupled receptor Gpr173 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Phoenixin-14 Receptor GPR173 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the signaling mechanisms associated with Phoenixin-14 (PNX-14) and its cognate G protein-coupled receptor, GPR173. It covers the core signaling cascades, quantitative data on ligand-receptor interactions, and detailed protocols for key experimental assays used to investigate this pathway.
Introduction: The Phoenixin/GPR173 System
Phoenixin (PNX) is a recently identified neuropeptide that plays a crucial role in various physiological processes, most notably the regulation of the hypothalamic-pituitary-gonadal (HPG) axis, which governs reproductive function[1][2]. The peptide is an endogenous ligand for the G protein-coupled receptor 173 (GPR173), an orphan receptor also known as Super-conserved Receptor Expressed in Brain 3 (SREB3)[3][4]. PNX is derived from its precursor, the small integral membrane protein 20 (SMIM20), and exists in two primary active isoforms: PNX-14 and PNX-20[1].
Activation of GPR173 by PNX-14 initiates a cascade of intracellular signaling events that modulate cellular function. These pathways are of significant interest to researchers in endocrinology, neuroscience, and pharmacology due to their implications in fertility, metabolic regulation, anxiety, and memory. This guide details the currently understood signaling architecture of the PNX-14/GPR173 system.
Core Signaling Pathways
GPR173 is a versatile receptor capable of coupling to multiple G protein subtypes, leading to the activation of several distinct downstream effector pathways. The primary pathways identified are the Gαs/cAMP/PKA cascade and the MAPK/ERK pathway, with evidence also pointing towards the involvement of Gαq/11 and PI3K/Akt signaling in specific cell types.
Gαs/cAMP/PKA Pathway
The most well-characterized signaling route for GPR173 in hypothalamic neurons is through the Gαs protein.
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Activation: Binding of PNX-14 to GPR173 induces a conformational change, leading to the activation of the associated Gαs protein.
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Second Messenger Production: Activated Gαs stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
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PKA Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).
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CREB Phosphorylation: PKA then phosphorylates the cAMP Response Element-Binding Protein (CREB), a key transcription factor.
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Gene Expression: Phosphorylated CREB (pCREB) translocates to the nucleus to regulate the expression of target genes, including Kiss1 (encoding kisspeptin) and Gonadotropin-Releasing Hormone (GnRH). This pathway is fundamental to PNX's role in modulating the reproductive axis.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
PNX-14 treatment has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a central node in cellular signaling.
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Upstream Triggers: ERK activation can be initiated downstream of both PKA and Protein Kinase C (PKC) activation, making it a point of convergence for GPR173 signaling.
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Phosphorylation Cascade: The pathway involves a cascade of kinases, typically Raf, MEK1/2, and finally ERK1/2.
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Cellular Outcomes: Activated (phosphorylated) ERK1/2 translocates to the nucleus to phosphorylate transcription factors, influencing processes such as cell proliferation and differentiation. In porcine luteal cells, ERK1/2 activation is directly linked to the endocrine effects of PNX-14.
Other Associated Pathways
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PI3K/Akt Pathway: In porcine luteal cells, PNX-14 stimulation leads to an increase in the phosphorylation of Akt (also known as Protein Kinase B), indicating activation of the PI3K/Akt pathway. This pathway is critical for cell survival and metabolism.
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Gαq/11/PLC Pathway (Hypothesized): While direct evidence is still emerging, GPR173 has been hypothesized to couple to Gαq/11 proteins. This would lead to the activation of Phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ would trigger the release of intracellular calcium (Ca²⁺), and DAG would activate PKC. Studies have noted a mixed effect of PNX-14 on PKC activation, suggesting this pathway may be cell-type specific or secondary to other cascades.
Signaling Pathway Visualization
The following diagram illustrates the primary and secondary signaling cascades initiated by this compound binding to the GPR173 receptor.
Quantitative Data Summary
While specific binding affinities (Kd) and potency values (EC₅₀) for this compound at GPR173 are not detailed in the reviewed literature, functional studies provide effective concentrations required to elicit downstream cellular responses. These data are crucial for designing experiments and for understanding the pharmacological profile of the ligand-receptor pair.
| Ligand | Cell Type | Assay | Concentration Range | Key Finding | Citation |
| This compound | Porcine Luteal Cells | Protein Expression | 1-1000 nM | Increased GPR173 protein levels at 1 and 10 ng/mL. | |
| This compound | Porcine Luteal Cells | Kinase Phosphorylation | 10 nM | Increased ERK1/2 and Akt phosphorylation; decreased PKA phosphorylation. | |
| Phoenixin-20 | mHypoA-Kiss/GFP-3 Cells | mRNA Expression | 100 nM | Upregulated Kiss1 mRNA expression at 24 hours. | |
| This compound/20 | mHypoA-GnRH/GFP Cells | mRNA Expression | 10 nM, 100 nM | PNX increased GnRH and GnRH-R mRNA expression. | |
| Phoenixin | Human Granulosa Cells (HGrC1) | Cell Proliferation | 100 nM | Treatment for 24h induced cell proliferation. |
Key Experimental Protocols
Investigating the GPR173 signaling pathway involves a variety of cell-based assays to measure second messengers and downstream protein activation. Below are detailed methodologies for the most common experiments.
cAMP Accumulation Assay
This assay quantifies the production of cAMP following Gαs-coupled receptor activation. Modern methods often use luminescence-based biosensors for high-throughput analysis.
Principle: The GloSensor™ cAMP assay utilizes a genetically engineered form of firefly luciferase containing a cAMP-binding moiety. When cAMP binds to the biosensor, a conformational change occurs, leading to a quantifiable increase in light output that is directly proportional to the intracellular cAMP concentration. This method avoids cell lysis and the use of phosphodiesterase inhibitors.
Methodology:
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Cell Culture & Transfection: Plate cells (e.g., HEK293) in a white, 96-well plate. Transfect cells with a plasmid encoding GPR173 and a separate plasmid encoding the GloSensor cAMP biosensor. Incubate for 24-48 hours to allow for protein expression.
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Assay Preparation: Remove the culture medium and replace it with a CO₂-independent medium containing the GloSensor™ cAMP Reagent. Allow the plate to equilibrate at room temperature for at least 1 hour.
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Ligand Stimulation: Measure baseline luminescence using a plate reader. Add PNX-14 at various concentrations to the wells.
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Signal Detection: Immediately begin kinetic measurement of luminescence over a period of 30-40 minutes. The increase in luminescence reflects the accumulation of cAMP.
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Data Analysis: Plot the peak luminescent signal against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.
Intracellular Calcium Mobilization Assay
This assay is used to detect the activation of Gαq/11-coupled receptors, which trigger the release of calcium from intracellular stores like the endoplasmic reticulum.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. In its resting state, the dye exhibits low fluorescence. Upon receptor activation and subsequent release of Ca²⁺ into the cytoplasm, the dye binds to Ca²⁺, resulting in a significant and rapid increase in fluorescence intensity. This change is monitored in real-time using a fluorescence plate reader like a FLIPR or FlexStation.
Methodology:
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Cell Culture: Plate adherent cells (e.g., HEK293T, CHO) expressing GPR173 in a 96-well black-walled, clear-bottom plate and culture overnight. To ensure a Ca²⁺ signal regardless of native coupling, cells can be co-transfected with a promiscuous Gα₁₆ subunit.
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Dye Loading: Remove culture medium and add a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 45-60 minutes at 37°C.
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Ligand Preparation: Prepare a separate plate with PNX-14 at various concentrations (typically 2x-5x final concentration).
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Signal Detection: Place both plates into a fluorescence imaging plate reader (FLIPR) or similar instrument. The instrument will add the ligand from the source plate to the cell plate and immediately begin measuring fluorescence intensity (Excitation: ~488 nm, Emission: ~525 nm) every 1-2 seconds for 2-3 minutes.
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Data Analysis: The resulting data shows a rapid increase in fluorescence (peak response) followed by a decay. The peak height is plotted against ligand concentration to determine the EC₅₀ for calcium mobilization.
ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAPK/ERK pathway by detecting the phosphorylated forms of ERK1 and ERK2 (p-ERK). This can be accomplished via Western Blot or high-throughput methods like TR-FRET.
Principle (TR-FRET Method): Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays, such as HTRF®, use a pair of antibodies that recognize different epitopes on the target protein (ERK). One antibody, specific to the phosphorylated site (Thr202/Tyr204), is labeled with a donor fluorophore (e.g., Europium cryptate). The second antibody, which recognizes total ERK, is labeled with an acceptor fluorophore. When both antibodies bind to the same p-ERK molecule, the donor and acceptor are brought into close proximity, allowing for energy transfer and emission of a specific FRET signal. This signal is proportional to the amount of p-ERK in the sample.
Methodology (TR-FRET):
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Cell Culture and Stimulation: Plate cells in a suitable microplate. Starve cells of serum for several hours to reduce basal ERK phosphorylation. Stimulate cells with various concentrations of PNX-14 for a short period (typically 5-10 minutes) at 37°C.
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Cell Lysis: Remove the stimulation medium and add lysis buffer directly to the wells. Incubate on an orbital shaker for 30 minutes at room temperature to ensure complete lysis.
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Detection: Transfer the cell lysate to a low-volume 384-well detection plate. Add the pre-mixed detection reagents containing the donor- and acceptor-labeled antibodies.
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Incubation and Reading: Incubate the plate for 1-2 hours at room temperature. Read the plate on a TR-FRET compatible reader, measuring emission at both the acceptor wavelength (~665 nm) and the donor wavelength (~615 nm).
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Data Analysis: Calculate the ratio of the acceptor to donor signals (665 nm / 615 nm) to normalize the data. Plot the ratio against the ligand concentration to generate a dose-response curve.
Conclusion and Future Directions
The this compound/GPR173 signaling system is a complex network involving multiple G protein subtypes and downstream kinase cascades. The primary Gαs/cAMP/PKA pathway is well-established as a mediator of its effects on the reproductive axis, while the activation of ERK and Akt highlights its role in broader cellular processes like proliferation and survival. The potential for Gαq/11 coupling presents an area for further investigation, which could uncover new dimensions of GPR173 pharmacology.
For drug development professionals, the pleiotropic nature of GPR173 signaling suggests that biased agonists could be developed to selectively activate specific pathways (e.g., Gαs vs. ERK activation), offering a more targeted therapeutic approach. A deeper characterization of the receptor's pharmacological profile, including the determination of binding affinities and potencies for various PNX analogs, will be essential for advancing GPR173 as a viable drug target.
References
Phoenixin-14: A Comprehensive Technical Guide to its Physiological Functions and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phoenixin-14 (PNX-14) is a recently identified neuropeptide that has rapidly emerged as a pleiotropic signaling molecule with significant physiological functions.[1][2] Derived from the proteolytic cleavage of the small integral membrane protein 20 (SMIM20), this 14-amino acid peptide is a key ligand for the G protein-coupled receptor 173 (GPR173).[2][3][4] Extensive research has demonstrated its integral roles in the regulation of reproduction, metabolism, and neuronal signaling. This technical guide provides an in-depth overview of the core physiological functions of this compound, detailed experimental methodologies for its study, and a summary of quantitative data to support future research and drug development endeavors.
Core Physiological Functions of this compound
This compound exerts a wide range of effects throughout the body, with significant implications for several physiological systems. Its functions are primarily mediated through its receptor, GPR173, which is expressed in both central and peripheral tissues.
Regulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis and Reproduction
This compound is a critical regulator of the reproductive system. It plays a significant role in modulating the HPG axis, influencing the secretion of key reproductive hormones.
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Gonadotropin-Releasing Hormone (GnRH) and Luteinizing Hormone (LH) Secretion: PNX-14 has been shown to potentiate the GnRH-stimulated release of LH from the pituitary gland. This action is crucial for the preovulatory LH surge, a key event in the female reproductive cycle. Studies in rats have shown that intracerebroventricular (i.c.v.) injection of PNX-14 increases plasma LH levels. Furthermore, PNX-14 upregulates the expression of the GnRH receptor in pituitary cells, enhancing their sensitivity to GnRH.
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Follicular Development and Oocyte Maturation: In the ovary, this compound promotes follicular growth and oocyte maturation. It stimulates the proliferation of granulosa cells and enhances the production of estradiol.
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Estrous Cycle: The expression of this compound and its receptor, GPR173, fluctuates throughout the estrous cycle, with the highest levels observed during the estrus phase, suggesting a role in cyclical reproductive processes.
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Polycystic Ovary Syndrome (PCOS): Interestingly, elevated levels of this compound have been observed in women with PCOS, a common endocrine disorder characterized by ovulatory dysfunction. This suggests a potential role for PNX-14 in the pathophysiology of this condition.
Metabolic Regulation
This compound is increasingly recognized for its role in metabolic homeostasis, including the regulation of glucose metabolism, food intake, and lipid metabolism.
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Glucose Homeostasis and Insulin Secretion: PNX-14 has been identified in pancreatic islet cells and has been shown to stimulate glucose-stimulated insulin secretion (GSIS) from pancreatic beta-cells. This effect is mediated through the cAMP/Epac signaling pathway. In vitro studies using INS-1E insulin-producing cells have demonstrated that PNX-14 increases insulin mRNA expression and cell proliferation.
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Food and Fluid Intake: Central administration of this compound has been shown to have an orexigenic effect, increasing food intake in rats, particularly during the light phase. This effect is characterized by an increase in meal size and a decrease in the interval between meals. Conversely, intraperitoneal injection of PNX-14 does not appear to affect food intake, suggesting a centrally mediated mechanism.
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Lipid Metabolism: this compound is involved in the regulation of lipid metabolism, including the differentiation of preadipocytes into mature adipocytes. This process is mediated through a cAMP/Epac-dependent pathway.
Neuronal Signaling and Central Nervous System Functions
This compound exerts significant effects on the central nervous system, influencing behavior, memory, and neuroprotection.
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Anxiolytic Effects: Intracerebroventricular injection of this compound has been shown to produce dose-dependent anxiolytic-like effects in mice. This effect is thought to be mediated through the activation of the GnRH system in the anterior hypothalamic area (AHA).
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Memory and Cognition: PNX-14 has been implicated in learning and memory processes. Studies have shown that it can enhance memory and mitigate memory impairment in mouse models.
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Neuroprotection: this compound exhibits neuroprotective properties. It has been shown to inhibit ischemia/reperfusion-induced cytotoxicity in microglia.
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Pain and Sensory Transmission: this compound has been detected in dorsal root ganglion cells, suggesting a role in pain and sensory transmission.
Signaling Pathways
This compound elicits its diverse physiological effects by activating specific intracellular signaling cascades upon binding to its receptor, GPR173. The primary signaling pathways identified to date are the cAMP/PKA and ERK/MAPK pathways.
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cAMP/PKA Pathway: In hypothalamic neurons and ovarian granulosa cells, PNX-14 binding to GPR173 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the transcription factor CREB, to regulate gene expression related to hormone secretion and follicular development.
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ERK/MAPK Pathway: In some cell types, such as porcine luteal cells, this compound has been shown to activate the Extracellular signal-regulated kinase (ERK) 1/2, a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade. This pathway is typically associated with cell proliferation and differentiation.
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cAMP/Epac Pathway: In pancreatic beta-cells, the stimulatory effect of PNX-14 on insulin secretion is mediated through the cAMP-dependent activation of Epac (Exchange protein directly activated by cAMP).
Figure 1: Simplified signaling pathways of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: In Vivo Effects of this compound Administration
| Species | Administration Route | Dose | Observed Effect | Reference |
| Rat (male) | Intracerebroventricular (i.c.v.) | 1.7 nmol | 72% increase in light phase food intake | |
| Rat (male) | Intracerebroventricular (i.c.v.) | 400 pmol | Significant increase in plasma testosterone and LH | |
| Mouse | Intracerebroventricular (i.c.v.) | 5, 10, 25, 50 nmol | Dose-dependent anxiolytic effects | |
| Rat | Intraperitoneal (i.p.) | 100 ng/g/day (PNX-20) | Reversal of elevated blood glucose and lipid levels in a gestational diabetes model | |
| Neonatal Chicken | Intracerebroventricular (i.c.v.) | 0.8, 1.6, 3.2 nmol | Dose-dependent increase in food consumption |
Table 2: In Vitro Effects of this compound
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| INS-1E insulin-producing cells | 1, 10, 100 nmol/l | Not specified | Increased insulin mRNA expression and cell proliferation | |
| Isolated rat pancreatic islets | 1, 10, 100 nmol/l | Not specified | Enhanced glucose-stimulated insulin secretion | |
| Porcine luteal cells | 1-1000 nM | 24 h | Increased progesterone and estradiol secretion | |
| mHypoA-GnRH/GFP neurons | 10, 100 nmol/L | 2 and 8 h | Increased GnRH mRNA levels | |
| mHypoA-Kiss/GFP-3 neurons | 100 nmol/L | 24 h | Upregulated Kiss1 mRNA expression |
Detailed Experimental Protocols
This section provides an overview of common experimental protocols used to investigate the physiological functions of this compound.
In Vivo Studies: Intracerebroventricular (i.c.v.) Injection in Rodents
This protocol is used to assess the central effects of this compound on behavior and hormone secretion.
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Surgical Procedure:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target brain region (e.g., lateral ventricle). Stereotaxic coordinates are determined based on a rodent brain atlas.
-
Implant a guide cannula and secure it with dental cement.
-
Allow the animal to recover for a specified period (e.g., one week).
-
-
Injection Procedure:
-
Gently restrain the conscious animal.
-
Insert an injection cannula connected to a microsyringe into the guide cannula.
-
Infuse a small volume (e.g., 1-5 µl) of this compound solution or vehicle control over a period of 1-2 minutes.
-
Leave the injector in place for an additional minute to allow for diffusion.
-
-
Behavioral Testing: Conduct behavioral tests (e.g., open field test, elevated plus maze) at a specified time after injection.
-
Hormone Measurement: Collect blood samples at various time points post-injection for hormone analysis by ELISA or RIA.
Figure 2: Workflow for intracerebroventricular injection studies.
In Vitro Studies: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is used to determine the effect of this compound on insulin secretion from pancreatic islets or insulin-producing cell lines.
-
Cell Culture:
-
Culture INS-1E cells or isolated primary pancreatic islets in appropriate culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin-streptomycin, and other necessary components).
-
Plate the cells in 24-well plates and allow them to adhere and grow to a desired confluency.
-
-
GSIS Protocol:
-
Pre-incubate the cells in a low-glucose Krebs-Ringer bicarbonate (KRB) buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.
-
Replace the pre-incubation buffer with fresh low-glucose KRB buffer with or without this compound at various concentrations and incubate for a specified time (e.g., 1 hour). Collect the supernatant for basal insulin measurement.
-
Replace the low-glucose buffer with a high-glucose KRB buffer (e.g., 16.7 mM glucose) with or without this compound and incubate for a specified time (e.g., 1 hour). Collect the supernatant for stimulated insulin measurement.
-
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an ELISA or RIA kit.
Measurement of this compound Levels: Enzyme-Linked Immunosorbent Assay (ELISA)
Commercially available ELISA kits are commonly used to quantify this compound concentrations in biological samples such as serum, plasma, and cell culture supernatants.
-
Principle: The assay is typically a sandwich ELISA. A microplate is pre-coated with a capture antibody specific for this compound. Samples and standards are added to the wells, and any PNX-14 present binds to the capture antibody. A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate. A substrate solution is added, and the color development is proportional to the amount of this compound in the sample.
-
General Protocol:
-
Prepare standards and samples.
-
Add standards and samples to the wells of the pre-coated microplate and incubate.
-
Wash the wells to remove unbound substances.
-
Add the biotinylated detection antibody and incubate.
-
Wash the wells.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate in the dark.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.
-
Western Blotting for GPR173 and Signaling Proteins
Western blotting is used to detect and quantify the expression of GPR173 and the phosphorylation status of key signaling proteins like ERK.
-
Protein Extraction:
-
Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-GPR173, anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Figure 3: General workflow for Western blotting.
Future Directions and Therapeutic Potential
The multifaceted roles of this compound in reproduction, metabolism, and neuronal function highlight its potential as a therapeutic target for a range of conditions.
-
Infertility and Reproductive Disorders: Given its role in regulating the HPG axis, targeting the this compound/GPR173 system could offer novel therapeutic strategies for ovulatory disorders such as PCOS and other forms of infertility.
-
Metabolic Diseases: The ability of this compound to modulate insulin secretion and food intake suggests its potential in the treatment of type 2 diabetes and obesity.
-
Neurological and Psychiatric Disorders: The anxiolytic and neuroprotective effects of this compound make it an attractive candidate for the development of treatments for anxiety disorders and neurodegenerative diseases.
-
Inflammatory Conditions: The anti-inflammatory properties of this compound could be harnessed for the treatment of inflammatory diseases.
Further research is needed to fully elucidate the complex mechanisms of this compound action and to validate its therapeutic potential in preclinical and clinical studies. The development of selective GPR173 agonists and antagonists will be crucial for dissecting its physiological roles and for the development of targeted therapies.
Conclusion
This compound is a pleiotropic neuropeptide with profound effects on reproductive, metabolic, and neuronal systems. Its discovery has opened up new avenues of research into the intricate regulation of these physiological processes. This technical guide provides a comprehensive overview of the current knowledge on this compound, offering a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this fascinating molecule. The detailed experimental protocols and quantitative data summaries presented herein are intended to facilitate further investigation into the promising biology of this compound.
References
- 1. This compound stimulates proliferation and insulin secretion in insulin producing INS-1E cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulation and physiological functions of phoenixin [frontiersin.org]
- 3. A systematic scoping review of the multifaceted role of phoenixin in metabolism: insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Phoenixin-14 in Reproductive Endocrinology: A Technical Guide
Introduction
Phoenixin-14 (PNX-14) is a recently identified neuropeptide that plays a significant role in the regulation of the reproductive axis. Discovered through a bioinformatics approach, phoenixin is a highly conserved peptide derived from the C-terminal cleavage of a larger precursor protein, the small integral membrane protein 20 (SMIM20). It exists in two primary bioactive isoforms, a 14-amino-acid peptide (PNX-14) and a 20-amino-acid peptide (PNX-20), which demonstrate similar biological activity. Initial studies identified phoenixin's crucial role in modulating the hypothalamic-pituitary-gonadal (HPG) axis, establishing it as a key peptide in reproductive physiology. This guide provides an in-depth overview of PNX-14's mechanism of action, its physiological roles based on quantitative data, and detailed experimental protocols for its study.
Core Mechanism of Action: The GPR173 Signaling Pathway
This compound exerts its biological effects by binding to the G protein-coupled receptor 173 (GPR173), also known as SREB3 (Superconserved Receptor Expressed in Brain 3). GPR173 is highly expressed in key areas of the brain that control reproduction, including the hypothalamus, as well as in the pituitary and gonads.
Upon binding of PNX-14, GPR173 primarily couples to a Gαs subunit, initiating a canonical downstream signaling cascade:
-
Adenylate Cyclase Activation: The activated Gαs subunit stimulates adenylate cyclase, which converts ATP into cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
CREB Phosphorylation: Activated PKA then phosphorylates the cAMP-response element-binding protein (CREB).
-
Gene Transcription: Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CRE) in the promoter regions of target genes, modulating their transcription. In the context of reproduction, this includes genes for Gonadotropin-Releasing Hormone (GnRH), the GnRH receptor (GnRH-R), and Kisspeptin (Kiss1).[1][2][3]
While direct binding affinity data such as the dissociation constant (Kd) for PNX-14 and GPR173 are not widely reported in the current literature, the functional relationship has been firmly established through siRNA knockdown experiments, where silencing GPR173 abolishes the physiological effects of PNX-14.[2]
Regulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis
PNX-14 is a potent modulator of the HPG axis, acting at multiple levels to influence reproductive hormone secretion and function. Its primary role is to enhance the sensitivity of the reproductive system to GnRH.
-
Hypothalamic Action: In the hypothalamus, PNX-14 stimulates the gene expression of both Kiss1 and GnRH in immortalized neuronal cell lines.[1] Kisspeptin is a critical upstream regulator of GnRH, suggesting PNX-14 can influence the very top of the reproductive cascade.
-
Pituitary Action: At the pituitary level, PNX-14 does not typically stimulate the release of Luteinizing Hormone (LH) on its own. Instead, it acts as a crucial "priming factor." It upregulates the expression of the GnRH receptor on gonadotrope cells, thereby potentiating GnRH-stimulated LH secretion. This sensitization is critical for generating the preovulatory LH surge required for ovulation.
-
Gonadal Action: Evidence also points to a direct role for PNX-14 at the gonadal level. In porcine granulosa cells, PNX-14 stimulates proliferation and estradiol (E2) secretion. In males, co-administration of PNX-14 with nesfatin-1 has been shown to increase testosterone levels.
Quantitative Data Summary
The following tables summarize key quantitative findings from in vivo, in vitro, and human studies.
Table 1: Circulating this compound Levels in Human Subjects
| Condition | Subject Group | PNX-14 Concentration (Mean ± SEM) | Key Finding | Reference(s) |
|---|---|---|---|---|
| Healthy Control | Lean Women (BMI < 25) | 0.289 ± 0.046 ng/mL | Baseline level in healthy, normal-weight women. | |
| Lean Women (BMI < 25) | 2.04 ± 0.11 pg/mL | Note: Significant variation in reported baseline values between studies. | ||
| Polycystic Ovary Syndrome (PCOS) | All PCOS Patients | 0.515 ± 0.044 ng/mL | Significantly higher than healthy controls. | |
| Lean PCOS Women | 9.11 ± 2.09 pg/mL | ~4.5-fold higher than lean controls. | ||
| Obese PCOS Women | 27.4 ± 3.04 pg/mL | ~3-fold higher than lean PCOS patients; positively correlated with BMI, LH, and testosterone. |
| Pregnancy Outcome | Successful Pregnancy (Post-OS) | Higher (+17.4%) | Elevated PNX-14 levels after ovarian stimulation were a predictor of pregnancy. | |
Table 2: Summary of In Vitro Effects of this compound
| Cell Model | Species | PNX-14 Concentration | Duration | Measured Effect | Reference(s) |
|---|---|---|---|---|---|
| mHypoA-GnRH/GFP Neurons | Mouse | 100 nM | 2 hours | ~1.53-fold increase in GnRH Receptor mRNA expression. | |
| 100 nM | 8 hours | ~1.68-fold increase in GnRH Receptor mRNA expression. | |||
| mHypoA-Kiss/GFP-3 Neurons | Mouse | 100 nM | 24 hours | Upregulation of Kiss1 mRNA expression. | |
| Porcine Luteal Cells | Porcine | 1 - 1000 nM | 24 hours | Increased progesterone, estradiol, and PGE₂ secretion. | |
| Porcine Granulosa Cells | Porcine | 10 nM | 48 hours | Significant increase in Estradiol secretion (39.5 vs 19.1 pg/mL). | |
| 100 nM | 48 hours | 3.24-fold increase in CYP19A1 (Aromatase) mRNA. | |||
| 1 - 1000 nM | 24 - 72 hours | Stimulated cell proliferation. |
| Primary Pituitary Cells | Rat (Female) | 100 nM | 4 hours | Potentiated GnRH-stimulated LH release. | |
Table 3: Summary of In Vivo Effects of this compound
| Animal Model | Administration Route | Dose | Duration | Measured Effect | Reference(s) |
|---|---|---|---|---|---|
| Female Rats (Diestrus) | Intracerebroventricular (ICV) | 1 - 3 nmol | Single Dose | Dose-related increase in plasma LH, mimicking a preovulatory surge. | |
| Female Rats (Cycling) | ICV (siRNA for PNX) | N/A | Continuous | Delayed estrus by ~2.3 days; reduced pituitary GnRH-R expression. | |
| Male Rats | Intracerebroventricular (ICV) | 1.7 - 15 nmol/rat | Single Dose | Dose-dependent increase in light phase food intake. |
| Prepubertal Rats | Intraperitoneal (IP) | Not specified | N/A | Ameliorated testicular damage from torsion-detorsion. | |
Key Experimental Protocols
This section provides detailed methodologies for foundational experiments in this compound research.
Protocol 1: siRNA-Mediated Knockdown of GPR173 in Hypothalamic Neurons
This protocol describes the transient silencing of the Gpr173 gene in a cell line such as mHypoA-GnRH/GFP neurons to confirm that the effects of PNX-14 are receptor-dependent.
Materials:
-
mHypoA-GnRH/GFP cells
-
Culture Medium: DMEM with 10% FBS, 25 mM glucose, 1% Penicillin/Streptomycin
-
6-well tissue culture plates
-
siRNA: Pre-designed DsiRNA targeting mouse GPR173 (e.g., Integrated DNA Technology TriFECTa kit) and a non-targeting negative control siRNA.
-
Transfection Reagent (e.g., Dharmafect Transfection Reagent 3)
-
RNase-free water and microcentrifuge tubes
-
Opti-MEM or similar serum-free medium
Procedure:
-
Cell Plating: The day before transfection, seed mHypoA-GnRH/GFP cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA Preparation: a. On the day of transfection, prepare siRNA complexes. For each well, dilute 30 nM of GPR173 siRNA or control siRNA into serum-free medium. b. In a separate tube, dilute the transfection reagent according to the manufacturer's instructions (e.g., 7.5 µL/well of Dharmafect 3 in serum-free medium). c. Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 20 minutes to allow complexes to form.
-
Transfection: a. Remove the culture medium from the cells and wash once with PBS. b. Add the siRNA-lipid complexes to each well. Add complete culture medium to achieve the final desired volume. c. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 48 to 72 hours. 72 hours is often optimal for observing maximum protein knockdown.
-
Verification and Experimentation: a. After incubation, verify knockdown efficiency in a subset of wells via qRT-PCR or Western blot for GPR173. b. The remaining transfected cells are now ready for subsequent experiments, such as treatment with PNX-14 (as described in the workflow diagram) to assess changes in GnRH/GnRH-R expression or secretion.
Protocol 2: In Vivo Administration via Intracerebroventricular (ICV) Injection in Rodents
This protocol outlines the surgical implantation of a guide cannula for acute or chronic ICV administration of PNX-14 into the lateral ventricle of a rat or mouse.
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., Isoflurane, Ketamine/Xylazine)
-
Surgical tools (scalpel, drill, forceps)
-
Guide cannula and dummy cannula
-
Injector cannula connected to a microinfusion pump
-
Dental cement and anchor screws
-
PNX-14 peptide dissolved in sterile saline or artificial cerebrospinal fluid (aCSF)
Procedure:
-
Animal Preparation: Anesthetize the animal and mount it securely in the stereotaxic frame. Shave the scalp and sterilize the area with an antiseptic solution.
-
Cannula Implantation: a. Make a midline incision on the scalp to expose the skull. b. Identify the bregma landmark. c. Using stereotaxic coordinates for the lateral ventricle (e.g., for a rat: AP: -0.8 mm, L: ±1.5 mm from bregma), drill a hole through the skull. Drill additional holes for anchor screws. d. Secure the anchor screws into the skull. e. Lower the guide cannula through the primary hole to the correct depth (e.g., for a rat: V: -3.5 to -4.0 mm from the skull surface). f. Apply dental cement to the skull, covering the screws and the base of the cannula to secure the implant. g. Insert a dummy cannula to keep the guide patent. Suture the incision and provide post-operative care, allowing several days for recovery.
-
PNX-14 Infusion: a. For injection, gently restrain the conscious animal (or lightly anesthetize if necessary). b. Remove the dummy cannula and insert the injector cannula, which should extend slightly beyond the guide cannula tip. c. Infuse the PNX-14 solution (e.g., 1.7 nmol in a 1-5 µL volume for a rat) at a slow, controlled rate (e.g., 0.5-1.0 µL/min) using the microinfusion pump. d. After infusion, leave the injector in place for an additional 60 seconds to prevent backflow. e. Withdraw the injector and replace the dummy cannula.
-
Post-Infusion Analysis: At desired time points post-injection, collect blood samples for hormone analysis (e.g., LH, testosterone) or collect brain tissue for gene expression analysis.
Protocol 3: Porcine Granulosa & Luteal Cell Culture and Steroidogenesis Assay
This protocol describes the isolation of primary cells from porcine ovaries and their use in an in vitro assay to measure the effect of PNX-14 on hormone secretion.
Materials:
-
Fresh porcine ovaries from a local abattoir
-
Sterile saline with 1% penicillin-streptomycin
-
Culture Medium: M199 or DMEM/F12 with 10% FBS (for initial plating) and 1% FBS (for treatment)
-
Syringes and needles (18-20 gauge)
-
Collagenase type I
-
Trypan blue solution
-
96-well or 24-well culture plates
-
PNX-14 peptide
-
Hormone assay kits (e.g., Estradiol ELISA kit)
Procedure:
-
Cell Isolation (Granulosa Cells): a. Transport ovaries to the lab in warm, sterile saline. b. Using a syringe, aspirate the follicular fluid containing granulosa cells from medium-sized (4-6 mm) follicles. c. Centrifuge the fluid at 500 x g for 5 minutes. Discard the supernatant. d. Wash the cell pellet with culture medium and centrifuge again. Repeat 2-3 times. e. For luteal cells, corpora lutea are dissected, minced, and digested with collagenase before plating.
-
Cell Plating and Culture: a. Resuspend the final cell pellet in M199 with 10% FBS. b. Determine cell viability and concentration using a hemocytometer and trypan blue. Viability should be >85%. c. Plate the cells at a desired density (e.g., 6 x 10⁴ cells/well in a 96-well plate) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
PNX-14 Treatment: a. After 24 hours, replace the medium with fresh medium containing 1% FBS. b. Add PNX-14 at various concentrations (e.g., 1, 10, 100, 1000 nM) to the appropriate wells. Include a vehicle-only control group. c. Incubate for the desired duration (e.g., 48 hours for steroidogenesis assays).
-
Hormone Secretion Analysis: a. Following incubation, carefully collect the culture medium from each well. b. Centrifuge the medium at 1000 x g for 10 minutes at 4°C to pellet any detached cells or debris. c. Collect the supernatant and store at -20°C until analysis. d. Measure the concentration of estradiol or progesterone in the supernatant using a commercial ELISA kit according to the manufacturer's instructions. e. Normalize hormone concentrations to the cell number or total protein content per well if desired.
References
Phoenixin-14 and metabolic regulation
An In-Depth Technical Guide to Phoenixin-14 and Its Role in Metabolic Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (PNX-14) is a recently identified neuropeptide that has rapidly emerged as a significant modulator of various physiological processes, most notably in the realm of metabolic regulation. Derived from the cleavage of small integral membrane protein 20 (SMIM20), PNX-14 exerts its effects through the G protein-coupled receptor 173 (GPR173). Initial research focused on its reproductive functions, but a growing body of evidence now highlights its critical involvement in glucose homeostasis, adipogenesis, energy balance, and its therapeutic potential in metabolic diseases such as Non-Alcoholic Fatty Liver Disease (NAFLD). This technical guide provides a comprehensive overview of the core mechanisms of PNX-14 action, detailed experimental protocols from key studies, quantitative data summaries, and visual representations of its signaling pathways to support further research and drug development efforts.
Core Mechanism of Action: The PNX-14/GPR173 Signaling Axis
This compound is a 14-amino acid peptide that acts as a primary ligand for the G protein-coupled receptor 173 (GPR173), also known as Superconserved Receptor Expressed in Brain 3 (SREB3). This receptor is expressed in both central and peripheral tissues, including the hypothalamus, pituitary, pancreas, and adipose tissue, which aligns with the pleiotropic metabolic functions of PNX-14.[1][2]
Upon binding of PNX-14, GPR173 predominantly couples to the Gαs subunit of the heterotrimeric G protein complex. This activation initiates a canonical signaling cascade involving the stimulation of adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates two main downstream effector pathways:
-
Protein Kinase A (PKA) Pathway: cAMP binds to the regulatory subunits of PKA, causing their dissociation from and activation of the catalytic subunits. Activated PKA then phosphorylates a multitude of downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to modulate gene expression.
-
Exchange Protein Directly Activated by cAMP (Epac) Pathway: cAMP can also directly bind to and activate Epac, a guanine nucleotide exchange factor for the small GTPase Rap1. This activation triggers a separate cascade of cellular events, often related to cell adhesion, secretion, and differentiation.
The specific downstream effects of PNX-14 are context-dependent, relying on the differential expression and localization of PKA and Epac pathway components within various cell types.
Role in Glucose Homeostasis and Insulin Secretion
PNX-14 plays a direct and significant role in pancreatic β-cell function, positioning it as a key regulator of glucose metabolism.[3][4] Studies using the rat insulinoma cell line INS-1E and isolated primary rat pancreatic islets have demonstrated that PNX-14:
-
Stimulates Insulin Gene Expression: PNX-14 upregulates the transcription of the insulin gene.[3]
-
Enhances Glucose-Stimulated Insulin Secretion (GSIS): It potentiates the release of insulin from β-cells in the presence of high glucose.
-
Promotes β-Cell Proliferation: PNX-14 has been shown to increase the proliferation of insulin-producing cells.
Mechanistically, these effects are mediated by distinct downstream pathways. The potentiation of insulin secretion is primarily dependent on the cAMP/Epac signaling pathway, while the increase in insulin mRNA expression and cell proliferation is mediated through the ERK1/2 and AKT pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound stimulates differentiation of 3T3-L1 preadipocytes via cAMP/Epac-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 4. This compound stimulates proliferation and insulin secretion in insulin producing INS-1E cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Phoenixin-14 in the Central Nervous System: A Technical Guide for Researchers
Abstract
Phoenixin-14 (PNX-14) is a recently identified neuropeptide that has garnered significant attention for its pleiotropic roles within the central nervous system (CNS).[1][2] Initially characterized for its crucial involvement in reproductive function, emerging evidence has implicated PNX-14 in a diverse array of physiological processes, including the regulation of anxiety, feeding behavior, memory, and neuroinflammation.[1][2][3] This technical guide provides a comprehensive overview of PNX-14 expression in the CNS, intended for researchers, scientists, and professionals in drug development. It details the localization of PNX-14, its signaling pathways, and offers structured quantitative data on its expression. Furthermore, this guide furnishes detailed experimental protocols for the study of PNX-14 and presents visual diagrams of key pathways and workflows to facilitate a deeper understanding of its biological significance and therapeutic potential.
Introduction
Phoenixin is a peptide hormone cleaved from the C-terminus of the small integral membrane protein 20 (SMIM20). It exists in two primary isoforms, the 14-amino acid PNX-14 and the 20-amino acid PNX-20. While both isoforms are biologically active, their distribution varies, with PNX-20 being predominant in the hypothalamus and PNX-14 more abundant in the heart and spinal cord. The biological effects of Phoenixin are mediated through its interaction with the G protein-coupled receptor 173 (GPR173). This guide will focus on PNX-14 and its expression and function within the central nervous system.
Localization and Expression of this compound in the CNS
PNX-14 immunoreactivity has been identified in numerous regions of the central nervous system, highlighting its widespread influence on neuronal function.
Hypothalamic Expression
The hypothalamus exhibits the highest concentration of Phoenixin in the rat brain. Specific nuclei with notable PNX-14 expression include:
-
Paraventricular Nucleus (PVN)
-
Supraoptic Nucleus (SON)
-
Arcuate Nucleus (ARC)
-
Ventromedial Hypothalamus (VMH)
-
Anterior Hypothalamic Area (AHA)
-
Median Eminence
Extrahypothalamic Expression
Beyond the hypothalamus, PNX-14 has been detected in several other brain and spinal cord regions:
-
Amygdala
-
Nucleus of the Solitary Tract
-
Substantia Nigra Reticulata
-
Dorsal Motor Nucleus of the Vagus
-
Area Postrema
-
Spinal Cord (Dorsal Horn and Dorsal Root Ganglion)
-
Spinocerebellar Tract
Quantitative Data on this compound Expression
The following tables summarize the available quantitative data on PNX-14 expression in various tissues and conditions.
Table 1: Phoenixin Expression in Rat Tissues
| Tissue | Concentration (pg/g of tissue) | Predominant Isoform | Reference |
| Hypothalamus | 2851 | PNX-20 | |
| Heart | ~500 | PNX-14 |
Table 2: this compound Serum/Plasma Concentrations
| Species | Condition | Concentration | Reference |
| Human (Male) | Obese | 0.7 ng/mL | |
| Human (Female) | Normal Weight | 0.289 ± 0.046 ng/mL | |
| Human (Female) | Polycystic Ovary Syndrome (PCOS) | Elevated compared to controls | |
| Rat (Female) | Estrus Cycle | Fluctuates, highest during estrus |
This compound Signaling Pathway
PNX-14 exerts its cellular effects by binding to its cognate receptor, GPR173. This interaction initiates a downstream signaling cascade, primarily through the Gαs protein and the cAMP/PKA pathway. This signaling ultimately leads to the phosphorylation of the CREB transcription factor, which in turn modulates the expression of target genes, including those involved in reproductive function like the GnRH receptor.
Caption: this compound signaling pathway via GPR173.
Key Functions of this compound in the CNS
Regulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis
PNX-14 is a critical regulator of the HPG axis, primarily by enhancing the sensitivity of pituitary cells to Gonadotropin-Releasing Hormone (GnRH). It upregulates the expression of the GnRH receptor, leading to increased luteinizing hormone (LH) release in response to GnRH stimulation. Knockdown of PNX in female rats has been shown to extend the estrous cycle, underscoring its importance in normal reproductive function.
Anxiolytic Effects
Central administration of PNX-14 has demonstrated dose-dependent anxiolytic effects in rodent models. This effect appears to be mediated through the GnRH system in the anterior hypothalamic area, as it can be attenuated by a GnRH receptor antagonist.
Modulation of Feeding Behavior
Intracerebroventricular (ICV) injection of PNX-14 has been shown to increase food intake, particularly during the light phase in rats. This suggests a role for PNX-14 in the central regulation of appetite and energy homeostasis.
Role in Memory and Cognition
PNX-14 has been implicated in memory processes. Studies have shown that ICV administration of PNX-14 can reverse memory impairment in models of dementia.
Experimental Protocols
The following are generalized protocols for key experiments used to study PNX-14 expression. Researchers should optimize these protocols for their specific experimental conditions and reagents.
Immunohistochemistry (IHC) for PNX-14 Detection
Objective: To visualize the localization of PNX-14 protein in brain tissue sections.
Methodology:
-
Tissue Preparation:
-
Perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a sucrose/PBS solution (e.g., 30%) until it sinks.
-
Freeze the brain and section it using a cryostat at a thickness of 20-40 µm.
-
-
Immunostaining:
-
Mount sections on charged slides and allow them to air dry.
-
Wash sections with PBS.
-
Perform antigen retrieval if necessary (e.g., citrate buffer, pH 6.0, at 95-100°C for 10-20 minutes).
-
Permeabilize sections with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
Incubate sections with a primary antibody against PNX-14 (diluted in blocking solution) overnight at 4°C.
-
Wash sections three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature in the dark.
-
Wash sections three times with PBS.
-
Counterstain with a nuclear stain like DAPI if desired.
-
Mount coverslips with an anti-fade mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence or confocal microscope.
-
In Situ Hybridization (ISH) for Smim20 mRNA Detection
Objective: To detect the expression of the Smim20 gene, which encodes the PNX precursor protein, in brain tissue.
Methodology:
-
Probe Preparation:
-
Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the Smim20 mRNA sequence. A sense probe should be used as a negative control.
-
-
Tissue Preparation:
-
Prepare fresh-frozen brain sections (10-20 µm) using a cryostat and mount them on charged slides.
-
Fix sections with 4% PFA in PBS.
-
Treat with proteinase K to improve probe penetration.
-
Acetylate sections to reduce background signal.
-
-
Hybridization:
-
Pre-hybridize sections in hybridization buffer.
-
Hybridize with the DIG-labeled probe overnight at an optimized temperature (e.g., 60-65°C).
-
-
Post-Hybridization Washes:
-
Perform a series of stringent washes with SSC buffers and RNase A treatment to remove non-specifically bound probe.
-
-
Immunodetection:
-
Block sections with a blocking solution.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Wash sections to remove unbound antibody.
-
-
Signal Development:
-
Develop the colorimetric signal using NBT/BCIP substrate. . Imaging:
-
Dehydrate, clear, and coverslip the slides.
-
Image using a brightfield microscope.
-
Quantitative PCR (qPCR) for Smim20 mRNA Quantification
Objective: To quantify the relative expression levels of Smim20 mRNA in different brain regions or under different experimental conditions.
Methodology:
-
RNA Extraction:
-
Dissect the brain region of interest.
-
Homogenize the tissue and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for Smim20, and a SYBR Green or TaqMan master mix.
-
Include primers for a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Run the qPCR reaction in a real-time PCR machine.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for Smim20 and the housekeeping gene.
-
Calculate the relative expression of Smim20 using the ΔΔCt method.
-
Experimental and Logical Workflows
The study of PNX-14 in the CNS typically follows a logical progression from initial characterization to functional analysis.
Caption: A typical experimental workflow for investigating PNX-14.
Conclusion
This compound is a neuropeptide with a significant and expanding role in the central nervous system. Its widespread distribution and involvement in critical physiological processes, from reproduction to behavior, make it a compelling target for future research and therapeutic development. This guide provides a foundational resource for scientists aiming to explore the multifaceted functions of PNX-14 in the CNS. The provided data, protocols, and diagrams are intended to facilitate the design and execution of robust and informative studies in this exciting field. Further investigation into the precise mechanisms of PNX-14 action and its interactions with other neuroendocrine systems will undoubtedly unveil new avenues for understanding and treating a range of neurological and psychiatric disorders.
References
- 1. Phoenixin: uncovering its receptor, signaling and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target [frontiersin.org]
- 3. Regulation and physiological functions of phoenixin - PMC [pmc.ncbi.nlm.nih.gov]
Evolutionary Conservation of the Phoenixin-14 Sequence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoenixin-14 (PNX-14) is a recently identified peptide hormone with pleiotropic effects on reproduction, metabolism, and behavior. Its high degree of evolutionary conservation across a wide range of vertebrate species suggests a fundamental and conserved physiological role, making it a compelling target for therapeutic development. This technical guide provides an in-depth analysis of the evolutionary conservation of the PNX-14 amino acid sequence, detailed experimental protocols for its study, and a review of its primary signaling pathways.
Data Presentation: Evolutionary Conservation of this compound
The amino acid sequence of this compound is remarkably conserved across vertebrate species. The 14-amino acid peptide, with a C-terminal amidation essential for its biological activity, is identical in numerous mammals and shows high similarity in other vertebrates.
| Species | Common Name | This compound Amino Acid Sequence |
| Homo sapiens | Human | DVQPPGLKVWSDPF-NH₂ |
| Mus musculus | Mouse | DVQPPGLKVWSDPF-NH₂ |
| Rattus norvegicus | Rat | DVQPPGLKVWSDPF-NH₂ |
| Bos taurus | Bovine (Cow) | DVQPPGLKVWSDPF-NH₂ |
| Sus scrofa | Pig | DVQPPGLKVWSDPF-NH₂ |
| Canis lupus familiaris | Dog | DVQPPGLKVWSDPF-NH₂ |
| Gallus gallus | Chicken | Highly Conserved |
| Danio rerio | Zebrafish | Highly Conserved |
Table 1: Amino Acid Sequence of this compound Across Various Vertebrate Species. The sequence is identical in all listed mammals[1][2][3][4]. High conservation is also reported in chicken and fish. The C-terminal "NH₂" indicates amidation.
Experimental Protocols
Analysis of Evolutionary Conservation
Objective: To compare the amino acid sequence of PNX-14 from different species to identify conserved regions.
Protocol using Clustal Omega:
-
Sequence Retrieval: Obtain the PNX-14 amino acid sequences from various species of interest from protein sequence databases such as NCBI GenPept or UniProt.
-
Input Sequences: Open the Clustal Omega web server or use a local installation. Paste the retrieved FASTA formatted sequences into the input window.
-
Set Parameters: Select "Protein" as the sequence type. The default alignment parameters are generally suitable for closely related sequences like PNX-14.
-
Run Alignment: Submit the job.
-
Analyze Results: The output will display the aligned sequences, with conserved residues highlighted. An asterisk (*) indicates identical residues, a colon (:) indicates strongly similar residues, and a period (.) indicates weakly similar residues.
Objective: To visualize the evolutionary relationships between the PNX-14 sequences from different species.
Protocol using MEGA (Molecular Evolutionary Genetics Analysis) Software:
-
Data Input: Open the MEGA software and import the aligned PNX-14 sequences in FASTA or MEGA format.
-
Select Phylogenetic Analysis: From the "Phylogeny" menu, choose the desired method for tree construction (e.g., Neighbor-Joining, Maximum Likelihood).
-
Set Parameters:
-
Substitution Model: Select an appropriate amino acid substitution model (e.g., Jones-Taylor-Thornton (JTT) model).
-
Test of Phylogeny: Choose the "Bootstrap method" and set the number of bootstrap replications (e.g., 1000) to assess the statistical support for the tree topology.
-
-
Compute: Run the analysis.
-
Visualize and Interpret Tree: The resulting phylogenetic tree will be displayed. The branch lengths represent the evolutionary distance, and the bootstrap values at the nodes indicate the confidence in the branching pattern.
Investigation of this compound Signaling Pathways
Objective: To determine if PNX-14 binding to its receptor, GPR173, leads to changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
Protocol using cAMP-Glo™ Assay:
-
Cell Culture and Treatment:
-
Plate cells expressing GPR173 in a 96-well plate and culture overnight.
-
Induce the cells by treating with different concentrations of PNX-14 for a specified time. Include appropriate controls (e.g., vehicle, forskolin as a positive control).
-
-
Cell Lysis: Add cAMP-Glo™ Lysis Buffer to each well and incubate at room temperature to lyse the cells and release cAMP.
-
cAMP Detection:
-
Add the cAMP Detection Solution, which contains Protein Kinase A (PKA), to each well.
-
Incubate at room temperature. During this step, cAMP binds to the regulatory subunit of PKA, activating the catalytic subunit.
-
-
ATP Depletion: The activated PKA will hydrolyze ATP present in the detection solution.
-
Luminescence Measurement:
-
Add Kinase-Glo® Reagent to the wells. This reagent measures the amount of remaining ATP.
-
Measure the luminescence using a luminometer. The light signal is inversely proportional to the cAMP concentration.
-
Objective: To assess the phosphorylation of cAMP response element-binding protein (CREB) at Serine 133, a downstream event of the cAMP/PKA pathway.
Protocol using Western Blotting:
-
Cell Culture and Treatment:
-
Culture GPR173-expressing cells to near confluence.
-
Treat the cells with PNX-14 for various time points. Include a non-treated control.
-
-
Protein Extraction:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (p-CREB, Ser133).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
To normalize the results, strip the membrane and re-probe with an antibody against total CREB.
-
Objective: To confirm that the observed signaling events are mediated by the GPR173 receptor.
Protocol:
-
siRNA Transfection:
-
Culture cells to an appropriate confluency for transfection.
-
Transfect the cells with siRNA specifically targeting GPR173 using a suitable transfection reagent. Include a non-targeting (scrambled) siRNA as a negative control.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of GPR173 expression.
-
Verification of Knockdown:
-
Assess the efficiency of GPR173 knockdown at the mRNA level using quantitative real-time PCR (qRT-PCR) or at the protein level using Western blotting.
-
-
Functional Assay:
-
Perform the desired functional assay (e.g., cAMP measurement, CREB phosphorylation) on the GPR173-knockdown cells and control cells following PNX-14 stimulation. A diminished or absent response in the knockdown cells would confirm the involvement of GPR173.
-
Mandatory Visualization
Signaling Pathways
References
Phoenixin-14 Precursor Protein Processing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phoenixin (PNX) is a recently identified neuropeptide with pleiotropic functions, playing a significant role in the regulation of reproduction, anxiety, metabolism, and cardiovascular function.[1][2][3][4][5] The primary biologically active isoforms, Phoenixin-14 (PNX-14) and Phoenixin-20 (PNX-20), are derived from the proteolytic cleavage of a precursor protein known as Small Integral Membrane Protein 20 (SMIM20). Understanding the processing of SMIM20 into its active peptide forms is critical for elucidating its physiological roles and for the development of novel therapeutics targeting this system. This technical guide provides a comprehensive overview of the core aspects of this compound precursor protein processing, its signaling pathways, and the experimental methodologies used for its study.
The Phoenixin Precursor: Small Integral Membrane Protein 20 (SMIM20)
Phoenixin peptides are cleavage products of the SMIM20 protein, which is encoded by the SMIM20 gene (also known as C4orf52). SMIM20 is a small integral membrane protein whose expression is observed in various central and peripheral tissues. The highest expression levels are found in the hypothalamus, particularly in the paraventricular and supraoptic nuclei. Expression is also detected in the spinal cord, heart, gastrointestinal tract, and ovaries. The active phoenixin peptides are generated from the C-terminal region of the SMIM20 precursor.
Proteolytic Processing of the Pro-Peptide
The conversion of the inactive SMIM20 precursor into biologically active PNX-14 is a multi-step process involving specific proteolytic cleavage. While the precise enzymes responsible for SMIM20 processing have not been definitively identified, the mechanism is believed to follow the canonical pathway for proneuropeptide processing.
This process typically involves:
-
Endoproteolytic Cleavage: Prohormone convertases (PCs), such as PC1/3 and PC2, are serine proteases that recognize and cleave at the C-terminal side of paired basic amino acid residues (e.g., Lys-Arg, Arg-Arg) within the precursor protein. This initial cleavage releases peptide intermediates.
-
Exopeptidase Trimming: Following endoproteolytic cleavage, basic residues remaining at the C-terminus of the intermediate peptide are removed by exopeptidases like carboxypeptidase E (CPE).
-
C-Terminal Amidation: For Phoenixin, C-terminal amidation is essential for its biological activity. This post-translational modification is carried out by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). The non-amidated form of Phoenixin is considered inactive.
Two primary isoforms are produced through this process, PNX-14 and PNX-20, which differ by six amino acids at the N-terminus but share an identical C-terminal sequence. Both amidated forms exhibit similar biological activity.
Table 1: Characteristics of this compound and its Precursor
| Feature | Precursor Protein (SMIM20) | Active Peptide (PNX-14) |
| Alternate Names | C4orf52, MITRAC7 | PNX-14 |
| Encoding Gene | SMIM20 | SMIM20 |
| Nature | Small integral membrane protein | 14-amino acid neuropeptide |
| Processing | Proteolytic cleavage | Cleaved from SMIM20 C-terminus |
| Key PTM | N/A | C-terminal amidation (essential for activity) |
Phoenixin Signaling Pathway
Phoenixin exerts its biological effects by binding to the G protein-coupled receptor 173 (GPR173). GPR173 is expressed in tissues that correspond with Phoenixin's sites of action, including the hypothalamus, pituitary, and ovaries.
The primary signaling cascade initiated by PNX-14 binding to GPR173 involves:
-
Receptor Activation: PNX-14 binding activates GPR173, which couples to a stimulatory G-protein (Gαs).
-
cAMP Production: The activated Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).
-
PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).
-
CREB Phosphorylation: PKA then phosphorylates the cAMP response element-binding protein (CREB).
-
Gene Transcription: Phosphorylated CREB (pCREB) translocates to the nucleus and acts as a transcription factor, modulating the expression of target genes. In hypothalamic neurons, this pathway has been shown to increase the mRNA expression of Gonadotropin-Releasing Hormone (GnRH), the GnRH receptor (GnRH-R), and Kisspeptin (Kiss1).
Quantitative Data
Quantitative analysis has been essential in determining the distribution and physiological concentrations of Phoenixin.
Table 2: Quantitative Data for Phoenixin
| Parameter | Tissue/Fluid | Species | Value | Reference |
| Tissue Concentration | Hypothalamus | Rat | 2851 pg/g | |
| Heart | Rat | ~500 pg/g | ||
| Serum Concentration | Normal Weight Women | Human | 0.289 ± 0.046 ng/mL | |
| Women with PCOS | Human | Elevated vs. controls | ||
| Obese Men | Human | 0.7 ng/mL | ||
| PCOS Rats | Rat | Significantly increased | ||
| In Vitro Effective Dose | GnRH/Kiss1 mRNA increase | mHypoA Cell Lines | 10 - 100 nmol/L | |
| Granulosa Cell Proliferation | Human Cell Line | 100 nM |
Experimental Protocols
A variety of techniques are employed to study this compound precursor processing, localization, and function.
Protocol: Immunohistochemistry (IHC) for PNX-14 Localization
This protocol is used to visualize the location of PNX-14 and its precursor protein SMIM20 within tissue sections.
-
Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect and post-fix the tissue of interest (e.g., hypothalamus, ovary) in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by incubating in a sucrose/PBS solution (e.g., 30%) until it sinks.
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut thin sections (e.g., 4-10 µm) using a cryostat and mount on charged slides.
-
-
Staining:
-
Wash sections with PBS to remove OCT.
-
Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate buffer).
-
Permeabilize sections with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Incubate sections with a primary antibody against PNX-14 or SMIM20 overnight at 4°C. Note: A negative control omitting the primary antibody is crucial.
-
Wash sections extensively with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1-2 hours at room temperature, protected from light.
-
Wash sections with PBS.
-
Counterstain nuclei with DAPI.
-
Mount coverslips using an anti-fade mounting medium.
-
-
Visualization:
-
Image the sections using a fluorescence or confocal microscope. PNX-14 immunoreactivity is typically observed in the cytoplasm of cells.
-
Protocol: Western Blotting for SMIM20 Detection
This method is used to detect and quantify the SMIM20 precursor protein in tissue lysates.
-
Protein Extraction:
-
Homogenize fresh or frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel (SDS-PAGE).
-
Run the gel to separate proteins by molecular weight.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SMIM20 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Protocol: Mass Spectrometry (MS) for Isoform Identification
MS is a powerful tool for identifying and differentiating between the PNX-14 and PNX-20 isoforms without relying on antibodies.
-
Neuropeptide Extraction:
-
Homogenize tissue in an extraction solution designed to precipitate larger proteins and solubilize peptides (e.g., acidified methanol).
-
Centrifuge to pellet precipitated proteins.
-
Collect the supernatant containing the peptides.
-
Dry the peptide extract (e.g., using a vacuum concentrator).
-
Reconstitute the sample in a solution compatible with mass spectrometry analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into a liquid chromatography (LC) system to separate the peptides based on their physicochemical properties.
-
Elute the peptides from the LC column directly into the mass spectrometer.
-
The mass spectrometer measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).
-
Selected peptide ions are fragmented, and the m/z of the resulting fragments are measured (MS2 scan).
-
The fragmentation pattern provides sequence information, allowing for confident identification of PNX-14 and PNX-20 and confirmation of post-translational modifications like amidation.
-
Workflow: Investigating Receptor Signaling using siRNA
This workflow demonstrates how to confirm GPR173 as the receptor for PNX-14 and delineate its downstream signaling pathway.
Conclusion and Future Directions
The processing of the SMIM20 precursor protein is a fundamental step in generating the active neuropeptide this compound. This process, likely mediated by prohormone convertases and requiring C-terminal amidation, yields a peptide that signals through the GPR173 receptor to modulate critical physiological functions. The methodologies outlined in this guide—spanning immunohistochemistry, western blotting, mass spectrometry, and gene silencing—provide a robust toolkit for researchers investigating this system.
Future research should focus on the definitive identification of the specific proteases responsible for SMIM20 cleavage and the regulatory mechanisms that control the differential processing into PNX-14 versus PNX-20. A deeper understanding of these processes will be invaluable for drug development professionals seeking to modulate the Phoenixin system for therapeutic benefit in reproductive disorders, metabolic diseases, and anxiety.
References
- 1. Phoenixin: More than Reproductive Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phoenixin: uncovering its receptor, signaling and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target [frontiersin.org]
- 5. Regulation and physiological functions of phoenixin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Real-Time PCR for Phoenixin-14 mRNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoenixin-14 (PNX-14) is a recently identified peptide hormone involved in a multitude of physiological processes, including reproduction, appetite regulation, anxiety, and glucose metabolism.[1][2] It is an amidated 14-amino acid peptide derived from its precursor protein, small integral membrane protein 20 (SMIM20).[3] PNX-14 exerts its effects by binding to the G protein-coupled receptor 173 (GPR173).[4] Given its diverse functions, accurate quantification of PNX-14 mRNA expression is crucial for understanding its role in health and disease, and for the development of novel therapeutics. This document provides a detailed protocol for the quantitative real-time polymerase chain reaction (qPCR) to measure PNX-14 mRNA levels in various biological samples.
Signaling Pathway of this compound
This compound primarily signals through its receptor, GPR173. Upon binding, it can activate multiple downstream pathways depending on the cell type. A predominant pathway involves the activation of Gαs proteins, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[5] PKA can then phosphorylate various transcription factors, such as CREB, to modulate gene expression. In some cellular contexts, PNX-14 has also been shown to activate the ERK1/2 signaling pathway.
Figure 1: this compound Signaling Pathway.
Experimental Protocol: Quantitative Real-Time PCR for PNX-14 mRNA
This protocol outlines the necessary steps for the quantification of PNX-14 mRNA from biological samples.
I. RNA Extraction and Quantification
-
Tissue/Cell Collection: Collect fresh or properly stored (e.g., at -80°C or in RNAlater) tissue or cell samples.
-
RNA Extraction: Isolate total RNA using a TRIzol-based method or a commercially available RNA extraction kit, following the manufacturer's instructions. It is crucial to work in an RNase-free environment to prevent RNA degradation.
-
RNA Quality and Quantity Assessment:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is generally considered pure.
-
Assess RNA integrity by gel electrophoresis, looking for distinct 18S and 28S ribosomal RNA bands.
-
II. cDNA Synthesis (Reverse Transcription)
-
Reverse Transcription Reaction: Synthesize complementary DNA (cDNA) from the extracted RNA using a high-capacity cDNA reverse transcription kit.
-
Reaction Setup: A typical 20 µL reaction mixture is as follows:
| Component | Volume/Amount |
| Total RNA | 1 µg |
| 10x RT Buffer | 2 µL |
| 25x dNTP Mix | 0.8 µL |
| 10x RT Random Primers | 2 µL |
| Reverse Transcriptase | 1 µL |
| Nuclease-free H₂O | To 20 µL |
-
Incubation: Incubate the reaction mixture according to the manufacturer's protocol (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
-
Storage: Store the resulting cDNA at -20°C.
III. Quantitative Real-Time PCR (qPCR)
The following protocol is based on a SYBR Green-based detection method.
-
Primer Design: Design primers specific to the PNX-14 (SMIM20) gene of the species being studied. Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.
| Parameter | Recommendation |
| Amplicon Length | 70-150 bp |
| Primer Length | 18-24 nucleotides |
| GC Content | 40-60% |
| Melting Temperature (Tm) | 58-62°C |
-
Reference Gene Selection: Select at least two stable reference genes (e.g., GAPDH, ACTB, 18S rRNA, PPIA) for normalization. The stability of reference genes should be validated for the specific experimental conditions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a total volume of 10-20 µL.
| Component | Final Concentration |
| 2x SYBR Green Master Mix | 1x |
| Forward Primer | 200-500 nM |
| Reverse Primer | 200-500 nM |
| cDNA Template | ~10-100 ng |
| Nuclease-free H₂O | To final volume |
-
qPCR Cycling Conditions: Perform the qPCR using a real-time PCR system with the following typical cycling conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 10 min | 1 |
| Denaturation | 95°C | 15 sec | 40 |
| Annealing/Extension | 60°C | 1 min | |
| Melt Curve Analysis | (Instrument specific) | 1 |
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Normalize the Ct value of the target gene (PNX-14) to the geometric mean of the Ct values of the reference genes (ΔCt).
-
Calculate the relative expression using the 2-ΔΔCt method.
-
Experimental Workflow
The overall workflow for the quantitative real-time PCR of this compound mRNA is depicted below.
Figure 2: qPCR Experimental Workflow for PNX-14 mRNA.
Data Presentation
Quantitative data should be presented in a clear and organized manner. Below is an example of how to structure a table summarizing the relative expression of PNX-14 mRNA in different experimental groups.
Table 1: Relative mRNA Expression of this compound in Response to Treatment
| Treatment Group | N | PNX-14 (SMIM20) Relative Expression (Mean ± SEM) | P-value |
| Control | 6 | 1.00 ± 0.12 | - |
| Treatment A | 6 | 2.54 ± 0.31 | < 0.05 |
| Treatment B | 6 | 0.45 ± 0.08 | < 0.01 |
Table 2: Primer Sequences for qPCR
| Gene | Species | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| PNX-14 (SMIM20) | Human | (Sequence) | (Sequence) |
| PNX-14 (SMIM20) | Mouse | (Sequence) | (Sequence) |
| GAPDH | Human | (Sequence) | (Sequence) |
| GAPDH | Mouse | (Sequence) | (Sequence) |
| ACTB | Human | (Sequence) | (Sequence) |
| ACTB | Mouse | (Sequence) | (Sequence) |
(Note: Specific primer sequences need to be designed and validated for the target species and gene.)
Troubleshooting
| Issue | Possible Cause | Solution |
| No amplification | RNA degradation | Use fresh samples, RNase inhibitors, and maintain an RNase-free environment. |
| Poor primer design | Verify primer specificity using BLAST and redesign if necessary. | |
| Inefficient reverse transcription | Check the quality and quantity of RNA; use a reliable RT kit. | |
| Low amplification efficiency | Suboptimal primer concentration | Optimize primer concentrations. |
| PCR inhibitors in the sample | Purify RNA and cDNA to remove inhibitors. | |
| Non-specific amplification | Primer-dimer formation | Optimize annealing temperature; redesign primers. |
| Genomic DNA contamination | Treat RNA with DNase I; design primers spanning an exon-exon junction. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and be precise in setting up reactions. |
| Poor sample quality | Ensure consistent and high-quality RNA extraction. |
By following this detailed protocol and considering the provided application notes, researchers can obtain reliable and reproducible quantification of this compound mRNA, facilitating further investigation into its physiological and pathological roles.
References
- 1. Regulation and physiological functions of phoenixin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target [frontiersin.org]
- 3. This compound alters transcriptome and steroid profiles in female green-spotted puffer (Dichotomyctere nigroviridis) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Phoenixin: uncovering its receptor, signaling and functions - PMC [pmc.ncbi.nlm.nih.gov]
Phoenixin-14: Synthesis, Purification, and Cellular Signaling Pathways
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Phoenixin-14 (PNX-14) is a recently identified neuropeptide that plays a significant role in the regulation of the reproductive system, anxiety, and memory.[1][2][3][4] It is an amidated 14-amino acid peptide, with its sequence highly conserved across various species, including humans, rats, and mice.[2] PNX-14 exerts its biological effects by activating the G protein-coupled receptor 173 (GPR173). These characteristics make this compound a compelling target for therapeutic drug development. This document provides detailed protocols for the chemical synthesis, purification, and characterization of this compound, along with an overview of its primary signaling pathway.
I. This compound Peptide Synthesis
The synthesis of this compound is most commonly achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of this compound
This protocol outlines the manual synthesis of this compound. Automated synthesizers can also be used, following similar chemical principles.
1. Resin Preparation:
-
Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
2. Fmoc Deprotection:
-
To remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin, treat it with a 20% solution of piperidine in DMF for 20-30 minutes.
-
Wash the resin thoroughly with DMF to remove the piperidine and cleaved Fmoc group.
3. Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (3-5 equivalents) using a coupling agent such as HBTU/HOBt or HATU/HOAt in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test like the Kaiser test to ensure completion.
-
After complete coupling, wash the resin with DMF to remove excess reagents.
4. Chain Elongation:
-
Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.
5. Cleavage and Deprotection:
-
Once the peptide chain is fully assembled, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Treat the dried resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT). For peptides without cysteine, a simpler mixture of TFA/water/TIPS can be used.
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature.
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and wash the pellet with cold ether to remove scavengers and dissolved protecting groups.
Synthesis Workflow Diagram
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
II. This compound Peptide Purification and Characterization
The crude peptide obtained after synthesis contains impurities and requires purification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.
Experimental Protocol: RP-HPLC Purification of this compound
1. Sample Preparation:
-
Dissolve the crude this compound pellet in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).
2. HPLC System and Column:
-
Use a preparative or semi-preparative RP-HPLC system.
-
A C18 column is commonly used for peptide purification.
3. Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
4. Gradient Elution:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be 5-60% B over 30-60 minutes.
-
Monitor the elution of the peptide by UV absorbance at 210-220 nm.
5. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the pure fractions.
6. Lyophilization:
-
Remove the solvents from the pooled pure fractions by lyophilization (freeze-drying) to obtain the final purified this compound as a white powder.
Quantitative Data Summary: Purification and Characterization
| Parameter | Typical Value/Method | Reference |
| Purification Method | RP-HPLC | |
| Stationary Phase | C18 Silica | |
| Mobile Phase A | 0.1% TFA in Water | |
| Mobile Phase B | 0.1% TFA in Acetonitrile | |
| Detection Wavelength | 210-220 nm | |
| Purity Assessment | Analytical RP-HPLC | |
| Identity Confirmation | Mass Spectrometry | |
| Expected Molecular Weight | ~1583 Da |
Characterization
The identity and purity of the synthesized this compound should be confirmed using the following techniques:
-
Analytical RP-HPLC: To assess the purity of the final product. A single sharp peak indicates high purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide. Techniques like MALDI-TOF or ESI-MS are commonly used.
III. This compound Signaling Pathway
This compound primarily signals through the G protein-coupled receptor GPR173. Binding of this compound to GPR173 initiates a cascade of intracellular events that modulate various cellular functions.
Key Signaling Events:
-
Receptor Activation: this compound binds to GPR173 on the cell surface.
-
G Protein Coupling: The activated receptor couples to a Gs alpha subunit of a heterotrimeric G protein.
-
Adenylate Cyclase Activation: The Gs alpha subunit activates adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA and Epac Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).
-
Downstream Effects: Activated PKA and Epac phosphorylate various downstream target proteins, leading to changes in gene expression and cellular responses. For example, in hypothalamic neurons, this pathway can stimulate the expression of GnRH and Kiss1 genes. In some cell types, this compound has also been shown to activate the ERK1/2 and Akt signaling pathways.
Signaling Pathway Diagram
Caption: this compound signaling pathway via GPR173.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the synthesis, purification, and study of this compound. These methods are fundamental for researchers and drug development professionals aiming to investigate the therapeutic potential of this important neuropeptide. The detailed understanding of its synthesis and signaling pathways is crucial for the development of novel therapeutics targeting the this compound/GPR173 system.
References
Application Notes and Protocols for Creating Stable Cell Lines Expressing GPR173
For Researchers, Scientists, and Drug Development Professionals
Introduction
G Protein-Coupled Receptor 173 (GPR173), also known as SREB3, is a Class A orphan GPCR that has garnered significant interest in recent years due to its roles in various physiological processes. It is recognized as a receptor for the neuropeptide phoenixin, playing a role in the regulation of the hypothalamic-pituitary-gonadal axis.[1][2][3] Additionally, GPR173 has been identified as a novel receptor for cholecystokinin (CCK), mediating the potentiation of GABAergic inhibition in the brain.[4][5] These functions position GPR173 as a potential therapeutic target for reproductive disorders and neurological conditions involving excitation-inhibition imbalance.
The generation of stable cell lines that reliably express GPR173 is a critical step for a multitude of research applications, including high-throughput screening of compound libraries, antibody development, and detailed investigation of its signaling pathways. This document provides a comprehensive guide for creating and validating stable cell lines expressing GPR173 in commonly used host systems such as Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells.
Key Experimental Workflow
The overall process for generating a stable cell line involves introducing a GPR173 expression vector into host cells, selecting for cells that have successfully integrated the vector into their genome, and then isolating and expanding single cell-derived colonies to ensure a homogenous population.
References
- 1. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR173 - Wikipedia [en.wikipedia.org]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Regulation and physiological functions of phoenixin [frontiersin.org]
Phoenixin-14 Radioimmunoassay: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoenixin-14 (PNX-14) is a recently identified neuropeptide that plays a significant role in a variety of physiological processes, including reproduction, metabolism, and the regulation of anxiety and pain. It is the most abundant isoform of the phoenixin peptide family, derived from the cleavage of the small integral membrane protein 20 (SMIM20). PNX-14 exerts its biological effects through its cognate G protein-coupled receptor, GPR173. Given its diverse functions, the accurate quantification of PNX-14 in biological samples is crucial for advancing research and drug development. This document provides a detailed protocol for a competitive radioimmunoassay (RIA) for the quantitative determination of this compound.
Principle of the Radioimmunoassay
The this compound RIA is a competitive binding assay. In this assay, a known quantity of radiolabeled PNX-14 (the "tracer") competes with unlabeled PNX-14 (from the standard or unknown sample) for a limited number of binding sites on a specific anti-PNX-14 antibody. As the concentration of unlabeled PNX-14 in the sample increases, the amount of tracer that can bind to the antibody decreases. The antibody-bound tracer is then separated from the unbound tracer, and the radioactivity of the bound fraction is measured. By constructing a standard curve using known concentrations of unlabeled PNX-14, the concentration of PNX-14 in unknown samples can be determined by interpolation.
Data Presentation
Table 1: Typical this compound RIA Standard Curve Data
| Standard | PNX-14 Concentration (pg/mL) | Average CPM | B/B₀ (%) |
| Total Counts | - | 30,000 | - |
| NSB | 0 | 500 | - |
| B₀ | 0 | 15,000 | 100.0 |
| S1 | 10 | 13,500 | 90.0 |
| S2 | 25 | 11,250 | 75.0 |
| S3 | 50 | 8,250 | 55.0 |
| S4 | 100 | 5,250 | 35.0 |
| S5 | 250 | 2,700 | 18.0 |
| S6 | 500 | 1,500 | 10.0 |
| S7 | 1000 | 900 | 6.0 |
Note: This data is illustrative of a typical RIA and should be generated for each individual assay. B: Counts Per Minute (CPM) of the standard or sample. B₀: CPM of the zero standard (maximum binding). NSB: Non-Specific Binding. %B/B₀ = [(Average CPM of Standard - Average CPM of NSB) / (Average CPM of B₀ - Average CPM of NSB)] x 100.
Table 2: Cross-Reactivity of the this compound Antiserum
| Peptide | Cross-Reactivity (%) |
| This compound | 100 |
| Phoenixin-20 | 100 |
| Nesfatin-1 | < 0.01 |
| Kisspeptin-10 | < 0.01 |
| GnRH | < 0.01 |
Note: Cross-reactivity is determined by the concentration of the competing peptide required to displace 50% of the radiolabeled tracer, as compared to this compound.
Table 3: this compound Concentrations in Biological Samples (as determined by immunoassay)
| Sample Type | Species | Mean Concentration (pg/mL) | Range (pg/mL) |
| Plasma | Human (Healthy) | 289 ± 46 | 150 - 500 |
| Plasma | Human (PCOS) | 515 ± 44 | 300 - 800 |
| Plasma | Rat (Estrus) | ~450 | 350 - 550 |
| Plasma | Rat (Diestrus) | ~300 | 200 - 400 |
| Hypothalamus | Rat | ~2851 pg/g tissue | - |
Note: These values are compiled from literature and were primarily determined by ELISA or EIA. Values obtained by RIA may vary.
Experimental Protocols
Preparation of ¹²⁵I-Labeled this compound (Tracer)
This protocol describes the radioiodination of this compound using the Iodogen method, which is a mild and efficient method for labeling peptides containing tyrosine residues.
Materials:
-
This compound (synthetic)
-
Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Sodium Iodide (Na¹²⁵I)
-
0.5 M Sodium Phosphate Buffer, pH 7.4
-
0.1 M Sodium Phosphate Buffer, pH 7.4
-
Bovine Serum Albumin (BSA)
-
Sephadex G-25 column
-
Reaction vial (e.g., 1.5 mL polypropylene tube)
Procedure:
-
Iodogen Coating: Prepare a solution of Iodogen in a volatile organic solvent (e.g., chloroform or dichloromethane) at a concentration of 1 mg/mL. Add 100 µL of this solution to a reaction vial and evaporate the solvent under a gentle stream of nitrogen. This will leave a thin film of Iodogen on the bottom of the vial. Store coated vials at -20°C.
-
Reaction Mixture:
-
Reconstitute synthetic this compound in 0.1 M Sodium Phosphate Buffer, pH 7.4, to a concentration of 1 mg/mL.
-
In the Iodogen-coated vial, add 50 µL of 0.5 M Sodium Phosphate Buffer, pH 7.4.
-
Add 10 µL of the this compound solution (10 µg).
-
Add 1 mCi of Na¹²⁵I.
-
-
Incubation: Gently mix the contents of the vial and incubate at room temperature for 15-20 minutes with occasional gentle agitation.
-
Termination of Reaction: Stop the reaction by transferring the reaction mixture to a new tube containing 100 µL of 0.1 M Sodium Phosphate Buffer, pH 7.4, with 0.1% BSA.
-
Purification of Labeled Peptide:
-
Equilibrate a Sephadex G-25 column with 0.1 M Sodium Phosphate Buffer, pH 7.4, containing 0.1% BSA.
-
Apply the reaction mixture to the top of the column.
-
Elute the column with the equilibration buffer and collect 0.5 mL fractions.
-
Measure the radioactivity of each fraction using a gamma counter.
-
The ¹²⁵I-labeled this compound will elute in the earlier fractions, while the free ¹²⁵I will elute later.
-
Pool the fractions containing the purified tracer.
-
-
Storage: Store the purified ¹²⁵I-Phoenixin-14 at -20°C. The tracer is typically stable for 4-6 weeks.
This compound Radioimmunoassay Procedure
Materials:
-
RIA Buffer: 0.1 M Phosphate buffer, pH 7.4, containing 0.1% BSA, 0.05 M EDTA, and 0.01% sodium azide.
-
This compound Standard: Lyophilized synthetic this compound. Reconstitute in RIA buffer to create a stock solution of 10 µg/mL. Prepare serial dilutions to obtain standards ranging from 10 to 1000 pg/mL.
-
This compound Antiserum: Dilute to the optimal titer (determined by a preliminary titration experiment) in RIA buffer.
-
¹²⁵I-Phoenixin-14 (Tracer): Dilute in RIA buffer to a concentration that yields approximately 10,000-15,000 CPM per 100 µL.
-
Normal Rabbit Serum (NRS): Diluted in RIA buffer.
-
Goat Anti-Rabbit IgG (Second Antibody): Diluted in RIA buffer.
-
Polypropylene assay tubes (12 x 75 mm).
Assay Procedure:
-
Assay Setup: Set up assay tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Maximum Binding (B₀), Standards, and Unknown Samples.
-
Reagent Addition:
-
TC Tubes: Add 100 µL of ¹²⁵I-Phoenixin-14. These tubes are not processed further until counting.
-
NSB Tubes: Add 200 µL of RIA buffer and 100 µL of ¹²⁵I-Phoenixin-14.
-
B₀ Tubes: Add 100 µL of RIA buffer, 100 µL of this compound Antiserum, and 100 µL of ¹²⁵I-Phoenixin-14.
-
Standard Tubes: Add 100 µL of each this compound standard, 100 µL of this compound Antiserum, and 100 µL of ¹²⁵I-Phoenixin-14.
-
Sample Tubes: Add 100 µL of the unknown sample, 100 µL of this compound Antiserum, and 100 µL of ¹²⁵I-Phoenixin-14.
-
-
First Incubation: Vortex all tubes gently and incubate for 24 hours at 4°C.
-
Second Antibody Addition: Add 100 µL of diluted NRS and 100 µL of diluted Goat Anti-Rabbit IgG to all tubes except the TC tubes.
-
Second Incubation: Vortex all tubes gently and incubate for another 24 hours at 4°C.
-
Separation of Bound and Free Tracer:
-
Add 1 mL of cold RIA buffer to all tubes except the TC tubes.
-
Centrifuge the tubes at 3,000 x g for 30 minutes at 4°C.
-
Carefully decant or aspirate the supernatant.
-
-
Counting: Measure the radioactivity of the pellet in each tube using a gamma counter.
Data Analysis:
-
Calculate the average CPM for each set of duplicate tubes.
-
Calculate the percentage of tracer bound for each standard and sample using the formula: %B/B₀ = [(CPM_sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)] x 100.
-
Plot a standard curve of %B/B₀ versus the log of the this compound concentration for the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their %B/B₀ values on the standard curve.
-
Multiply the interpolated value by the dilution factor, if any, to obtain the final concentration in the original sample.
Visualizations
Caption: this compound Signaling Pathway.
Caption: this compound RIA Workflow.
Application Notes and Protocols for Measuring Phoenixin-14 in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoenixin-14 (PNX-14) is a recently identified neuropeptide with pleiotropic functions within the central nervous system (CNS) and peripheral tissues.[1][2] It is derived from its precursor protein, small integral membrane protein 20 (SMIM20).[1] PNX-14, along with its longer isoform Phoenixin-20, has been implicated in a variety of physiological processes, including the regulation of reproduction, appetite, anxiety, and inflammation.[1][3] The biological effects of this compound are mediated through its receptor, GPR173, a G-protein coupled receptor.
Given its role in centrally mediated processes, the measurement of this compound in cerebrospinal fluid (CSF) offers a promising avenue for understanding its function in neurological health and disease. These application notes provide a comprehensive guide for the quantification of this compound in CSF, detailing sample handling, and providing adaptable protocols for both enzyme-linked immunosorbent assay (ELISA) and mass spectrometry (MS)-based methods.
This compound Signaling Pathway
This compound exerts its biological effects by binding to its cognate receptor, GPR173. This interaction initiates a cascade of intracellular signaling events. A predominant pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets to modulate gene expression and cellular function.
Caption: this compound signaling cascade.
Quantitative Data for this compound
As of the latest literature review, specific quantitative data for this compound concentrations in human cerebrospinal fluid (CSF) have not been established. Research has primarily focused on serum and plasma levels in various physiological and pathological states. One study indicated that this compound does not readily cross the blood-brain barrier, suggesting that its levels in the CSF may be regulated independently of peripheral concentrations and could be significantly lower.
The following table summarizes available data on this compound concentrations in human serum and provides context for expected ranges in biological fluids. Researchers aiming to measure this compound in CSF will need to perform initial validation studies to determine the endogenous levels and the sensitivity required for their assays.
| Biological Fluid | Condition | Mean Concentration (ng/mL) | Method | Reference |
| Serum | Healthy Control Women | 0.289 ± 0.046 | ELISA | |
| Serum | Women with PCOS | 0.515 ± 0.044 | ELISA | |
| Serum | Obese Men | 0.7 | ELISA |
Note: PCOS refers to Polycystic Ovary Syndrome. The provided values are mean ± standard error of the mean.
Experimental Protocols
Cerebrospinal Fluid (CSF) Sample Collection and Handling
Proper sample collection and handling are critical for the accurate measurement of peptides like this compound in CSF. Adherence to a standardized protocol is essential to minimize pre-analytical variability.
Materials:
-
Lumbar puncture kits
-
Polypropylene collection tubes
-
Refrigerated centrifuge
-
-80°C freezer
-
Protease inhibitor cocktail
Protocol:
-
Collection: Collect CSF via lumbar puncture using standard sterile techniques.
-
Tube Type: Immediately transfer the CSF into low-protein-binding polypropylene tubes to prevent peptide adsorption to the tube walls.
-
Centrifugation: Within 30 minutes of collection, centrifuge the CSF at 2000 x g for 10 minutes at 4°C to remove any cellular debris.
-
Aliquotting: Carefully transfer the supernatant to fresh, pre-chilled polypropylene cryovials. Avoid disturbing the pellet.
-
Additives (Optional but Recommended): To prevent degradation of this compound, consider adding a broad-spectrum protease inhibitor cocktail to each aliquot.
-
Storage: Immediately freeze the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Caption: CSF sample collection workflow.
Protocol for this compound Measurement by ELISA
This protocol provides a general framework for a sandwich ELISA to quantify this compound in CSF. It is recommended to use a commercially available ELISA kit validated for use with CSF or to validate a chosen kit for this specific matrix.
Materials:
-
Commercially available this compound ELISA kit (e.g., Phoenix Pharmaceuticals EK-079-01 or similar)
-
CSF samples (collected and stored as described above)
-
Microplate reader
-
Wash buffer
-
Assay diluent
-
TMB substrate
-
Stop solution
Protocol:
-
Preparation: Bring all reagents and samples to room temperature.
-
Standard Curve: Prepare a standard curve using the provided this compound standards according to the kit manufacturer's instructions. Dilute the standards in the assay diluent to create a series of known concentrations.
-
Sample Preparation: Thaw CSF samples on ice. Depending on the expected concentration and the sensitivity of the kit, samples may need to be diluted with the provided assay diluent. A pilot experiment is recommended to determine the optimal dilution factor.
-
Assay Procedure:
-
Add 100 µL of standards and samples (in duplicate or triplicate) to the wells of the antibody-coated microplate.
-
Incubate the plate according to the kit's instructions (typically 1-2 hours at room temperature or overnight at 4°C).
-
Wash the wells 3-5 times with wash buffer.
-
Add 100 µL of the detection antibody to each well and incubate as recommended.
-
Wash the wells 3-5 times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate (or similar, depending on the kit) and incubate.
-
Wash the wells 3-5 times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until color develops.
-
Add 100 µL of stop solution to each well to stop the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Use the standard curve to determine the concentration of this compound in the CSF samples.
-
Protocol for this compound Measurement by Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly specific and sensitive method for the absolute quantification of peptides. This protocol provides a general workflow that can be adapted for this compound.
Materials:
-
CSF samples
-
Stable isotope-labeled (SIL) this compound internal standard
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Trifluoroacetic acid (TFA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Lyophilizer or vacuum concentrator
-
LC-MS/MS system
Protocol:
-
Sample Preparation:
-
Thaw CSF samples on ice.
-
To 100 µL of CSF, add a known amount of the SIL this compound internal standard.
-
Acidify the sample by adding an equal volume of 0.1% TFA in water.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of 100% ACN followed by 1 mL of 0.1% TFA in water.
-
Load the acidified CSF sample onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% TFA in water to remove salts and other hydrophilic impurities.
-
Elute the peptides with 1 mL of 60% ACN, 0.1% TFA.
-
-
Solvent Evaporation:
-
Dry the eluted sample using a lyophilizer or a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried peptide extract in a small volume (e.g., 50 µL) of LC-MS/MS mobile phase A (e.g., 0.1% FA in water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the peptides using a C18 analytical column with a gradient of mobile phase B (e.g., 0.1% FA in ACN).
-
Detect and quantify the native this compound and the SIL internal standard using multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) on the mass spectrometer.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the native this compound to the peak area of the SIL internal standard.
-
Determine the concentration of this compound in the CSF sample by comparing this ratio to a standard curve prepared with known concentrations of this compound and the SIL internal standard.
-
Caption: LC-MS/MS workflow for this compound.
Conclusion
The measurement of this compound in cerebrospinal fluid holds significant potential for advancing our understanding of its role in the central nervous system. While direct quantitative data in CSF is currently lacking in the literature, the protocols outlined in these application notes provide a solid foundation for researchers to develop and validate robust assays. Careful adherence to sample collection and handling procedures, combined with the appropriate selection and optimization of either ELISA or mass spectrometry-based methods, will be crucial for generating reliable and reproducible data. The exploration of this compound in CSF is a promising frontier for neuroscience and drug development, with potential implications for a range of neurological and psychiatric disorders.
References
Phoenixin-14 In Vitro Bioactivity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoenixin-14 (PNX-14) is a recently identified peptide hormone that plays a significant role in a variety of physiological processes, including reproduction, metabolism, and inflammation.[1][2][3] It is the shorter, active isoform of the precursor protein small integral membrane protein 20 (SMIM20).[4][5] PNX-14 exerts its biological effects primarily through the G-protein coupled receptor 173 (GPR173). Understanding the in vitro bioactivity of PNX-14 is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting this pathway.
These application notes provide detailed protocols for key in vitro bioactivity assays relevant to PNX-14 research. The accompanying tables summarize quantitative data from published studies to facilitate experimental design and data comparison.
Data Presentation: Summary of this compound In Vitro Bioactivities
The following tables summarize the observed in vitro effects of this compound across various biological assays. These values can serve as a reference for dose-response studies and for comparing the potency of PNX-14 in different cellular contexts.
Table 1: Gene Expression Modulation by this compound
| Target Gene | Cell Line | PNX-14 Concentration | Fold Change/Effect | Reference |
| Gonadotropin-releasing hormone (GnRH) mRNA | mHypoA-GnRH/GFP neurons | 10 nM | Increased | |
| Gonadotropin-releasing hormone (GnRH) mRNA | mHypoA-GnRH/GFP neurons | 100 nM | Increased | |
| Kisspeptin (Kiss1) mRNA | mHypoA-Kiss/GFP-3 cells | 100 nM | Upregulated at 24h |
Table 2: Hormone Secretion Stimulated by this compound
| Hormone | Cell Type | PNX-14 Concentration | Effect | Reference |
| Estradiol (E2) | Porcine granulosa cells | 10 nM | Significantly stimulated | |
| Estradiol (E2) | Porcine granulosa cells | 1000 nM | Significantly stimulated | |
| Progesterone (P4) | Porcine luteal cells | 1 - 1000 nM | Increased secretion |
Table 3: Cell Viability and Proliferation Affected by this compound
| Cell Line | Assay | PNX-14 Concentration | Effect | Reference |
| Endometriotic 12Z cells | XTT Assay | 0.05 nM | Decreased viability at 48h, increased at 72h | |
| Endometriotic 12Z cells | XTT Assay | 0.2 nM | No significant change | |
| KGN (human granulosa-like tumor) cells | CCK-8 Assay | 50 nM | Restored viability after cisplatin-induced injury | |
| KGN (human granulosa-like tumor) cells | CCK-8 Assay | 100 nM | Restored viability after cisplatin-induced injury | |
| Porcine luteal cells | alamarBlue Assay | 1 - 100 nM | Time and dose-dependent increase in proliferation |
Signaling Pathways
This compound binding to its receptor, GPR173, primarily activates the Gαs subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to modulate gene expression. Additionally, PNX-14 has been shown to activate the Extracellular signal-regulated kinase (ERK) 1/2 pathway, which is involved in cell proliferation and differentiation.
Caption: this compound signaling pathways.
Experimental Protocols
cAMP Accumulation Assay (ELISA-based)
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to measure intracellular cAMP levels following stimulation with this compound.
Materials:
-
Cells expressing GPR173
-
This compound
-
cAMP ELISA Kit (e.g., from Cayman Chemical, R&D Systems, or similar)
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Lysis buffer (provided with the kit or as recommended)
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal growth and response. Culture overnight in a CO2 incubator.
-
Pre-treatment: On the day of the assay, aspirate the culture medium and replace it with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX). Incubate for 30 minutes at 37°C to inhibit cAMP degradation.
-
Stimulation: Add varying concentrations of this compound to the wells. Include a vehicle control (medium with PDE inhibitor only) and a positive control (e.g., Forskolin). Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding the lysis buffer provided in the ELISA kit. Incubate for 10-20 minutes at room temperature with gentle shaking.
-
ELISA Procedure: Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves:
-
Adding cell lysates and standards to the antibody-coated plate.
-
Adding a fixed amount of cAMP conjugate (e.g., cAMP-HRP).
-
Incubating to allow competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding substrate and incubating to develop color.
-
Stopping the reaction and measuring absorbance at 450 nm.
-
-
Data Analysis: Calculate the cAMP concentration in each sample based on the standard curve. The amount of signal is inversely proportional to the amount of cAMP in the sample.
Caption: cAMP accumulation assay workflow.
Cell Proliferation/Viability Assay (XTT-based)
This protocol measures cell viability and proliferation based on the metabolic activity of the cells, which reduces the XTT tetrazolium salt to a colored formazan product.
Materials:
-
Target cell line
-
This compound
-
XTT Cell Proliferation Assay Kit (e.g., from Roche, Thermo Fisher Scientific, or similar)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 450-500 nm (with a reference wavelength of ~650 nm)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of culture medium.
-
Treatment: After allowing the cells to attach (typically overnight), replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a CO2 incubator.
-
XTT Labeling:
-
Prepare the XTT labeling mixture according to the kit's instructions (usually by mixing the XTT reagent and the electron-coupling reagent).
-
Add 50 µL of the XTT labeling mixture to each well.
-
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, or until the color change is sufficient.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. Use a reference wavelength of ~650 nm to correct for non-specific background readings.
-
Data Analysis: Subtract the reference absorbance from the test absorbance. Cell viability is proportional to the absorbance.
Caption: XTT cell proliferation assay workflow.
Intracellular Calcium Imaging (Fura-2 AM-based)
This protocol describes the measurement of intracellular calcium mobilization in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells expressing GPR173 plated on glass coverslips or in imaging-compatible plates
-
This compound
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescence imaging system equipped with excitation filters for 340 nm and 380 nm and an emission filter around 510 nm
Protocol:
-
Cell Preparation: Plate cells on glass coverslips or in optical-quality bottom plates and grow to the desired confluency.
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
De-esterification: Wash the cells twice with HBSS to remove extracellular dye. Incubate in fresh HBSS for an additional 30 minutes to allow for complete de-esterification of the dye within the cells.
-
Imaging:
-
Mount the coverslip onto the imaging chamber of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at ~510 nm.
-
Establish a stable baseline fluorescence ratio (340/380).
-
-
Stimulation: Add this compound to the perfusion buffer at the desired concentration and record the change in the 340/380 fluorescence ratio over time.
-
Data Analysis: The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. Plot the ratio over time to visualize the calcium transient.
Caption: Intracellular calcium imaging workflow.
ERK1/2 Phosphorylation Assay (Western Blot-based)
This protocol is for the detection of phosphorylated ERK1/2 as a measure of the activation of the MAPK pathway by this compound.
Materials:
-
Target cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Protocol:
-
Cell Culture and Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Treat cells with this compound for various times (e.g., 5, 15, 30, 60 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK1/2 phosphorylation as the ratio of phospho-ERK1/2 to total ERK1/2.
Caption: ERK1/2 phosphorylation Western blot workflow.
References
- 1. Regulation and physiological functions of phoenixin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phoenixin: uncovering its receptor, signaling and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phoenixin as a New Target in the Development of Strategies for Endometriosis Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
Phoenixin-14 Sample Preparation for Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoenixin-14 (PNX-14) is a recently identified peptide hormone with pleiotropic roles in various physiological processes, including reproduction, metabolism, and cardiovascular function.[1][2][3] Accurate and sensitive quantification of PNX-14 in biological matrices is crucial for elucidating its physiological roles and exploring its potential as a therapeutic target. Mass spectrometry (MS) coupled with liquid chromatography (LC) offers a powerful platform for the specific and sensitive detection and quantification of peptides like PNX-14.[4][5] This document provides detailed application notes and protocols for the preparation of this compound samples from various biological sources for subsequent analysis by mass spectrometry.
Physiological Concentrations of this compound
The concentration of this compound can vary depending on the biological matrix, physiological state, and species. The following tables summarize some reported concentrations of this compound in different samples.
Table 1: this compound Concentrations in Human Serum
| Condition | Mean Concentration (pg/mL) | Notes | Reference |
| Healthy Lean Women | 2.04 ± 0.11 | ||
| Lean Women with PCOS | 9.11 ± 2.09 | Significantly higher than healthy controls. | |
| Healthy Obese Women | 6.44 ± 1.09 | ||
| Obese Women with PCOS | 27.4 ± 3.04 | Significantly higher than obese controls. | |
| Healthy Individuals | 99.08 ± 3.66 | ||
| Obese Women with PCOS | 119.45 ± 5.30 |
Table 2: this compound Concentrations in Animal Tissues
| Tissue | Species | Mean Concentration (pg/g) | Reference |
| Hypothalamus | Rat | ~2851 | |
| Heart | Rat | ~500 |
Table 3: this compound and Phoenixin-20 Concentrations in Human Serum (Type 2 Diabetes Mellitus Study)
| Analyte | Condition | Mean Concentration (ng/L) | Notes | Reference |
| This compound | Healthy Controls | > 413.4 | ||
| This compound | T2DM Patients | < 413.4 | Significantly lower than controls. | |
| Phoenixin-20 | Healthy Controls | > 228.7 | ||
| Phoenixin-20 | T2DM Patients | < 228.7 | Significantly lower than controls. |
Signaling Pathways of this compound
This compound exerts its biological effects by binding to its cognate G-protein coupled receptor, GPR173. This interaction initiates downstream signaling cascades that vary depending on the cell type. Key signaling pathways include the activation of cAMP/PKA and MAPK/ERK pathways.
Caption: this compound signaling pathway.
Experimental Workflow for this compound Sample Preparation
The successful analysis of this compound by mass spectrometry is highly dependent on the quality of the sample preparation. The workflow aims to extract the peptide, remove interfering substances, and concentrate the sample prior to analysis.
Caption: General workflow for PNX-14 sample preparation.
Detailed Experimental Protocols
The following protocols are generalized for the preparation of this compound from biological fluids and tissues. Optimization may be required based on the specific sample type and the sensitivity of the mass spectrometer.
Protocol 1: this compound Extraction from Serum or Plasma
This protocol is designed for the extraction of this compound from serum or plasma, followed by a cleanup step using solid-phase extraction (SPE).
Materials:
-
Serum or plasma samples
-
Acetonitrile (ACN), LC-MS grade
-
Trifluoroacetic acid (TFA)
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
SPE cartridges (e.g., C18)
-
Centrifuge
-
Vacuum manifold for SPE
-
Sample concentrator (e.g., vacuum centrifuge or nitrogen evaporator)
Procedure:
-
Protein Precipitation:
-
To 100 µL of serum or plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing 0.1% TFA.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the peptides.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of 100% ACN followed by 1 mL of 0.1% TFA in water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% TFA in water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% TFA in water to remove salts and other hydrophilic impurities.
-
Elution: Elute the bound peptides with 500 µL of 60% ACN containing 0.1% FA. Collect the eluate.
-
-
Concentration and Reconstitution:
-
Dry the eluate using a vacuum centrifuge or a gentle stream of nitrogen.
-
Reconstitute the dried peptide sample in an appropriate volume (e.g., 50-100 µL) of LC-MS compatible solvent (e.g., 0.1% formic acid in water).
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: this compound Extraction from Tissue Homogenates
This protocol describes the extraction of this compound from tissue samples.
Materials:
-
Tissue sample (e.g., hypothalamus, heart)
-
Lysis buffer (e.g., 8M urea, 50mM Tris-HCl, pH 8)
-
Homogenizer (e.g., bead beater or sonicator)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, MS-grade
-
Materials for SPE cleanup as listed in Protocol 1.
Procedure:
-
Tissue Lysis and Protein Extraction:
-
Homogenize the tissue sample in cold lysis buffer.
-
Sonicate the homogenate on ice to ensure complete cell lysis.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
-
Reduction and Alkylation (Optional, for bottom-up proteomics):
-
This step is for identifying the protein precursor of this compound. For direct analysis of the peptide, proceed to step 4.
-
To the protein extract, add DTT to a final concentration of 5 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Add IAA to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.
-
-
In-solution Digestion (Optional):
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio (w/w) and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Peptide Cleanup:
-
Perform solid-phase extraction as described in Protocol 1, steps 2 and 3, to desalt and concentrate the peptide sample.
-
Concluding Remarks
The protocols provided herein offer a robust starting point for the preparation of this compound samples for mass spectrometric analysis. The choice between direct peptide extraction and a bottom-up proteomics approach will depend on the specific research question. For accurate quantification, the use of stable isotope-labeled internal standards is highly recommended. As with any analytical method, optimization of each step is crucial for achieving the desired sensitivity and reproducibility.
References
- 1. This compound: detection and novel physiological implications in cardiac modulation and cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Phoenixin-14 Western Blotting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with low signal intensity in Phoenixin-14 (PNX-14) Western blotting. Given that this compound is a small peptide (approximately 1.58 kDa), specific modifications to standard Western blotting protocols are often necessary for successful detection.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any band for this compound on my Western blot. What are the most likely causes?
A low or absent signal for a small peptide like this compound can stem from several factors throughout the Western blot workflow. The most common culprits include:
-
Suboptimal Sample Preparation: Inefficient protein extraction, protein degradation, or low abundance of PNX-14 in the sample.
-
Poor Electrophoresis and Transfer: Use of an inappropriate gel system for small peptides, and/or the peptide passing through the membrane during transfer ("blow-through").
-
Ineffective Antibody Binding: Problems with the primary or secondary antibody, including incorrect dilutions, inactivity, or inappropriate blocking procedures.
-
Weak Signal Detection: Insufficient exposure time or issues with the detection reagents.
Q2: What is the expected molecular weight of this compound on a Western blot?
The theoretical molecular weight of this compound is approximately 1.58 kDa. However, its migration on an SDS-PAGE gel can be influenced by factors such as its charge and interaction with SDS, potentially causing it to run at a slightly different apparent molecular weight. It is crucial to use a low molecular weight protein ladder that can resolve proteins in this size range.
Q3: Which type of membrane is best for blotting a small peptide like this compound?
For small peptides like this compound (<15 kDa), a polyvinylidene difluoride (PVDF) membrane is generally recommended due to its higher protein binding capacity compared to nitrocellulose.[1][2][3][4] It is also critical to use a membrane with a smaller pore size, such as 0.2 µm, to prevent the peptide from passing through during the transfer step.[1]
Q4: Can I use a standard Tris-Glycine gel to resolve this compound?
While high-percentage Tris-Glycine gels (e.g., 15-20%) can be used, a Tris-Tricine gel system is often recommended for resolving proteins and peptides smaller than 30 kDa. Tricine gels provide better separation and resolution of low molecular weight species.
Troubleshooting Guide for Low Signal
This guide is structured to follow the Western blotting workflow, highlighting potential issues and solutions at each stage.
Sample Preparation
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Low abundance of this compound in the sample. | Increase the amount of total protein loaded per lane (e.g., 50-100 µg). Consider sample enrichment techniques like immunoprecipitation or cellular fractionation if the protein is localized to a specific compartment. |
| Protein degradation during sample preparation. | Always work on ice and use fresh lysis buffer containing a protease inhibitor cocktail. | |
| Incomplete cell lysis. | Use a lysis buffer appropriate for the sample type. For tissues or cells where PNX-14 may be difficult to extract, consider harsher buffers like RIPA or sonication to ensure complete lysis. |
Gel Electrophoresis
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal / Diffuse Band | Poor resolution of small peptides. | Use a high-percentage polyacrylamide gel (e.g., 15% or a 10-20% gradient) if using a Tris-Glycine system. For optimal resolution of proteins under 20 kDa, use a Tris-Tricine gel system. |
| Peptide has run off the gel. | Carefully monitor the migration of the dye front and the low molecular weight markers. Stop the electrophoresis before the dye front runs off the bottom of the gel. |
Protein Transfer
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | "Blow-through": The small PNX-14 peptide has passed through the membrane. | Use a PVDF membrane with a 0.2 µm pore size. Reduce the transfer time and/or voltage/current. A semi-dry transfer may be faster and more suitable for small proteins. Consider placing a second membrane behind the first to capture any protein that passes through. |
| Inefficient transfer from the gel. | Ensure good contact between the gel and the membrane, removing any air bubbles. Confirm successful transfer by staining the membrane with Ponceau S before blocking. | |
| High methanol content in transfer buffer causing protein precipitation in the gel. | While methanol aids in binding to the membrane, excessively high concentrations can hinder the transfer of some proteins. An optimized methanol concentration (around 10-20%) is often a good starting point for small peptides. |
Immunodetection
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Primary antibody concentration is too low. | Increase the concentration of the primary antibody. Perform a dot blot to test antibody activity and determine the optimal concentration. |
| Inactive primary or secondary antibody. | Ensure antibodies have been stored correctly and have not expired. Use fresh antibody dilutions for each experiment. | |
| Blocking agent is masking the epitope. | Reduce the blocking time or the concentration of the blocking agent (e.g., 1-3% BSA or non-fat milk). Over-blocking can sometimes prevent the antibody from binding to its target. | |
| Insufficient incubation time. | Increase the primary antibody incubation time, for example, overnight at 4°C. | |
| Incompatible secondary antibody. | Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). | |
| Inactive detection reagent. | Use fresh detection reagents (e.g., ECL substrate) and ensure they have not expired. Increase the exposure time when imaging the blot. |
Experimental Protocols
Tris-Tricine Gel Electrophoresis for this compound
This protocol is adapted for the separation of small peptides.
-
Gel Preparation: Prepare a 16% Tris-Tricine separating gel and a 4% stacking gel.
-
Sample Preparation: Mix your protein lysate with an equal volume of 2x Tricine SDS sample buffer. Heat the samples at 70°C for 5-10 minutes. Avoid boiling, as this can cause aggregation of some proteins.
-
Electrophoresis: Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with the appropriate anode (lower chamber) and cathode (upper chamber) running buffers for the Tris-Tricine system.
-
Loading and Running the Gel: Load 30-50 µg of total protein per well. Include a low molecular weight protein ladder. Run the gel at a constant voltage (e.g., 100-150 V) until the dye front is near the bottom of the gel.
Optimized Wet Transfer Protocol for this compound
-
Membrane Preparation: Cut a 0.2 µm pore size PVDF membrane to the size of the gel. Activate the membrane by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water, and then equilibration in transfer buffer.
-
Assemble the Transfer Stack: Assemble the transfer sandwich (sponge > filter paper > gel > PVDF membrane > filter paper > sponge), ensuring to remove all air bubbles.
-
Transfer: Place the transfer cassette into the transfer tank filled with cold transfer buffer. Perform the transfer at a reduced voltage and time compared to standard protocols (e.g., 70V for 45-60 minutes). It is advisable to perform the transfer in a cold room or with an ice pack in the tank to dissipate heat.
Immunodetection Protocol
-
Blocking: After transfer, rinse the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane for 30-60 minutes at room temperature with 3-5% non-fat dry milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Phoenixin-14 antibody at the recommended dilution (a good starting point is often 1:500 to 1:1000, but this should be optimized) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Expose the membrane to X-ray film or a digital imaging system. Start with a short exposure and increase as needed to detect a signal.
Visualizing the Workflow and Troubleshooting Logic
Caption: A standard workflow for this compound Western blotting.
// Level 1: Major Categories Check_Transfer [label="Check Transfer Efficiency", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Antibody [label="Verify Antibody Performance", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Sample [label="Assess Sample Quality/\nQuantity", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Transfer; Start -> Check_Antibody; Start -> Check_Sample;
// Level 2: Transfer Troubleshooting Ponceau_Stain [label="Is Ponceau S stain visible?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Membrane_Pore [label="Using 0.2 µm\nPVDF membrane?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Transfer_Conditions [label="Optimize Transfer Time/Voltage\n(Reduce to prevent blow-through)", fillcolor="#F1F3F4", fontcolor="#202124"];
Check_Transfer -> Ponceau_Stain; Ponceau_Stain -> Membrane_Pore [label="Yes"]; Ponceau_Stain -> Transfer_Conditions [label="No"]; Membrane_Pore -> Transfer_Conditions [label="No"];
// Level 2: Antibody Troubleshooting Dot_Blot [label="Does antibody work\nin a dot blot?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Dilution [label="Optimize Antibody Dilution\n(Increase Concentration)", fillcolor="#F1F3F4", fontcolor="#202124"]; New_Antibody [label="Use fresh or new\nantibody stock", fillcolor="#F1F3F4", fontcolor="#202124"]; Blocking_Optimize [label="Optimize Blocking\n(Reduce time/concentration)", fillcolor="#F1F3F4", fontcolor="#202124"];
Check_Antibody -> Dot_Blot; Dot_Blot -> Optimize_Dilution [label="Yes"]; Dot_Blot -> New_Antibody [label="No"]; Optimize_Dilution -> Blocking_Optimize;
// Level 2: Sample Troubleshooting Protein_Load [label="Increase Protein Load\n(50-100 µg)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gel_Type [label="Use Tris-Tricine Gel", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis_Buffer [label="Use Stronger Lysis Buffer\n(e.g., RIPA)", fillcolor="#F1F3F4", fontcolor="#202124"];
Check_Sample -> Protein_Load; Protein_Load -> Gel_Type; Gel_Type -> Lysis_Buffer; }
Caption: Troubleshooting logic for low this compound Western blot signal.
References
Phoenixin-14 ELISA Technical Support Center
Welcome to the Phoenixin-14 (PNX-14) ELISA Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their PNX-14 ELISA experiments and troubleshooting common issues to improve assay sensitivity and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to measure?
This compound (PNX-14) is a recently discovered neuropeptide that plays a significant role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis, which is central to reproductive function.[1][2] It is an isoform of the peptide hormone phoenixin, and it exerts its effects by binding to the G protein-coupled receptor 173 (GPR173).[2][3][4] Beyond its role in reproduction, PNX-14 has been implicated in a variety of other physiological processes, including the regulation of food intake, learning and memory, anxiety, and inflammatory responses. Accurate measurement of PNX-14 levels is crucial for understanding its role in these processes and for the development of potential therapeutics targeting the PNX-14/GPR173 system.
Q2: What is the principle of a typical this compound ELISA kit?
Most commercially available this compound ELISA kits are based on the sandwich enzyme-linked immunosorbent assay (sandwich ELISA) principle. This method offers high sensitivity and specificity. The general steps are:
-
A 96-well microplate is pre-coated with a capture antibody specific for PNX-14.
-
Standards and samples containing PNX-14 are added to the wells, and the PNX-14 antigen binds to the capture antibody.
-
A biotinylated detection antibody, also specific for PNX-14, is added. This antibody binds to a different epitope on the PNX-14 molecule, forming a "sandwich" of capture antibody-PNX-14-detection antibody.
-
Streptavidin conjugated to an enzyme, such as horseradish peroxidase (HRP), is added. The streptavidin binds to the biotin on the detection antibody.
-
A substrate solution is added, which is converted by the enzyme into a colored product.
-
The intensity of the color, which is proportional to the amount of PNX-14 in the sample, is measured using a microplate reader.
Troubleshooting Guide
This guide addresses common problems encountered during this compound ELISA experiments, with a focus on improving assay sensitivity.
Issue 1: Weak or No Signal
A weak or absent signal is a common issue that can be frustrating. Below are potential causes and solutions.
| Potential Cause | Recommended Solution |
| Reagent Preparation or Storage | Ensure all reagents, including standards and antibodies, have been stored at the recommended temperatures and have not expired. Allow all reagents to come to room temperature before use. |
| Incorrect Reagent Concentration | Double-check the dilution calculations for all antibodies and the standard curve. Titrate the capture and detection antibodies to find the optimal concentrations. |
| Insufficient Incubation Time or Temperature | Increase the incubation times for sample, antibody, and substrate steps. Consider performing the primary antibody incubation overnight at 4°C to enhance binding. |
| Washing Issues | Ensure that the washing steps are not too vigorous, as this can lead to the removal of the antigen-antibody complexes. Conversely, insufficient washing can lead to high background. |
| Inactive Enzyme or Substrate | Confirm the activity of the enzyme conjugate (e.g., HRP) and the substrate. Use fresh substrate and protect it from light. |
Issue 2: High Background
High background can mask the specific signal and reduce the dynamic range of the assay.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA or casein) or the blocking incubation time. Ensure the blocking buffer covers the entire surface of the well. |
| Antibody Concentration Too High | Titrate the detection antibody and/or the enzyme-conjugated streptavidin to a lower concentration to reduce non-specific binding. |
| Inadequate Washing | Increase the number of wash cycles or the volume of wash buffer to more effectively remove unbound reagents. |
| Cross-reactivity | Ensure that the secondary antibody does not cross-react with the capture antibody. Use pre-adsorbed secondary antibodies if necessary. |
| Contaminated Reagents or Plate | Use sterile pipette tips and reagent reservoirs. Ensure the microplate is clean and free of contaminants. |
Issue 3: Poor Standard Curve
A poor standard curve, characterized by a low R-squared value or poor linearity, will lead to inaccurate sample quantification.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and be consistent with your pipetting technique. Avoid introducing air bubbles into the wells. |
| Improper Standard Dilution | Prepare fresh serial dilutions of the standard for each assay. Ensure thorough mixing at each dilution step. |
| Incorrect Plate Reader Settings | Verify that the correct wavelength is being used to read the plate. |
| Edge Effects | To minimize temperature and evaporation variations across the plate, incubate the plate in a humidified chamber and avoid stacking plates. |
Strategies for Improving this compound ELISA Sensitivity
Improving the sensitivity of your ELISA allows for the detection of lower concentrations of PNX-14.
Optimization of Assay Parameters
Systematic optimization of key assay parameters can significantly enhance sensitivity.
| Parameter | Optimization Strategy | Expected Outcome |
| Capture Antibody Concentration | Test a range of concentrations (e.g., 1-10 µg/mL). | Higher concentrations can increase signal, but may also increase background. Find the optimal concentration that maximizes the signal-to-noise ratio. |
| Detection Antibody Concentration | Titrate the detection antibody to find the concentration that provides a strong signal with low background. | An optimal concentration will ensure that all captured antigen is detected without excess antibody binding non-specifically. |
| Incubation Time | Increase incubation times for the sample and antibodies (e.g., 2 hours at room temperature or overnight at 4°C). | Longer incubation allows for more complete binding of the antigen and antibodies, leading to a stronger signal. |
| Blocking Buffer | Test different blocking agents (e.g., BSA, casein, commercial blockers). | An effective blocking buffer will reduce non-specific binding and lower the background, thereby improving the signal-to-noise ratio. |
Advanced Sensitivity Enhancement Techniques
For applications requiring very high sensitivity, consider these advanced methods.
| Technique | Description | Potential Sensitivity Improvement |
| Signal Amplification | Use a biotinylated detection antibody followed by a streptavidin-enzyme conjugate. This biotin-streptavidin system amplifies the signal. | 2-5 times more sensitive than direct conjugation of the enzyme to the detection antibody. |
| Alternative Detection Methods | Switch from a colorimetric substrate to a chemiluminescent or fluorescent substrate. | Can significantly increase the signal output and lower the limit of detection. |
| Tyramide Signal Amplification (TSA) | An enzyme-mediated detection method that utilizes the catalytic activity of HRP to deposit a large number of biotin or fluorophore-labeled tyramide molecules at the site of the antigen. | Can increase sensitivity by 10- to 100-fold compared to standard methods. |
Experimental Protocols
Protocol: Standard Sandwich ELISA for this compound
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Coating: Coat a 96-well microplate with the capture antibody (e.g., 1-10 µg/mL in a suitable coating buffer like PBS) and incubate overnight at 4°C.
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Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
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Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
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Washing: Repeat the washing step.
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Sample/Standard Incubation: Add your samples and a serial dilution of the PNX-14 standard to the wells and incubate for 2 hours at room temperature.
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Washing: Repeat the washing step.
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Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
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Washing: Repeat the washing step.
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Enzyme Conjugate Incubation: Add streptavidin-HRP and incubate for 30 minutes at room temperature.
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Washing: Repeat the washing step.
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Substrate Incubation: Add the TMB substrate and incubate in the dark for 15-30 minutes.
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Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).
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Read Plate: Read the absorbance at 450 nm using a microplate reader.
Visualizations
This compound ELISA Workflow
Caption: A simplified workflow of a sandwich ELISA for this compound detection.
This compound Signaling Pathway
Caption: The signaling cascade initiated by this compound binding to its receptor, GPR173.
References
- 1. GPR173 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Regulation and physiological functions of phoenixin [frontiersin.org]
- 3. This compound as a novel direct regulator of porcine luteal cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation and physiological functions of phoenixin - PMC [pmc.ncbi.nlm.nih.gov]
Phoenixin-14 Immunohistochemistry Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Phoenixin-14 immunohistochemistry (IHC) experiments and overcome common challenges, particularly high background staining.
Troubleshooting Guides
High background staining can obscure specific signals and lead to misinterpretation of results. Below are common causes of high background in this compound IHC and their corresponding solutions.
Issue 1: Non-Specific Antibody Binding
Question: I am observing high background staining across my entire tissue section. What is the likely cause and how can I fix it?
Answer: This is often due to non-specific binding of the primary or secondary antibodies. Here are several potential causes and solutions:
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Inadequate Blocking: The blocking step is crucial to prevent non-specific antibody attachment.
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Solution: Increase the incubation time for your blocking step (e.g., 60 minutes at room temperature). The ideal blocking agent is 5-10% normal serum from the same species in which the secondary antibody was raised.[1][2] For a rabbit primary antibody against this compound, use normal goat serum if your secondary is goat anti-rabbit.
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Primary Antibody Concentration is Too High: An overly concentrated primary antibody can lead to non-specific binding.
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Secondary Antibody Cross-Reactivity: The secondary antibody may be binding to endogenous immunoglobulins in the tissue.
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Solution: Run a control where the primary antibody is omitted. If staining persists, your secondary antibody is likely the issue. Use a pre-adsorbed secondary antibody that has been cross-adsorbed against the species of your sample tissue.
-
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Hydrophobic Interactions: Antibodies can non-specifically adhere to proteins and lipids in the tissue.
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Solution: Include a gentle detergent like Tween-20 (at a concentration of 0.05%) in your wash buffers and antibody diluents to minimize these interactions.
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Issue 2: Endogenous Enzyme Activity
Question: I am seeing diffuse, non-specific staining, particularly in tissues rich in blood cells or specific organs like the liver and kidney. What could be causing this?
Answer: This is likely due to endogenous peroxidases or phosphatases in your tissue reacting with the enzyme conjugate of your detection system.
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Endogenous Peroxidase Activity: If you are using a horseradish peroxidase (HRP)-conjugated secondary antibody, endogenous peroxidases in tissues like the liver, kidney, and those with high red blood cell content can produce a false positive signal.
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Solution: Quench endogenous peroxidase activity by incubating the tissue sections with a 3% hydrogen peroxide (H₂O₂) solution for 10-15 minutes before the blocking step. For some sensitive antigens, a lower concentration (e.g., 0.5%) may be necessary.
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Endogenous Alkaline Phosphatase (AP) Activity: If using an AP-based detection system, endogenous AP can be an issue, especially in tissues like the kidney and bone.
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Solution: Inhibit endogenous AP activity by adding levamisole (1 mM) to the substrate solution.
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Issue 3: Endogenous Biotin
Question: When using a biotin-based detection system (e.g., ABC or LSAB), I observe very high background staining, especially in the liver or kidney. How can I prevent this?
Answer: Tissues like the liver, kidney, and adipose tissue contain high levels of endogenous biotin, which can be bound by avidin or streptavidin in the detection complex, leading to strong non-specific staining.
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Solution: Block endogenous biotin by incubating the sections with an avidin solution for 15 minutes, followed by a brief rinse and then incubation with a biotin solution for 15 minutes. This should be done after antigen retrieval and before the primary antibody incubation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal primary antibody dilution for this compound IHC?
A1: The optimal dilution depends on the specific antibody, tissue type, and fixation method. A good starting point for the rabbit polyclonal anti-Phoenixin-14 antibody (e.g., from Phoenix Pharmaceuticals, Cat. No. H-079-01) is 1:100. However, it is crucial to perform a dilution series (e.g., 1:50, 1:100, 1:200) to find the concentration that provides the best signal-to-noise ratio for your specific experimental conditions.
Q2: Which antigen retrieval method is best for this compound?
A2: Heat-Induced Epitope Retrieval (HIER) is generally more successful than Proteolytic-Induced Epitope Retrieval (PIER) for many antigens. For this compound, start with a neutral pH buffer like PBS (pH 7.2-7.6). If the signal is weak, test an acidic buffer like sodium citrate (pH 6.0) or a basic buffer like Tris-EDTA (pH 9.0). The heating time and temperature should also be optimized, typically 15-20 minutes at 95-100°C.
Q3: How can I validate the specificity of my this compound antibody?
A3: Antibody validation is critical for reliable results.
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Positive and Negative Controls: Use a tissue known to express this compound (e.g., hypothalamus, ovary, or gastrointestinal tract) as a positive control, and a tissue known not to express it as a negative control.
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No Primary Control: Incubate a slide with the antibody diluent alone (without the primary antibody) to check for non-specific binding of the secondary antibody.
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Peptide Absorption Control: Pre-incubate the this compound antibody with an excess of the this compound peptide. This should block the antibody and result in no staining, confirming its specificity.
Q4: My tissue sections are drying out during the IHC protocol. Can this cause high background?
A4: Yes, allowing tissue sections to dry out at any stage can cause a "drying artifact," which leads to increased, uneven background staining, often more pronounced at the edges of the tissue. Always perform incubations in a humidified chamber and ensure the sections are covered with sufficient reagent.
Quantitative Data Summary
For optimal results, several parameters in your IHC protocol should be empirically determined. The following table provides recommended starting points and ranges for key quantitative variables.
| Parameter | Recommended Starting Point | Recommended Range for Optimization | Reference |
| Primary Antibody Dilution | 1:100 | 1:50 - 1:800 | |
| Antigen Retrieval (HIER) | Sodium Citrate Buffer (pH 6.0) | Tris-EDTA (pH 9.0), PBS (pH 7.4) | |
| HIER Incubation Time | 20 minutes | 15 - 40 minutes | |
| HIER Temperature | 95°C | 95 - 100°C | |
| Blocking Serum Concentration | 5% Normal Serum | 5 - 10% | |
| Blocking Time | 30 minutes | 30 - 60 minutes | |
| Endogenous Peroxidase Block | 3% H₂O₂ for 10 min | 0.5 - 3% H₂O₂ for 10-15 min |
Experimental Protocol: this compound Immunohistochemistry
This protocol is a general guideline for formalin-fixed, paraffin-embedded (FFPE) tissue sections using an HRP-based detection system. Optimization may be required.
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Deparaffinization and Rehydration:
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Immerse slides in Xylene: 2 changes for 5 minutes each.
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Immerse in 100% Ethanol: 2 changes for 3 minutes each.
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Immerse in 95% Ethanol: 1 change for 3 minutes.
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Immerse in 70% Ethanol: 1 change for 3 minutes.
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Rinse in distilled water.
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Antigen Retrieval (HIER):
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Pre-heat antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) to 95-100°C.
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Immerse slides in the hot buffer and incubate for 20 minutes.
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Allow slides to cool in the buffer at room temperature for 20 minutes.
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Rinse slides in PBS.
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Endogenous Peroxidase Quenching:
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Incubate sections in 3% H₂O₂ in methanol or water for 10-15 minutes.
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Rinse slides in PBS (3 changes for 5 minutes each).
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Blocking:
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Incubate sections with 5% normal goat serum in PBS for 30-60 minutes at room temperature in a humidified chamber. (Assuming a goat anti-rabbit secondary).
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Primary Antibody Incubation:
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Dilute the rabbit anti-Phoenixin-14 primary antibody to its optimal concentration (e.g., 1:100) in PBS with 1% BSA.
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Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
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Washing:
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Rinse slides in PBS containing 0.05% Tween-20 (PBST) (3 changes for 5 minutes each).
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Secondary Antibody Incubation:
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Incubate sections with a biotinylated goat anti-rabbit secondary antibody (or HRP-conjugated secondary) according to the manufacturer's recommended dilution for 1-1.5 hours at room temperature.
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-
Washing:
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Rinse slides in PBST (3 changes for 5 minutes each).
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Detection:
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If using a biotinylated secondary, incubate with an avidin-biotin-peroxidase complex (e.g., Vectastain Elite ABC Reagent) for 30-40 minutes.
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Rinse slides in PBS (3 changes for 5 minutes each).
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Chromogen Development:
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Incubate sections with a DAB (3,3'-diaminobenzidine) substrate solution until the desired brown staining intensity is reached (typically 1-10 minutes). Monitor under a microscope.
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Rinse slides in distilled water to stop the reaction.
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Counterstaining:
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Counterstain with Hematoxylin for 30-60 seconds.
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"Blue" the sections in running tap water or a bluing reagent.
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Dehydration and Mounting:
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Dehydrate sections through graded alcohols (95% Ethanol, 100% Ethanol).
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Clear in Xylene.
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Mount with a permanent mounting medium.
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Visualizations
Below are diagrams illustrating key workflows and pathways related to this compound IHC.
Caption: A typical workflow for this compound immunohistochemistry.
Caption: A logical workflow for troubleshooting high background.
Caption: Simplified this compound signaling pathways.
References
preventing Phoenixin-14 peptide degradation in samples
Welcome to the Phoenixin-14 (PNX-14) Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound peptide in experimental samples. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during sample collection, processing, and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (PNX-14) is a 14-amino acid peptide derived from the C-terminal cleavage of the small integral membrane protein 20 (SMIM20). It is a pleiotropic peptide involved in various physiological processes, including reproduction, metabolism, and neurotransmission. Maintaining the integrity of PNX-14 in experimental samples is crucial for obtaining accurate and reproducible results in downstream applications such as ELISA, mass spectrometry, and cell-based assays. Degradation of the peptide can lead to an underestimation of its concentration and misleading experimental outcomes.
Q2: What is the amino acid sequence of this compound?
The amino acid sequence for human, rat, mouse, porcine, bovine, and canine this compound is: H-Asp-Val-Gln-Pro-Pro-Gly-Leu-Lys-Val-Trp-Ser-Asp-Pro-Phe-NH2
Q3: What are the primary causes of this compound degradation in samples?
Like other peptides, this compound is susceptible to degradation by proteases present in biological samples, particularly in serum and plasma. These enzymes can cleave the peptide bonds, leading to inactive fragments. Additionally, factors such as improper storage temperature, repeated freeze-thaw cycles, and extreme pH can also contribute to its degradation.
Q4: What are the general recommendations for storing this compound?
For optimal stability, it is recommended to store lyophilized this compound at -20°C or -80°C.[1] Once reconstituted, aliquot the peptide solution to avoid multiple freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or at -20°C for shorter durations (up to 1 month).[1]
Troubleshooting Guides
Issue 1: Low or undetectable this compound levels in serum/plasma samples.
Possible Cause 1: Proteolytic Degradation during Sample Collection and Processing.
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Recommended Solution: The most critical step in preserving PNX-14 integrity is the immediate inhibition of proteases upon sample collection.
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Blood Collection: Collect blood samples in tubes containing a protease inhibitor cocktail. Several commercial cocktails are available that inhibit a broad spectrum of proteases including serine, cysteine, and metalloproteases.[2][3][4]
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Immediate Processing: Process the blood to obtain serum or plasma as quickly as possible, preferably at 4°C.
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Addition of Inhibitors: If not already in the collection tube, add a broad-spectrum protease inhibitor cocktail to the serum or plasma immediately after separation.
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Experimental Protocol: Blood Sample Collection for this compound Analysis
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Tube Selection: Use pre-chilled blood collection tubes containing a protease inhibitor cocktail. If not available, prepare tubes with a broad-spectrum protease inhibitor cocktail according to the manufacturer's instructions.
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Venipuncture: Collect blood via venipuncture.
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Mixing: Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the protease inhibitors.
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Centrifugation: Centrifuge the blood sample at 1000-2000 x g for 15 minutes at 4°C to separate plasma or allow blood to clot at room temperature for 30 minutes before centrifuging for serum.
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Aliquoting: Immediately transfer the plasma or serum supernatant to pre-chilled, labeled cryovials.
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Storage: Store the aliquots at -80°C until analysis.
Possible Cause 2: Improper Storage.
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Recommended Solution: Adhere strictly to the recommended storage conditions. Avoid storing samples at 4°C or room temperature for extended periods. Long-term storage should always be at -80°C.
Issue 2: Inconsistent results between sample replicates.
Possible Cause 1: Variable Degradation Due to Inconsistent Handling.
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Recommended Solution: Standardize the sample handling protocol for all samples. Ensure that all samples are processed with the same timing, temperature, and addition of protease inhibitors.
Possible Cause 2: Multiple Freeze-Thaw Cycles.
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Recommended Solution: Aliquot samples into single-use volumes after the initial processing to avoid repeated freezing and thawing, which can lead to peptide degradation.
Data on Peptide Stability and Inhibitor Efficacy
Table 1: Common Components of Broad-Spectrum Protease Inhibitor Cocktails
| Inhibitor Class | Target Proteases | Example Inhibitors |
| Serine Protease Inhibitors | Trypsin, Chymotrypsin, Plasmin | Aprotinin, AEBSF, PMSF |
| Cysteine Protease Inhibitors | Papain, Cathepsins | E-64, Leupeptin |
| Aspartic Protease Inhibitors | Pepsin, Cathepsin D | Pepstatin A |
| Aminopeptidases | Various | Bestatin, Amastatin |
| Metalloprotease Inhibitors | Aminopeptidase M | EDTA, 1,10-Phenanthroline |
Note: The exact composition of commercial cocktails may vary. It is recommended to choose a cocktail with broad specificity for initial experiments.
Table 2: General Storage Recommendations for Peptides
| Storage Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Years | Keep desiccated and protected from light. |
| Reconstituted Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Use high-quality, sterile solvents. |
| Reconstituted Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| Reconstituted Solution | 4°C | 1-2 days | For short-term use only. |
Visual Guides
Signaling and Workflow Diagrams
Caption: Recommended workflow for handling blood samples to prevent this compound degradation.
Caption: Troubleshooting guide for low or undetectable this compound levels in samples.
References
Phoenixin-14 Antibodies Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the use of Phoenixin-14 (PNX-14) and GPR173 antibodies in various applications.
Frequently Asked Questions (FAQs)
Q1: My this compound ELISA kit is detecting a signal, but I am unsure if it is specific to this compound or if there is cross-reactivity with Phoenixin-20. How can I verify this?
A: Many commercially available this compound ELISA kits exhibit 100% cross-reactivity with Phoenixin-20.[1][2] This is a critical consideration for data interpretation. To ascertain the specificity of your results, it is recommended to:
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Consult the manufacturer's datasheet: The product-specific datasheet should provide detailed information on cross-reactivity with related peptides.
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Run a competition assay: Pre-incubate your sample with an excess of unconjugated Phoenixin-20 peptide before adding it to the ELISA plate. A significant reduction in the signal would indicate that the antibody is indeed cross-reacting with Phoenixin-20.
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Use a Phoenixin-20 specific ELISA kit: If distinguishing between the two isoforms is crucial for your research, consider using an ELISA kit specifically validated for Phoenixin-20.
Q2: I am not getting a signal in my Western Blot for GPR173. What are the possible reasons?
A: A lack of signal in a Western Blot for GPR173 can be due to several factors:
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Low protein expression: GPR173 is a G-protein coupled receptor, which are often expressed at low levels. Ensure you are using a tissue or cell line known to express GPR173. High expression has been reported in the brain and ovary.
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Poor protein extraction: Use a lysis buffer optimized for membrane proteins to ensure efficient extraction of GPR173.
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Inefficient antibody binding: Check the recommended antibody dilution and incubation time. You may need to optimize these parameters for your specific experimental conditions.
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Inactive secondary antibody: Ensure your secondary antibody is compatible with the primary antibody's host species and is not expired.
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Issues with the transfer: Verify that the protein transfer from the gel to the membrane was successful by using a total protein stain like Ponceau S.
Q3: What is the known signaling pathway for this compound and its receptor GPR173?
A: this compound is a ligand for the G-protein coupled receptor GPR173. The binding of this compound to GPR173 is known to activate the cAMP/PKA signaling pathway, leading to the phosphorylation of the transcription factor CREB (cAMP-responsive element-binding protein).[2] This pathway is involved in various physiological processes, including the regulation of reproductive hormones.
Troubleshooting Guides
ELISA Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background | Insufficient washing. | Increase the number of wash steps and the soaking time between washes. Ensure complete removal of wash buffer after each step. |
| Antibody concentration too high. | Optimize the primary and/or secondary antibody concentrations by performing a titration experiment. | |
| Non-specific binding. | Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or try a different blocking buffer. | |
| Weak or No Signal | Inactive reagents. | Ensure all reagents, including standards and antibodies, are within their expiration date and have been stored correctly. |
| Insufficient incubation times. | Increase the incubation times for the sample, primary antibody, and/or secondary antibody. | |
| Low protein concentration in the sample. | Concentrate your sample or use a larger sample volume. | |
| Poor Standard Curve | Improper standard dilution. | Prepare fresh standards and ensure accurate pipetting. Use a non-linear regression for curve fitting. |
| Incomplete reagent mixing. | Gently mix the plate after adding each reagent. | |
| High Well-to-Well Variation | Inconsistent pipetting. | Use calibrated pipettes and ensure consistent pipetting technique across all wells. |
| Edge effects. | Avoid using the outer wells of the plate, or ensure the plate is properly sealed and incubated in a humidified chamber to prevent evaporation. |
Western Blot Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Bands | Inefficient protein transfer. | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. |
| Primary antibody not binding. | Check the antibody datasheet for recommended dilution and application. Test the antibody on a positive control lysate. | |
| Low abundance of target protein. | Load more protein onto the gel. Use an enrichment technique for your protein of interest. | |
| Weak Bands | Insufficient antibody concentration. | Increase the concentration of the primary and/or secondary antibody. |
| Short exposure time. | Increase the exposure time during signal detection. | |
| High Background | Blocking was insufficient. | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high. | Reduce the concentration of the primary and/or secondary antibody. | |
| Non-specific Bands | Primary antibody is not specific. | Use an affinity-purified primary antibody. Perform a peptide blocking experiment to confirm specificity. |
| Proteolysis of the target protein. | Add protease inhibitors to your lysis buffer. |
Immunohistochemistry (IHC) Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Staining | Inactive primary antibody. | Use a new aliquot of the antibody and ensure proper storage. |
| Antigen retrieval was insufficient. | Optimize the antigen retrieval method (heat-induced or enzymatic). | |
| Low expression of the target protein. | Use a positive control tissue known to express the protein. | |
| High Background | Non-specific antibody binding. | Increase the blocking step duration and use a suitable blocking serum. |
| Endogenous peroxidase activity. | Quench endogenous peroxidase activity with a hydrogen peroxide solution before primary antibody incubation. | |
| Excessive Staining | Primary antibody concentration too high. | Titrate the primary antibody to find the optimal concentration. |
| Incubation time too long. | Reduce the incubation time for the primary antibody or detection reagents. |
Data Presentation
This compound Antibody Cross-Reactivity
| ELISA Kit Manufacturer | Stated Cross-Reactivity with Phoenixin-20 | Reference |
| Phoenix Pharmaceuticals, Inc. | 100% | [1][2] |
| MyBioSource | No significant cross-reactivity or interference between PNX-14 and analogues was observed. | |
| FineTest | Specifically binds with PNX-14, no obvious cross reaction with other analogues. |
Note: It is always recommended to consult the specific datasheet for the lot of the kit you are using.
Experimental Protocols
Detailed Protocol for this compound Sandwich ELISA
This protocol is a general guideline and may need to be optimized for your specific ELISA kit.
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Reagent Preparation: Prepare all reagents, including standards, samples, and buffers, according to the manufacturer's instructions. Allow all reagents to reach room temperature before use.
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Standard and Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
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Incubation: Cover the plate and incubate for 90 minutes at 37°C.
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Washing: Aspirate the liquid from each well and wash the plate three times with 300 µL of wash buffer per well. After the final wash, invert the plate and blot it against clean paper towels to remove any remaining wash buffer.
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Detection Antibody Addition: Add 100 µL of the biotin-conjugated detection antibody to each well.
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Incubation: Cover the plate and incubate for 60 minutes at 37°C.
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Washing: Repeat the washing step as described in step 4.
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Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
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Incubation: Cover the plate and incubate for 30 minutes at 37°C.
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Washing: Repeat the washing step as described in step 4.
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Substrate Addition: Add 90 µL of TMB substrate to each well.
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Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.
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Stop Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.
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Read Plate: Read the absorbance of each well at 450 nm within 10 minutes of adding the stop solution.
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Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of this compound in your samples.
Detailed Protocol for GPR173 Western Blot
This protocol is a general guideline and may require optimization.
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Protein Extraction: Lyse cells or tissues in a buffer suitable for membrane proteins (e.g., RIPA buffer) supplemented with protease inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
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Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
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SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the GPR173 primary antibody at the recommended dilution overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times for 10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
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Washing: Wash the membrane three times for 10 minutes each with TBST.
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Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using an imaging system.
Detailed Protocol for GPR173 Immunohistochemistry (IHC)
This protocol is a general guideline for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
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Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
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Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
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Peroxidase Block: Incubate the sections in a 3% hydrogen peroxide solution to block endogenous peroxidase activity.
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Blocking: Block non-specific binding by incubating the sections with a blocking serum (e.g., normal goat serum) for 1 hour.
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Primary Antibody Incubation: Incubate the sections with the GPR173 primary antibody at the optimal dilution overnight at 4°C.
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Washing: Wash the sections with PBS or TBS.
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Secondary Antibody Incubation: Incubate the sections with a biotinylated secondary antibody for 30-60 minutes.
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Washing: Wash the sections with PBS or TBS.
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Detection: Incubate the sections with an avidin-biotin-peroxidase complex (ABC) reagent.
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Chromogen Development: Visualize the signal by incubating the sections with a chromogen substrate such as DAB (3,3'-Diaminobenzidine).
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Counterstaining: Counterstain the sections with hematoxylin.
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Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a coverslip.
Visualizations
Caption: this compound signaling pathway via GPR173.
Caption: Workflow of a sandwich ELISA.
References
Technical Support Center: Phoenixin-14 (PNX-14) Quantification in Plasma
Welcome to the technical support center for Phoenixin-14 (PNX-14) quantification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the measurement of PNX-14 in plasma samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the quantification of this compound.
Q1: What are the biggest challenges in accurately quantifying PNX-14 in plasma?
A1: The primary challenges stem from three main areas:
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Pre-analytical Variability: PNX-14 is a small peptide susceptible to degradation by proteases abundant in plasma. The handling of samples from collection to storage is the largest source of potential error.[1] Delays in processing or improper storage can lead to significantly underestimated concentrations.
-
Low Endogenous Concentrations: PNX-14 circulates at very low levels (pg/mL), requiring highly sensitive assays to detect and quantify it accurately.[2][3]
-
Assay Specificity: Phoenixin exists in multiple isoforms, primarily PNX-14 and PNX-20. Many commercial ELISA kits show significant cross-reactivity between these isoforms, potentially leading to a measurement of total phoenixin rather than specifically PNX-14.[4] C-terminal amidation of the peptide is also crucial for its biological activity.
Q2: My PNX-14 ELISA shows 100% cross-reactivity with Phoenixin-20. What am I actually measuring?
A2: You are likely measuring the total concentration of amidated phoenixin peptides (PNX-14 and PNX-20). If your research question requires distinguishing between these two isoforms, an immunoassay may not be suitable. In this case, a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be necessary.
Q3: What type of sample collection tube is best for PNX-14 measurement?
A3: It is highly recommended to use tubes containing K3EDTA as an anticoagulant. Immediately after blood collection, a broad-spectrum protease inhibitor cocktail should be added to the tube to prevent peptide degradation. Samples should be kept on ice and processed as quickly as possible.
Q4: How stable is PNX-14 in plasma during storage?
Q5: What are the typical reported concentrations of PNX-14 in human plasma?
A5: Circulating levels of PNX-14 can vary based on physiological and pathological conditions. The table below summarizes some reported values. Note that values can differ between studies due to cohort differences and the specific assay used.
| Condition | Subject Group | Mean Concentration (pg/mL) | Assay Method |
| Healthy Control | Lean Women | 2.04 ± 0.11 | ELISA |
| Healthy Control | Overweight Women | 6.44 ± 1.09 | ELISA |
| Healthy Control | General | 99.08 ± 3.66 | ELISA |
| Polycystic Ovary Syndrome (PCOS) | Lean Women | 9.11 ± 2.09 | ELISA |
| Polycystic Ovary Syndrome (PCOS) | Overweight/Obese Women | 27.4 ± 3.04 | ELISA |
| Polycystic Ovary Syndrome (PCOS) | Obese Women | 119.45 ± 5.30 | ELISA |
| Type 2 Diabetes Mellitus | Patients | ~260 pg/mL (vs. ~500 pg/mL in controls) | ELISA |
Data compiled from multiple sources.
Section 2: Troubleshooting Immunoassays (ELISA)
Use this guide to diagnose and solve common problems encountered during PNX-14 ELISA experiments.
Diagram: ELISA Troubleshooting Logic
Caption: A troubleshooting flowchart for common ELISA issues.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Peptide degradation in the sample. | Ensure plasma samples were collected with protease inhibitors, processed quickly on ice, and stored at -80°C. Avoid multiple freeze-thaw cycles. |
| Reagents expired or improperly stored/prepared. | Verify expiration dates. Ensure all kit components were stored at the recommended temperature (typically 2-8°C). Prepare fresh dilutions of antibodies and standards for each assay. | |
| Insufficient incubation times. | Increase incubation time for sample and antibody steps. For low-abundance targets like PNX-14, an overnight incubation at 4°C for the primary antibody step may improve signal. | |
| High Background | Insufficient washing. | Increase the number of wash steps (e.g., from 3 to 5). Allow wash buffer to soak in wells for 30-60 seconds per wash. Ensure complete removal of buffer by inverting and tapping the plate on absorbent paper. |
| Ineffective blocking. | Increase the blocking incubation time (e.g., to 2 hours at room temperature). Consider using a different blocking agent, such as 5-10% normal serum from the species the secondary antibody was raised in. | |
| Detection antibody concentration is too high. | Reduce the concentration of the HRP-conjugated detection antibody. Perform a titration experiment to determine the optimal dilution. | |
| High Variability (Poor CVs) | Inaccurate pipetting. | Check pipette calibration. Use a new pipette tip for every standard, control, and sample. Ensure consistent pipetting technique and avoid introducing bubbles. |
| Temperature gradients across the plate. | Ensure the plate and all reagents are at room temperature before starting. Avoid stacking plates during incubation steps, as this can cause the wells on the edges to have a different temperature than those in the center. | |
| Incomplete mixing of reagents in wells. | After adding reagents, gently tap the plate to ensure thorough mixing before sealing and incubating. |
Section 3: Experimental Protocols
This section provides detailed, best-practice methodologies for key experimental stages.
Protocol 1: Plasma Sample Collection and Processing for PNX-14
Diagram: PNX-14 Pre-analytical Workflow
References
Technical Support Center: Optimizing Phoenixin-14 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phoenixin-14 (PNX-14) in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (PNX-14) is a recently identified neuropeptide that plays a significant role in a variety of physiological processes, including reproduction, metabolism, anxiety, and memory.[1][2][3] It is the shorter, 14-amino-acid isoform of the phoenixin peptide.[1] PNX-14 exerts its effects primarily by binding to the G protein-coupled receptor 173 (GPR173).[4] Activation of GPR173 by PNX-14 stimulates downstream signaling cascades, most notably the cAMP/PKA and ERK1/2 pathways.
Q2: What are the key physiological effects of this compound observed in in vivo studies?
A2: In vivo studies have demonstrated a range of effects for PNX-14, including:
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Reproduction: PNX-14 is involved in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis, stimulating the release of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH).
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Metabolism and Food Intake: Central administration of PNX-14 has been shown to increase food intake in rats. It is also implicated in glucose and lipid metabolism.
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Anxiolytic Effects: Intracerebroventricular (i.c.v.) injection of PNX-14 has demonstrated dose-dependent anxiolytic (anti-anxiety) effects in mice.
-
Memory Enhancement: PNX-14 has been shown to promote memory formation and mitigate memory impairment in animal models.
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Cardioprotection: Studies suggest that PNX-14 may have a direct cardioprotective role.
Q3: What are the common routes of administration for this compound in in vivo studies?
A3: The most common routes of administration for PNX-14 in animal studies are:
-
Intracerebroventricular (i.c.v.) injection: This method delivers the peptide directly into the cerebral ventricles, bypassing the blood-brain barrier and allowing for the study of its central effects.
-
Intraperitoneal (i.p.) injection: This is a common systemic administration route. However, studies have shown that peripherally injected PNX-14 may not produce the same effects on food intake as central administration, suggesting it may not efficiently cross the blood-brain barrier.
-
Gastrogavage: Oral administration has been used in some longer-term studies investigating metabolic effects.
-
Intramuscular (i.m.) injection: This route has been utilized in studies with fish.
Troubleshooting Guide
Issue 1: Lack of Expected Biological Effect
-
Possible Cause: Peptide Degradation. Peptides are susceptible to degradation by proteases in biological fluids.
-
Troubleshooting Steps:
-
Ensure proper storage of the lyophilized peptide at -20°C or -80°C, protected from light.
-
Prepare solutions fresh for each experiment. If stock solutions are necessary, store them at -80°C in small aliquots to avoid multiple freeze-thaw cycles.
-
Consider the use of protease inhibitors in the vehicle, although their compatibility and potential for off-target effects should be carefully evaluated.
-
-
-
Possible Cause: Poor Solubility. Hydrophobic peptides can be difficult to dissolve, leading to inaccurate dosing.
-
Troubleshooting Steps:
-
Consult the manufacturer's instructions for recommended solvents.
-
For difficult-to-dissolve peptides, consider using a small amount of organic solvent like DMSO or DMF, followed by dilution with an aqueous buffer. Ensure the final concentration of the organic solvent is low and non-toxic to the animals.
-
Sonication can aid in dissolving the peptide.
-
-
-
Possible Cause: Incorrect Dosage or Administration Route. The biological effects of PNX-14 can be highly dependent on the dose and whether it is administered centrally or peripherally.
-
Troubleshooting Steps:
-
Refer to the dose-response tables below to select an appropriate starting dose based on the desired biological outcome and animal model.
-
For central effects like appetite stimulation or anxiety modulation, i.c.v. administration is likely necessary. Peripheral administration may not yield the same results.
-
-
Issue 2: High Variability in Experimental Results
-
Possible Cause: Animal-to-Animal Variation. Biological responses can vary significantly between individual animals.
-
Troubleshooting Steps:
-
Increase the number of animals per group to improve statistical power.
-
Ensure that animals are of a similar age, weight, and genetic background.
-
Acclimatize animals to the experimental conditions and handling procedures to reduce stress-induced variability.
-
-
-
Possible Cause: Inconsistent Dosing. Inaccurate preparation of dosing solutions or injection errors can lead to variability.
-
Troubleshooting Steps:
-
Use precise techniques for weighing the peptide and measuring solvent volumes.
-
For i.c.v. injections, ensure accurate and consistent cannula placement. Histological verification of the injection site post-experiment is recommended.
-
-
Issue 3: Vehicle-Related Adverse Effects
-
Possible Cause: Toxicity or pH of the Vehicle. The vehicle used to dissolve the peptide can have its own biological effects.
-
Troubleshooting Steps:
-
Always include a vehicle-only control group in your experimental design.
-
Use sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF) for injections whenever possible.
-
If using organic solvents, keep the final concentration as low as possible (typically <1-5%).
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Ensure the pH of the final solution is within a physiological range (around 7.4).
-
-
Data Presentation
Table 1: Summary of In Vivo this compound Dosages and Effects in Rodents
| Animal Model | Route of Administration | Dosage Range | Observed Effects |
| Male Sprague-Dawley Rats | Intracerebroventricular (i.c.v.) | 0.2, 1.7, 15 nmol/rat | Dose-dependent increase in food intake (significant at 1.7 nmol). |
| Male Sprague-Dawley Rats | Intraperitoneal (i.p.) | 0.6, 5, 45 nmol/kg | No significant effect on food intake. |
| Adult Mice | Intracerebroventricular (i.c.v.) | 5, 10, 25, 50 nmol | Dose-dependent anxiolytic effects. |
| Adult Male Wistar Albino Rats | Intraperitoneal (i.p.) | 0.45, 45 nmol/kg | Amelioration of pancreatic injury in a diabetes model. |
Table 2: Summary of In Vivo Phoenixin-20 Dosages and Effects
| Animal Model | Route of Administration | Dosage Range | Observed Effects |
| Male and Female Sprague-Dawley Rats | Intracerebroventricular (i.c.v.) | 1.0, 3.0 nmol | Increased water intake. |
| Gestational Diabetes Mellitus (GDM) Mice | Intraperitoneal (i.p.) | 100 ng/g/day for 4-6 weeks | Reversed elevated blood glucose and lipid levels. |
Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Injection of this compound in Rats for Food Intake Studies
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Animal Preparation: Male Sprague-Dawley rats (250-300g) are individually housed and acclimated to the vivarium for at least one week. A guide cannula is stereotaxically implanted into the lateral ventricle. Animals are allowed to recover for at least one week post-surgery.
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This compound Solution Preparation: Lyophilized PNX-14 is dissolved in sterile, pyrogen-free 0.9% saline to the desired concentrations (e.g., 0.2, 1.7, 15 nmol in a volume of 5 µL). The solution should be prepared fresh on the day of the experiment.
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Injection Procedure: On the day of the experiment, a 30-gauge injection needle connected to a microsyringe is inserted into the guide cannula. The PNX-14 solution or vehicle (saline) is infused over a period of 1 minute. The injection needle is left in place for an additional minute to allow for diffusion.
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Behavioral Monitoring: Immediately following the injection, pre-weighed food is provided, and food intake is measured at various time points (e.g., 1, 2, 4, and 24 hours). Water intake and other behaviors (e.g., grooming, locomotion) can also be monitored.
Protocol 2: Intraperitoneal (i.p.) Injection of this compound in Mice for Anxiety Studies
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Animal Preparation: Adult male mice (e.g., C57BL/6, 25-30g) are group-housed and acclimated to the facility for at least one week.
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This compound Solution Preparation: PNX-14 is dissolved in sterile 0.9% saline to achieve the desired doses (e.g., in nmol/kg). The final injection volume should be appropriate for the size of the mouse (e.g., 100 µL).
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Injection Procedure: The mouse is gently restrained, and the PNX-14 solution or vehicle is injected into the peritoneal cavity using a 27- or 30-gauge needle.
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Behavioral Testing: At a specified time after the injection (e.g., 30 minutes), the mouse is subjected to behavioral tests for anxiety, such as the elevated plus-maze or the open field test.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: General workflow for in vivo this compound studies.
References
- 1. Frontiers | Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target [frontiersin.org]
- 2. Phoenixin: uncovering its receptor, signaling and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Levels of this compound and Phoenixin-20 in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a novel direct regulator of porcine luteal cell functions† - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for solubilizing synthetic Phoenixin-14
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to solubilizing synthetic Phoenixin-14. It includes a detailed experimental protocol, troubleshooting guidance, and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for solubilizing lyophilized this compound?
A1: The choice of solvent depends on the intended application. For in vitro studies, Dimethyl Sulfoxide (DMSO) is recommended. For in vivo applications, sterile water or a sterile, aqueous buffer such as phosphate-buffered saline (PBS) is suitable.
Q2: What is the maximum concentration of this compound that can be achieved in DMSO?
A2: A concentration of 100 mg/mL (63.14 mM) in DMSO can be achieved, though this may require sonication to fully dissolve the peptide[1].
Q3: How should I store the lyophilized this compound peptide?
A3: Lyophilized this compound should be stored at 0-5°C for up to 6 months[2]. For longer-term storage, it is recommended to store it at -20°C or colder, away from bright light. Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption.
Q4: What are the recommended storage conditions for a this compound stock solution?
A4: Once reconstituted, it is recommended to aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month[3]. Avoid repeated freeze-thaw cycles. If stored at +4°C, the solution should be used within 5 days[2].
Q5: Can I sonicate the this compound solution to aid dissolution?
A5: Yes, sonication can be used to facilitate the dissolution of this compound, particularly when preparing high-concentration stock solutions in DMSO[1].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peptide will not dissolve in aqueous buffer. | The peptide may have low solubility in neutral aqueous solutions. | - Try adding a small amount of 0.1% acetic acid to the solution to lower the pH. - For highly hydrophobic peptides, consider dissolving in a minimal amount of an organic solvent like DMSO first, then slowly adding the aqueous buffer while vortexing. |
| Precipitation occurs after adding the stock solution to the aqueous assay buffer. | The solubility limit of the peptide in the final buffer has been exceeded. This is common when diluting a concentrated DMSO stock into an aqueous medium. | - Slowly add the peptide stock solution to the assay buffer drop-by-drop while gently vortexing to prevent localized high concentrations. - Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible and does not affect the experimental results. |
| Cloudy or particulate-filled solution after reconstitution. | Incomplete dissolution or aggregation of the peptide. | - Gently warm the solution. - Briefly sonicate the solution. - Filter the solution to remove any undissolved particles. |
Quantitative Data Summary
| Parameter | Value | Solvent | Source |
| Molecular Weight | 1583.78 g/mol | N/A | |
| Max. Stock Concentration | 100 mg/mL (63.14 mM) | DMSO (with sonication) | |
| Lyophilized Storage Temp. | 0-5°C | N/A | |
| Stock Solution Storage Temp. | -80°C (up to 6 months) -20°C (up to 1 month) +4°C (up to 5 days) | Varies |
Experimental Protocol: Solubilizing Synthetic this compound
This protocol provides a step-by-step guide for the reconstitution and solubilization of lyophilized this compound for both in vitro and in vivo applications.
Materials:
-
Lyophilized synthetic this compound
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Sterile, high-purity water
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Dimethyl Sulfoxide (DMSO), molecular biology grade
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Sterile phosphate-buffered saline (PBS), pH 7.4
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Sterile, low-protein-binding microcentrifuge tubes
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Pipettors and sterile, low-retention pipette tips
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Vortex mixer
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Sonicator (optional, for high-concentration DMSO stocks)
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Centrifuge
Workflow for Solubilizing this compound
Caption: Experimental workflow for solubilizing synthetic this compound.
Procedure:
-
Preparation of Lyophilized Peptide:
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes in a desiccator. This prevents condensation from forming on the peptide.
-
Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
-
-
Reconstitution:
-
For in vitro applications (DMSO stock):
-
Carefully open the vial and add the desired volume of DMSO to achieve your target stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO based on the amount of peptide in the vial).
-
Gently vortex the vial to mix.
-
If the peptide does not fully dissolve, especially at high concentrations, sonicate the vial in a water bath for short intervals until the solution is clear.
-
-
For in vivo applications (Aqueous stock):
-
Carefully open the vial and add the desired volume of sterile, high-purity water or sterile PBS to achieve your target stock concentration. It is recommended to start with a higher concentration than your final working solution.
-
Gently vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
-
-
Quality Control and Storage:
-
Visually inspect the solution to ensure it is clear and free of particulates. If particulates are present, refer to the troubleshooting guide.
-
Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes in volumes appropriate for your experiments to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
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This compound Signaling Pathway
This compound exerts its biological effects by binding to the G protein-coupled receptor 173 (GPR173). This interaction primarily activates the Gαs subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates two main downstream signaling pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein directly Activated by cAMP (Epac) pathway.
This compound GPR173 Signaling
Caption: this compound signaling through GPR173 activates cAMP/PKA and cAMP/Epac pathways.
References
Technical Support Center: Phoenixin-14 Receptor Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Phoenixin-14 (PNX-14) receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its receptor?
This compound (PNX-14) is a recently discovered neuropeptide that plays a role in various physiological processes, including reproduction, anxiety, and metabolism.[1][2] It is one of the two major active isoforms of the phoenixin peptide family.[2] PNX-14 exerts its effects by binding to the G-protein coupled receptor 173 (GPR173).[1][2]
Q2: What is the primary signaling pathway activated by PNX-14 binding to GPR173?
Upon binding of PNX-14, GPR173 primarily couples to a Gαs protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB), leading to the modulation of target gene expression.
Q3: What is non-specific binding (NSB) and why is it a problem in PNX-14 receptor assays?
Non-specific binding refers to the binding of the radiolabeled ligand to components other than the target receptor (GPR173), such as lipids, other proteins, and the assay apparatus itself. High non-specific binding can obscure the specific binding signal, leading to a low signal-to-noise ratio and inaccurate determination of receptor affinity (Kd) and density (Bmax). Ideally, specific binding should account for at least 80% of the total binding.
Q4: How do I define non-specific binding in my PNX-14 assay?
Non-specific binding is determined by measuring the binding of the radiolabeled PNX-14 in the presence of a high concentration of an unlabeled competitor that saturates the GPR173 receptors. Any remaining bound radiolabel is considered non-specific. It is often preferable to use a chemically distinct competitor that also binds to GPR173, but unlabeled PNX-14 can also be used. A common practice is to use the unlabeled competitor at a concentration 100 times its Kd for the receptor.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a common challenge in receptor binding assays. Below is a step-by-step guide to troubleshoot and mitigate this issue in your this compound receptor assays.
| Potential Cause | Troubleshooting Steps & Solutions |
| Radioligand Issues | - Lower Radioligand Concentration: Use a radioligand concentration at or below the Kd value for GPR173. Non-specific binding is often proportional to the radioligand concentration. - Check Radioligand Purity: Ensure the radiolabeled PNX-14 is of high purity and has not degraded, as impurities can contribute to high NSB. |
| Suboptimal Assay Buffer | - Optimize pH: Experiment with a range of pH values around the physiological pH of 7.4. The charge of both the ligand and receptor can be influenced by pH, affecting non-specific interactions. - Increase Ionic Strength: Adding salts like NaCl can help shield charged molecules and reduce electrostatic interactions that contribute to NSB. - Add Blocking Agents: Include Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% (w/v) to block non-specific binding sites on the assay plates and membranes. - Use Detergents: A low concentration (0.05% to 0.1% v/v) of a non-ionic detergent like Tween-20 or Triton X-100 can disrupt hydrophobic interactions that cause NSB. |
| Inefficient Washing | - Increase Wash Volume and/or Number of Washes: Ensure you are using a sufficient volume of ice-cold wash buffer and consider increasing the number of wash steps to effectively remove unbound radioligand. - Optimize Wash Buffer: The wash buffer should be optimized to efficiently remove unbound ligand without causing significant dissociation of the specifically bound ligand. Its composition is often similar to the assay buffer. |
| Poor Membrane Preparation Quality | - Ensure Membrane Purity: Your membrane preparation protocol should effectively remove cytosolic proteins and other cellular components that can contribute to NSB. Multiple centrifugation and wash steps are recommended. - Optimize Protein Concentration: Using an excessively high concentration of membrane protein can increase the number of non-specific binding sites. |
| Inappropriate Incubation Conditions | - Optimize Incubation Time and Temperature: Perform a time-course experiment to determine when specific binding reaches equilibrium. Extending the incubation time beyond this may only increase NSB. Lowering the temperature (e.g., 4°C or room temperature) can reduce hydrophobic interactions. |
| Assay Apparatus | - Pre-soak Filters: Pre-soak glass fiber filters in a solution of a blocking agent like 0.3% polyethyleneimine (PEI) to reduce the radioligand binding to the filter itself. - Use Low-Binding Plates: Whenever possible, use non-protein or low-protein binding plates and tubes to minimize surface adhesion. |
Experimental Protocols
Membrane Preparation from Cultured Cells Expressing GPR173
This protocol outlines the general steps for preparing cell membranes for use in PNX-14 binding assays.
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Cell Culture and Harvest: Culture cells overexpressing GPR173 to a sufficient density. Harvest the cells by scraping them into ice-cold Phosphate-Buffered Saline (PBS).
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Pelleting: Centrifuge the cell suspension at 1,000 x g for 15 minutes at 4°C to pellet the cells. Discard the supernatant.
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Homogenization: Resuspend the cell pellet in ice-cold Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Homogenize the cell suspension using a tissue grinder or sonicator.
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Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 15 minutes at 4°C to remove nuclei and cellular debris.
-
High-Speed Centrifugation: Collect the supernatant and centrifuge at 100,000 x g for 30 minutes at 4°C to pellet the membranes.
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Washing: Discard the supernatant and resuspend the membrane pellet in an appropriate volume of binding buffer. Repeat the high-speed centrifugation step.
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Final Preparation and Storage: Resuspend the final membrane pellet in binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay for this compound
This protocol describes a filtration-based competitive binding assay to determine the affinity of test compounds for GPR173.
Materials:
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Binding Buffer: 50 mM Tris-HCl, pH 7.4, 60 mM NaCl, 0.1% BSA
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Radioligand: Radiolabeled PNX-14 (e.g., [¹²⁵I]-PNX-14)
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Unlabeled Competitor: High concentration of unlabeled PNX-14 or another GPR173 ligand
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Test Compounds: Serial dilutions of the compounds to be tested
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GPR173 Membrane Preparation: Prepared as described above
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Apparatus: 96-well plates, glass fiber filters (pre-soaked in 0.3% PEI), vacuum filtration manifold, scintillation counter, and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250-500 µL:
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Total Binding: Binding buffer, radiolabeled PNX-14, and GPR173 membrane preparation.
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Non-Specific Binding: Binding buffer, radiolabeled PNX-14, a high concentration of unlabeled competitor, and GPR173 membrane preparation.
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Competition: Binding buffer, radiolabeled PNX-14, varying concentrations of the test compound, and GPR173 membrane preparation.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
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Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
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Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
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Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific counts from the total counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
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Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
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Calculate the Ki (inhibition constant) from the IC₅₀ value.
-
Data and Visualizations
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| PNX-14 Concentration (in vitro functional assays) | 1 - 1000 nM | Doses used to study effects on steroidogenesis and protein kinase activation. |
| Unlabeled Competitor Concentration (for NSB) | 100x Kd of the competitor | A general rule of thumb for defining non-specific binding. |
| BSA Concentration in Binding Buffer | 0.1% - 1% (w/v) | Common range for a blocking agent to reduce NSB. |
| Non-ionic Detergent Concentration | 0.05% - 0.1% (v/v) | e.g., Tween-20 or Triton X-100, to reduce hydrophobic interactions. |
| Membrane Protein per Well | 2 - 20 µg | Typical range for cell membrane preparations in binding assays. |
Signaling Pathway and Experimental Workflow
Caption: PNX-14/GPR173 Signaling Pathway
Caption: Competitive Binding Assay Workflow
References
Technical Support Center: Commercial Phoenixin-14 ELISA Kits
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using commercial Phoenixin-14 (PNX-14) ELISA kits.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a commercial this compound ELISA kit?
A1: Most commercial this compound ELISA kits are based on the sandwich enzyme-linked immunosorbent assay (ELISA) technique.[1][2][3][4] In this method, a microplate is pre-coated with a capture antibody specific for PNX-14. When the sample is added, the PNX-14 present binds to this antibody. Subsequently, a biotin-conjugated detection antibody that recognizes a different epitope on the PNX-14 is added, forming a "sandwich". Streptavidin-HRP is then introduced, which binds to the biotin on the detection antibody. Finally, a TMB substrate is added, and the HRP enzyme catalyzes a color change, which is proportional to the amount of PNX-14 in the sample.[1]
Q2: What sample types are compatible with this compound ELISA kits?
A2: These kits are typically validated for use with a variety of biological samples, including serum, plasma, cell culture supernatants, and tissue homogenates.
Q3: What is the typical detection range and sensitivity of these kits?
A3: The detection range and sensitivity can vary between manufacturers. However, a common detection range is 1.563-100 pg/ml, with a sensitivity of less than 1 pg/ml. Always refer to the manufacturer's datasheet for the specific kit you are using.
Q4: How should I prepare my samples?
A4: Proper sample preparation is crucial for accurate results.
-
Serum: Allow whole blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at 1000 x g. Collect the supernatant.
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection. Collect the supernatant.
-
Cell Culture Supernatant: Centrifuge the sample to remove any cells or debris.
-
Tissue Homogenates: The protocol for tissue homogenization can vary depending on the tissue type. Generally, it involves lysing the tissue in a suitable buffer containing protease inhibitors.
Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q5: What is the signaling pathway for this compound?
A5: this compound exerts its effects by binding to the G protein-coupled receptor 173 (GPR173). This interaction can activate downstream signaling cascades, including the protein kinase A (PKA) and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways.
Quantitative Data Summary
For your convenience, here is a summary of typical performance characteristics for commercially available this compound ELISA kits. Note that these values are examples, and you should always consult the specific product manual for your kit.
| Parameter | Typical Value | Source |
| Detection Range | 1.563 - 100 pg/ml | |
| 0.36 - 3.26 ng/ml | ||
| Sensitivity | < 0.938 pg/ml | |
| 0.07 ng/ml | ||
| Intra-Assay Precision (CV%) | < 8% | |
| < 10% | ||
| Inter-Assay Precision (CV%) | < 10% | |
| < 15% |
Experimental Protocols
General Sandwich ELISA Protocol for this compound
This is a generalized protocol. Always follow the specific instructions provided with your ELISA kit.
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare standard dilutions and working solutions of antibodies and other reagents as per the kit manual.
-
Sample/Standard Addition: Add 100 µL of standards and samples to the appropriate wells of the microplate. Seal the plate and incubate for 90 minutes at 37°C.
-
Washing: Aspirate the liquid from each well and wash the plate. The number of washes may vary, so consult your protocol. Typically, this step is repeated 2-3 times.
-
Detection Antibody Addition: Add 100 µL of the biotin-labeled detection antibody working solution to each well. Seal the plate and incubate for 60 minutes at 37°C.
-
Washing: Repeat the washing step as described in step 3.
-
Streptavidin-HRP Addition: Add 100 µL of the Streptavidin-HRP (SABC) working solution to each well. Seal the plate and incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step, often with an increased number of washes (e.g., five times).
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well. Seal the plate and incubate at 37°C in the dark for 10-20 minutes.
-
Stop Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of this compound in your samples.
Visualizations
References
Validating Phoenixin-14 Antibody for a New Species: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating a Phoenixin-14 (PNX-14) antibody for use in a new species. The following sections detail experimental protocols, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of antibody validation.
Introduction to this compound and Antibody Validation
This compound (PNX-14) is a recently identified peptide that plays a role in a variety of physiological processes, including reproduction, cardiovascular function, and metabolism.[1][2][3] It exerts its effects by binding to the G protein-coupled receptor GPR173.[1][4] The amino acid sequence of PNX-14 is highly conserved across mammalian species, including humans, rats, mice, bovines, and pigs, suggesting a fundamental biological role. This high degree of conservation increases the likelihood that an antibody generated against PNX-14 from one species will be effective in another. However, rigorous validation is essential to ensure the specificity and reliability of experimental results.
Antibody validation is the process of confirming that an antibody specifically and selectively binds to its intended target antigen in a given application. For a PNX-14 antibody in a new species, this involves a series of experiments to demonstrate that the antibody recognizes the endogenous PNX-14 peptide with high affinity and minimal cross-reactivity.
Key Validation Principles
-
Positive and Negative Controls are Essential: Use tissues or cells known to express PNX-14 as positive controls and those known not to express it as negative controls.
-
Application-Specific Validation: An antibody validated for one application (e.g., Western Blot) is not automatically validated for another (e.g., Immunohistochemistry).
-
Quantitative Analysis: Whenever possible, quantify the results to provide objective measures of antibody performance.
Section 1: Predicting Cross-Reactivity and Initial Antibody Screening
Before beginning wet-lab experiments, it's crucial to assess the likelihood of an existing PNX-14 antibody working in your species of interest.
FAQ: Predicting Cross-Reactivity
Q1: How can I predict if an anti-PNX-14 antibody will work in my species of interest?
A1: The primary method is to compare the immunogen sequence of the antibody with the PNX-14 protein sequence of your target species. You can use a protein sequence alignment tool like NCBI BLAST. A sequence homology of over 85% is a strong indicator of potential cross-reactivity. Given the high conservation of PNX-14, the chances of cross-reactivity are generally high.
Q2: What if the immunogen sequence is not available?
A2: If the immunogen sequence is proprietary, you can align the full-length PNX-14 precursor protein (SMIM20) sequences between the species the antibody was raised against and your target species. While less precise, high conservation in the PNX-14 region is a positive sign.
Initial Screening: Dot Blot
A dot blot is a simple and rapid method for initial antibody screening to confirm it recognizes the synthetic PNX-14 peptide.
-
Peptide Preparation: Reconstitute synthetic PNX-14 peptide from your target species in an appropriate buffer (e.g., PBS).
-
Membrane Spotting: Spot serial dilutions of the peptide onto a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-PNX-14 antibody at various dilutions overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the spots using a chemiluminescent substrate.
Section 2: Western Blot (WB) Validation
Western blotting is a fundamental technique to confirm that the antibody recognizes the PNX-14 protein at the correct molecular weight.
Experimental Workflow: Western Blot Validation
Caption: Western Blot workflow for PNX-14 antibody validation.
Quantitative Data Summary: Western Blot
| Parameter | Recommended Starting Conditions |
| Protein Loading | 20-50 µg of total protein per lane |
| Primary Antibody Dilution | 1:500 - 1:2000 (optimize via titration) |
| Primary Antibody Incubation | Overnight at 4°C or 2 hours at room temperature |
| Secondary Antibody Dilution | 1:2000 - 1:10,000 |
| Secondary Antibody Incubation | 1 hour at room temperature |
FAQ and Troubleshooting: Western Blot
Q3: My antibody detects the over-expressed (exogenous) PNX-14 but not the endogenous protein. Why?
A3: This is a common issue. Endogenous protein levels can be much lower than over-expressed systems. Also, post-translational modifications or protein folding in the native environment might mask the epitope recognized by the antibody. Ensure your lysis buffer and sample preparation are optimized to preserve the native protein.
Q4: I am seeing multiple bands on my Western Blot. What does this mean?
A4: Multiple bands can indicate non-specific binding of the primary or secondary antibody, or protein degradation. To troubleshoot:
-
Optimize Antibody Concentration: Titrate the primary and secondary antibody concentrations.
-
Increase Washing Stringency: Increase the duration or number of washes.
-
Use a Peptide Block: Pre-incubate the antibody with the immunizing peptide to confirm the specificity of the band of interest. A specific band should disappear after the peptide block.
Q5: I am not seeing any bands. What should I do?
A5: This could be due to several factors:
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Low/No Protein Expression: Confirm PNX-14 expression in your sample using a more sensitive method like mass spectrometry or by using a positive control from a species where the antibody is known to work.
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Inefficient Transfer: Check your transfer efficiency using Ponceau S staining.
-
Inactive Antibody: Ensure the antibody has been stored correctly.
-
Suboptimal Protocol: Optimize incubation times and antibody concentrations.
Section 3: Immunohistochemistry (IHC) / Immunofluorescence (IF) Validation
IHC and IF are crucial for confirming that the antibody detects PNX-14 in its native cellular context and provides information on its subcellular localization.
Experimental Workflow: IHC/IF Validation
Caption: Immunohistochemistry/Immunofluorescence workflow.
Quantitative Data Summary: IHC/IF
| Parameter | Recommended Starting Conditions |
| Tissue Fixation | 10% Neutral Buffered Formalin or 4% Paraformaldehyde |
| Antigen Retrieval | Heat-induced epitope retrieval (HIER) with citrate buffer (pH 6.0) |
| Primary Antibody Dilution | 1:100 - 1:500 (optimize via titration) |
| Primary Antibody Incubation | Overnight at 4°C |
| Secondary Antibody Incubation | 1-2 hours at room temperature |
FAQ and Troubleshooting: IHC/IF
Q6: I have high background staining in my IHC experiment. How can I reduce it?
A6: High background can be caused by several factors:
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Antibody Concentration Too High: Decrease the primary and/or secondary antibody concentration.
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Inadequate Blocking: Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody).
-
Endogenous Peroxidase/Biotin: If using HRP/biotin detection, ensure you have included steps to quench endogenous peroxidase activity and block endogenous biotin.
-
Insufficient Washing: Increase the number and duration of wash steps.
Q7: There is weak or no staining in my tissue sections. What could be the problem?
A7: Weak or no staining can result from:
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Low Antigen Expression: Ensure the tissue you are using expresses PNX-14.
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Improper Fixation: Over-fixation can mask the epitope. Optimize fixation time.
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Suboptimal Antigen Retrieval: The antigen retrieval method (heat, enzymes, pH) needs to be optimized for your specific antibody and tissue.
-
Low Antibody Concentration/Incubation Time: Increase the primary antibody concentration or incubation time.
Section 4: Enzyme-Linked Immunosorbent Assay (ELISA) Validation
ELISA is a quantitative method to measure the concentration of PNX-14 in biological fluids like plasma or serum, or in cell culture supernatants. A peptide-based ELISA is a suitable format for PNX-14.
Experimental Workflow: Peptide-based ELISA
Caption: Workflow for a peptide-based indirect ELISA.
Quantitative Data Summary: ELISA
| Parameter | Recommended Starting Conditions |
| Coating Concentration | 1-10 µg/mL of synthetic PNX-14 peptide |
| Blocking Buffer | 1-5% BSA in PBS |
| Primary Antibody Dilution | 1:1000 - 1:5000 |
| Sample/Standard Incubation | 2 hours at room temperature or overnight at 4°C |
| Secondary Antibody Dilution | 1:5000 - 1:20,000 |
FAQ and Troubleshooting: ELISA
Q8: My standard curve is not linear. What should I do?
A8: A non-linear standard curve can be due to:
-
Incorrect Standard Dilutions: Double-check your serial dilutions.
-
Pipetting Errors: Ensure accurate and consistent pipetting.
-
Saturation: The concentration range of your standards may be too high. Extend the dilution series to lower concentrations.
-
Improper Curve Fit: Use a 4-parameter logistic (4-PL) curve fit for sigmoidal curves.
Q9: The signal in my samples is very low. How can I improve it?
A9: Low signal can be addressed by:
-
Increasing Incubation Times: Extend the incubation time for the sample and/or antibodies.
-
Optimizing Antibody Concentrations: Try a higher concentration of the primary or secondary antibody.
-
Sample Concentration: If possible, concentrate your samples before the assay.
-
Check for Peptide Degradation: Ensure proper sample collection and storage, including the use of protease inhibitors, as PNX-14 is a peptide and susceptible to degradation.
Section 5: this compound Signaling Pathway
Understanding the signaling pathway of PNX-14 can provide additional validation strategies, such as treating cells with PNX-14 and observing downstream effects. PNX-14 binds to GPR173, leading to the activation of the cAMP/PKA pathway and subsequent phosphorylation of CREB.
Caption: this compound signaling pathway via GPR173.
By validating your this compound antibody thoroughly using these guidelines, you can ensure the accuracy and reproducibility of your research findings in your new species of interest.
References
- 1. Phoenixin: More than Reproductive Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Regulation of Phoenixin: A Fascinating Multidimensional Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target [frontiersin.org]
- 4. cusabio.com [cusabio.com]
Phoenixin-14 Aliquot Integrity: A Technical Guide to Minimizing Freeze-Thaw Cycles
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling and storage of Phoenixin-14 (PNX-14) to ensure its stability and efficacy in experimental settings. Adherence to these protocols is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to avoid repeated freeze-thaw cycles for this compound?
A1: Repeated freeze-thaw cycles can significantly compromise the integrity of this compound. Each cycle of freezing and thawing can lead to the formation of ice crystals that can damage the peptide's structure. This process can also lead to aggregation and degradation of the peptide, reducing its biological activity and leading to inconsistent experimental outcomes.[1] To maintain the peptide's stability, it is strongly recommended to aliquot the stock solution into single-use volumes.[2][3]
Q2: What are the recommended storage conditions for lyophilized this compound?
A2: Lyophilized this compound should be stored in a tightly sealed container in a desiccated environment, protected from light.[4] For long-term storage (months to years), it is recommended to store the lyophilized powder at -20°C or -80°C.[4]
Q3: What are the recommended storage conditions for reconstituted this compound?
A3: Once reconstituted, this compound is more susceptible to degradation. For short-term storage (up to 5 days), the solution can be kept at 4°C. For longer-term storage (up to 3 months), the reconstituted peptide should be aliquoted into single-use vials and stored at -20°C or, preferably, -80°C.
Q4: How should I properly thaw my this compound aliquots?
A4: To thaw a frozen aliquot, it is recommended to warm the vial quickly to room temperature before opening to prevent condensation from forming inside the vial. Once thawed, the aliquot should be used immediately. Any unused portion of a thawed aliquot should not be refrozen.
Q5: My this compound solution appears cloudy. What should I do?
A5: Cloudiness in a peptide solution can indicate aggregation or precipitation. This may be a result of improper storage, multiple freeze-thaw cycles, or issues with the solvent. If your solution is cloudy, it is best to discard it and prepare a fresh solution from a new aliquot to ensure the integrity of your experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or poor experimental results | Peptide degradation due to multiple freeze-thaw cycles. | Prepare single-use aliquots of your this compound stock solution. Use a fresh aliquot for each experiment. |
| Improper storage of reconstituted peptide. | Store aliquots at -80°C for long-term use. For short-term use (a few days), store at 4°C. Avoid storing at room temperature for extended periods. | |
| Difficulty dissolving lyophilized peptide | Peptide has absorbed moisture. | Allow the vial to come to room temperature in a desiccator before opening and reconstitution. |
| Incorrect solvent. | Refer to the manufacturer's data sheet for the recommended solvent. This compound is generally soluble in water. | |
| Visible particles or aggregation in the solution | Peptide aggregation. | Discard the solution. When preparing new aliquots, consider using a buffer at a pH of 5-6, which can improve the stability of some peptides in solution. |
Data Presentation
| Number of Freeze-Thaw Cycles | Estimated % Intact this compound (Illustrative) | Potential Impact on Bioactivity |
| 1 | 95 - 99% | Minimal to no significant loss of activity. |
| 2 | 85 - 95% | Minor loss of activity may be observed. |
| 3 | 70 - 85% | Significant loss of activity, potentially leading to inconsistent results. |
| 4 | 50 - 70% | Substantial loss of activity, compromising experimental validity. |
| 5+ | < 50% | Unreliable for experimental use. |
Note: The values presented in this table are estimations and may vary depending on the specific buffer, concentration, and handling procedures.
Experimental Protocols
Protocol for Assessing this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for evaluating the stability of this compound after subjecting it to freeze-thaw cycles.
1. Materials:
- This compound (lyophilized powder)
- Appropriate solvent for reconstitution (e.g., sterile, nuclease-free water)
- HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA) (Mobile Phase A)
- HPLC-grade acetonitrile with 0.1% TFA (Mobile Phase B)
- Reversed-phase C18 HPLC column
- HPLC system with a UV detector
2. Procedure:
- Preparation of this compound Stock Solution: Reconstitute a known amount of lyophilized this compound in the appropriate solvent to a final concentration of 1 mg/mL.
- Aliquoting: Immediately after reconstitution, divide the stock solution into multiple, single-use aliquots in sterile microcentrifuge tubes.
- Initial Analysis (Time 0): Immediately analyze one aliquot by HPLC to establish the initial purity and peak area of the intact peptide.
- Freeze-Thaw Cycles:
- Freeze the remaining aliquots at -80°C for at least one hour.
- Thaw one aliquot at room temperature. This constitutes one freeze-thaw cycle.
- Analyze the thawed aliquot by HPLC.
- Repeat the freeze-thaw process for subsequent aliquots, analyzing one after each cycle (e.g., after 2, 3, 4, and 5 cycles).
- HPLC Analysis:
- Inject a standard volume of each sample onto the C18 column.
- Elute the peptide using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
- Monitor the absorbance at 214 nm or 280 nm.
- Identify the peak corresponding to intact this compound based on its retention time from the initial analysis.
- Data Analysis:
- Integrate the peak area of the intact this compound for each sample.
- Calculate the percentage of intact peptide remaining after each freeze-thaw cycle relative to the initial (Time 0) sample.
- Plot the percentage of intact peptide versus the number of freeze-thaw cycles.
Visualizations
Caption: Recommended workflow for handling and aliquoting this compound.
Caption: Key factors contributing to the degradation of this compound.
References
Phoenixin-14 Western Blot Band Validation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful Western blot validation of Phoenixin-14.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound on a Western blot?
A1: this compound is a small peptide with a molecular weight of approximately 1.58 kDa.[1][2][3] Due to its small size, it will run at the very bottom of a standard SDS-PAGE gel.
Q2: Which type of membrane is best for transferring a small peptide like this compound?
A2: For small proteins and peptides like this compound (<15 kDa), it is highly recommended to use a membrane with a smaller pore size, such as 0.2 µm, to prevent the peptide from passing through the membrane during transfer (over-transfer).[4] Both nitrocellulose and PVDF membranes can be used, but PVDF may offer better protein retention.
Q3: What are the recommended antibody dilutions for this compound Western blotting?
A3: Antibody concentrations should always be optimized for your specific experimental conditions. However, a general starting point for a primary antibody against this compound is a 1:200 dilution for Western blotting.[5] The secondary antibody dilution will depend on the specific reagent and detection system used, but a 1:1000 dilution is a common starting point.
Q4: I am not seeing any bands on my blot. What are the possible reasons?
A4: Several factors can lead to a lack of signal in a Western blot for a small peptide like this compound. Common causes include:
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Poor transfer efficiency: The peptide may have passed through the membrane.
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Insufficient protein load: The expression level of this compound in your sample may be too low.
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Inactive antibody: The primary or secondary antibody may have lost activity.
-
Suboptimal antibody concentration: The antibody dilution may be too high.
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Issues with detection reagents: The substrate may be expired or inactive.
Q5: Why am I seeing multiple bands on my Western blot?
A5: The presence of multiple bands can be due to several factors:
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Protein degradation: Samples should be handled carefully to prevent degradation, and protease inhibitors should be included in lysis buffers.
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Post-translational modifications: this compound can undergo modifications that alter its migration on the gel.
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Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins.
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Protein aggregation: Incomplete denaturation of the sample can lead to aggregates appearing as higher molecular weight bands.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Western blot validation of this compound.
| Problem | Potential Cause | Recommended Solution |
| No Band or Weak Signal | Over-transfer of the small peptide | Use a 0.2 µm pore size membrane. Consider using two membranes stacked together during transfer to capture any peptide that passes through the first. Reduce the transfer time and/or voltage. |
| Low abundance of this compound | Increase the amount of protein loaded onto the gel. Consider using immunoprecipitation to enrich for this compound before loading. | |
| Inefficient antibody binding | Optimize the primary antibody concentration by performing a titration. Increase the incubation time with the primary antibody (e.g., overnight at 4°C). | |
| Inactive reagents | Ensure that antibodies have been stored correctly and are within their expiration date. Use fresh substrate for detection. | |
| High Background | Insufficient blocking | Increase the blocking time (e.g., 1-2 hours at room temperature). Try a different blocking agent (e.g., non-fat dry milk or bovine serum albumin). |
| Antibody concentration too high | Reduce the concentration of the primary and/or secondary antibody. | |
| Inadequate washing | Increase the number and duration of wash steps after antibody incubations. Ensure a detergent like Tween-20 is included in the wash buffer. | |
| Uneven or "Smiling" Bands | Gel polymerization issues | Ensure the gel is cast properly without any bubbles. Consider using pre-cast gels for better consistency. |
| High voltage during electrophoresis | Reduce the voltage during the gel run to prevent overheating. Running the gel on ice can also help. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody, if available. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. Use appropriate positive and negative controls to validate antibody specificity. |
| Sample degradation | Add protease inhibitors to your lysis buffer and keep samples on ice. |
Experimental Protocol: Western Blot for this compound
This protocol provides a general framework. Optimization of specific steps may be required for your experimental conditions.
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Mix the desired amount of protein (e.g., 30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load samples onto a high-percentage Tris-Glycine or Tricine polyacrylamide gel (e.g., 15% or higher) suitable for resolving small peptides.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Equilibrate the gel and a 0.2 µm PVDF or nitrocellulose membrane in transfer buffer.
-
Assemble the transfer sandwich, ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform a semi-dry or wet transfer. Optimize transfer time and voltage to prevent over-transfer of the small this compound peptide. A shorter transfer time is generally recommended for small proteins.
-
-
Blocking:
-
After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Block the membrane in 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Phoenixin-14 antibody in the blocking buffer (e.g., 1:200).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Dilute the appropriate HRP-conjugated secondary antibody in the blocking buffer (e.g., 1:1000).
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantitative Data Summary
| Parameter | Recommendation | Reference |
| This compound Molecular Weight | ~1.58 kDa | |
| Membrane Pore Size | 0.2 µm | |
| Primary Antibody Dilution (Rabbit anti-PNX-14) | 1:200 (starting point) | |
| Secondary Antibody Dilution (HRP-conjugated) | 1:1000 (starting point) | |
| Protein Load per Lane | 30 µg (starting point) |
Visualizations
Caption: Western Blot Workflow for this compound Detection.
Caption: this compound Signaling Pathway via GPR173.
References
- 1. This compound amide (Human, Rat, Mouse, Porcine, Bovine, Canine) [phoenixbiotech.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound amide (Human) peptide [novoprolabs.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. This compound as a novel direct regulator of porcine luteal cell functions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Phoenixin-14 and Kisspeptin in Reproductive Neuroendocrinology
For Researchers, Scientists, and Drug Development Professionals
In the intricate regulation of the hypothalamic-pituitary-gonadal (HPG) axis, the neuropeptides kisspeptin and phoenixin have emerged as crucial players. While kisspeptin is firmly established as a master regulator of gonadotropin-releasing hormone (GnRH) secretion and puberty onset, the more recently discovered phoenixin is carving out its role as a significant modulator of reproductive function. This guide provides an objective, data-driven comparison of phoenixin-14 and kisspeptin, focusing on their signaling mechanisms, physiological roles, and quantitative effects on the reproductive cascade.
At a Glance: Key Molecular and Functional Differences
| Feature | This compound (PNX-14) | Kisspeptin (Kp-10/Kp-54) |
| Precursor Protein | Small integral membrane protein 20 (SMIM20) | KiSS-1 |
| Active Peptide Length | 14 amino acids | 10, 13, 14, or 54 amino acids |
| Primary Receptor | G protein-coupled receptor 173 (GPR173) | G protein-coupled receptor 54 (GPR54 / KISS1R) |
| Primary Signaling Pathway | Gs -> Adenylyl Cyclase -> cAMP -> PKA -> CREB[1][2][3] | Gq/11 -> Phospholipase C (PLC) -> IP3 & DAG -> Ca2+ release & PKC activation[4] |
| Primary Hypothalamic Action | Stimulates GnRH and Kiss1 gene expression; potentiates GnRH-stimulated LH release.[1] | Potent direct stimulation of GnRH neuron firing and GnRH secretion. |
Signaling Pathways: Two Distinct Mechanisms Converging on the HPG Axis
The intracellular signaling cascades initiated by phoenixin and kisspeptin are fundamentally different, reflecting their distinct G-protein couplings.
This compound primarily signals through its receptor, GPR173, which couples to the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB acts as a transcription factor to upregulate the expression of target genes, including Gnrh and Kiss1, in hypothalamic neurons.
Kisspeptin , on the other hand, binds to GPR54 (KISS1R), which is coupled to the Gq/11 alpha subunit. This interaction activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This rapid increase in intracellular Ca2+ and PKC activation leads to the depolarization of GnRH neurons and the subsequent release of GnRH.
Quantitative Comparison of Gonadotropin Release
Direct comparative studies on the potency of this compound and kisspeptin are limited. However, data from various in vitro and in vivo experiments provide insights into their relative efficacy. Kisspeptin is characterized by its high potency and rapid, direct stimulation of GnRH/LH release, while phoenixin appears to act more as a modulator, enhancing the sensitivity of the HPG axis.
| Parameter | This compound / Phoenixin-20 | Kisspeptin-10 |
| In Vitro GnRH Release | 1000 nM PNX-20 increased GnRH secretion in mHypoA-GnRH/GFP cells after 1 hour. | 1-10 nM significantly increased GnRH release from GT1-7 cells after 45 minutes. |
| In Vitro GnRH mRNA Expression | 10-100 nM PNX-20 increased GnRH mRNA levels at 2 and 8 hours in mHypoA-GnRH/GFP cells. | - |
| In Vitro Kiss1 mRNA Expression | 100 nM PNX-20 increased Kiss1 mRNA expression at 24 hours in mHypoA-Kiss/GFP-3 cells. | Not applicable (acts downstream or parallel) |
| In Vitro GnRH Neuron Activity | Not yet reported | EC₅₀ of 2.8 nM for depolarization of GnRH neurons. |
| In Vivo LH Release (Rats) | Potentiates GnRH-stimulated LH release after 24-hour pre-treatment. | 0.3 nmol/kg (IV) elicited a robust LH burst; maximal response at 3.0-30 nmol/kg . |
| In Vivo LH Release (Mice) | Intracerebroventricular injection increased plasma LH levels. | 1 nmol (IP) significantly increased LH levels at 10 minutes. A 10 nmol dose produced a greater LH increase. |
Note: The data presented is compiled from different studies with varying experimental models and conditions (e.g., cell lines vs. primary cultures, different species, routes of administration) and should be interpreted with caution.
Experimental Protocols: Methodological Overview
Accurate assessment of neuropeptide function relies on precise and validated experimental techniques. Below are summarized protocols for key methodologies used in the study of phoenixin and kisspeptin.
Intracerebroventricular (ICV) Injection in Mice
This procedure allows for the direct administration of peptides into the brain's ventricular system, bypassing the blood-brain barrier.
Stereotaxic Procedure:
-
Anesthesia: Anesthetize the mouse using an appropriate agent (e.g., isoflurane or ketamine/xylazine cocktail).
-
Stereotaxic Fixation: Secure the animal's head in a stereotaxic frame.
-
Surgical Preparation: Shave the scalp, and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.
-
Coordinate Identification: Identify the bregma landmark. The coordinates for the lateral ventricle in mice are typically: AP: -0.5 mm, L: ±1.0 mm relative to bregma.
-
Craniotomy: Drill a small hole at the identified coordinates.
-
Injection: Lower a cannula or syringe needle to the desired depth (typically V: -2.0 to -2.5 mm from the skull surface). Infuse the peptide solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min).
-
Post-Injection: Leave the needle in place for an additional minute to prevent backflow before slowly retracting it.
-
Closure and Recovery: Suture the incision and provide post-operative care, including analgesics.
Radioimmunoassay (RIA) for Peptide Hormones (e.g., LH)
RIA is a highly sensitive technique used to quantify hormone levels in biological fluids like plasma or serum.
Principle: The assay is based on the principle of competitive binding. A fixed amount of radiolabeled hormone (e.g., ¹²⁵I-LH) competes with the unlabeled hormone in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the hormone in the sample.
General Steps:
-
Reagent Preparation: Prepare standards with known hormone concentrations and dilute samples.
-
Assay Setup: In assay tubes, pipette buffer, standards or unknown samples, radiolabeled hormone (tracer), and a specific primary antibody.
-
Incubation: Incubate the mixture (typically 16-24 hours at 4°C) to allow for competitive binding to reach equilibrium.
-
Separation: Add a second antibody (e.g., goat anti-rabbit IgG) that binds to the primary antibody, causing the antigen-antibody complexes to precipitate. Centrifuge the tubes to pellet the bound fraction.
-
Counting: Decant the supernatant (containing the free, unbound tracer). Measure the radioactivity of the pellet (bound fraction) using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the hormone concentration of the standards. Determine the hormone concentration in the unknown samples by interpolating their bound radioactivity values on the standard curve.
In Situ Hybridization (ISH) for mRNA Localization
ISH allows for the visualization and localization of specific mRNA transcripts (e.g., Gpr173 mRNA) within tissue sections, providing anatomical context to gene expression.
General Steps:
-
Probe Synthesis: Synthesize an antisense RNA probe complementary to the target mRNA, labeled with a marker like digoxigenin (DIG) or a fluorescent tag.
-
Tissue Preparation: Perfuse the animal and fix the tissue (e.g., brain) in 4% paraformaldehyde. Cryoprotect the tissue in sucrose solution before sectioning on a cryostat.
-
Hybridization: Apply the labeled probe to the tissue sections in a hybridization buffer. Incubate overnight at an elevated temperature (e.g., 65°C) to allow the probe to anneal to the target mRNA.
-
Washing: Perform a series of stringent washes to remove any non-specifically bound probe.
-
Detection:
-
Chromogenic: Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase), followed by a substrate that produces a colored precipitate.
-
Fluorescent (FISH): Incubate with an anti-DIG antibody conjugated to a fluorophore.
-
-
Imaging: Visualize the signal using light or fluorescence microscopy and capture images.
Conclusion and Future Directions
Kisspeptin and phoenixin are both integral to the central control of reproduction, yet they operate through distinct receptors and signaling pathways. Kisspeptin acts as a potent, direct activator of GnRH neurons, making it a "gatekeeper" of the HPG axis. Phoenixin, in contrast, appears to be a crucial "sensitizer" or modulator, amplifying the effects of GnRH at the pituitary and stimulating the expression of key reproductive genes, including Kiss1 itself, within the hypothalamus.
For drug development professionals, the high potency of kisspeptin analogues makes them attractive targets for treating disorders of puberty and infertility. The modulatory role of phoenixin suggests that its receptor, GPR173, could be a target for therapies aimed at fine-tuning reproductive function or overcoming GnRH resistance. Further research, particularly studies that directly compare the potency and physiological effects of these two peptides under identical experimental conditions, is necessary to fully elucidate their individual and potentially synergistic roles in reproductive health and disease.
References
- 1. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phoenixin Activates Immortalized GnRH and Kisspeptin Neurons Through the Novel Receptor GPR173 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phoenixin: uncovering its receptor, signaling and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into the more potent effect of KP-54 compared to KP-10 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Phoenixin-14 Knockout Mouse: A Comparative Guide to its Phenotype
This guide provides a comprehensive overview of the physiological and behavioral phenotype of the Phoenixin-14 (PNX-14) knockout mouse model. It is intended for researchers, scientists, and drug development professionals interested in the functional roles of this recently discovered neuropeptide. The data presented herein is based on published experimental findings and offers a comparative analysis with wild-type counterparts.
Summary of Phenotypic Characteristics
A whole-body knockout of the Smim20 gene, which encodes the precursor to this compound, has been developed to investigate the peptide's physiological roles. Contrary to initial hypotheses based on in vitro and pharmacological studies, the PNX-14 knockout mouse exhibits a surprisingly subtle phenotype, suggesting potential compensatory mechanisms.[1] Below is a summary of the key findings in reproductive, metabolic, and behavioral domains.
Reproductive Phenotype
Initial studies on this compound highlighted its potential role in reproduction, particularly in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.[2] Phoenixin was shown to potentiate the gonadotropin-releasing hormone (GnRH)-stimulated release of luteinizing hormone (LH).[2][3] However, the genetic ablation of PNX-14 in mice did not lead to significant reproductive deficits.
| Parameter | Wild-Type (WT) | PNX-14 Knockout (KO) | Significance |
| Fertility | Normal | Normal | No significant difference |
| Estrous Cycle Length | Normal | Normal | No significant difference |
| Hypothalamic Reproduction-Related Gene Expression | Normal | No significant changes | No significant difference |
Table 1: Reproductive Phenotype of PNX-14 Knockout Mice. Data indicates that the absence of this compound does not impair fertility or alter the estrous cycle in mice.[4]
Metabolic Phenotype
This compound has been implicated in various metabolic processes, including glucose and lipid metabolism, and energy homeostasis. In vitro studies and administration of exogenous PNX-14 have shown effects on insulin secretion and adipogenesis. However, the metabolic phenotype of the knockout mouse under standard and high-fat diet conditions is largely unremarkable.
| Parameter | Wild-Type (WT) | PNX-14 Knockout (KO) | Significance |
| Body Weight (High-Fat Diet) | Similar weight gain | Similar weight gain | No significant difference |
| Energy Homeostasis-Related Gene Expression (Male Hypothalamus) | Normal | Some changes (e.g., Mc4r) | Modest alterations |
Table 2: Metabolic Phenotype of PNX-14 Knockout Mice. The knockout of this compound does not significantly affect the metabolic response to a high-fat diet. Male heterozygous mice, however, gained slightly less weight.
Behavioral Phenotype
The most notable phenotypic alterations in PNX-14 knockout mice were observed in behavioral tests, suggesting a role for the peptide in modulating anxiety or locomotor activity.
| Parameter | Wild-Type (WT) Female | PNX-14 Knockout (KO) Female | Significance |
| Distance Traveled in Outer Zone (Open Field Test) | Normal | Less distance traveled | Significant alteration |
Table 3: Behavioral Phenotype of Female PNX-14 Knockout Mice. Female knockout mice show altered behavior in the open field test, which may indicate changes in anxiety or locomotor activity.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of these findings.
Generation of PNX-14 Knockout Mice
A whole-body knockout of the Smim20 gene in C57BL/6NJ mice was generated to create the this compound knockout model. The successful deletion of the gene is typically confirmed by genotyping.
High-Fat Diet Study
To assess the metabolic response, wild-type and knockout mice were subjected to a high-fat diet. Body weight and food intake were monitored regularly over the course of the study. At the end of the study, tissues such as the hypothalamus can be collected for gene expression analysis.
Open Field Test
The open field test is a common method to assess locomotor activity and anxiety-like behavior in rodents. Mice are placed in an open, novel arena, and their movements are tracked and analyzed. Key parameters measured include the distance traveled in different zones of the arena (e.g., center versus outer zones) and the total distance traveled.
Gene Expression Analysis
To investigate molecular changes, the expression of relevant genes in tissues like the hypothalamus is quantified. This is typically done using quantitative real-time polymerase chain reaction (qRT-PCR). Genes related to reproduction (e.g., Gnrh) and energy homeostasis (e.g., Mc4r) are often examined.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound is a ligand for the G protein-coupled receptor 173 (GPR173). Upon binding, it can activate downstream signaling cascades, primarily involving cyclic AMP (cAMP). This can lead to the activation of Protein Kinase A (PKA) or the Exchange protein activated by cAMP (Epac). These pathways are involved in regulating a variety of cellular processes.
Caption: this compound signaling through GPR173.
Experimental Workflow for Phenotyping
The general workflow for characterizing the phenotype of the PNX-14 knockout mouse involves several key stages, from breeding to data analysis.
Caption: General workflow for phenotyping knockout mice.
References
- 1. Phoenixin knockout mice show no impairment in fertility or differences in metabolic response to a high-fat diet, but exhibit behavioral differences in an open field test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phoenixin: uncovering its receptor, signaling and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target [frontiersin.org]
- 4. A systematic scoping review of the multifaceted role of phoenixin in metabolism: insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Phoenixin-14 Quantification: Validating ELISA with Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of signaling peptides is paramount. This guide provides a comprehensive comparison of two common methods for measuring Phoenixin-14 (PNX-14), a pleiotropic peptide involved in reproduction, metabolism, and anxiety: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). We will delve into the experimental protocols for each technique, present a comparative analysis of their performance, and underscore the critical importance of validating ELISA results with the gold standard of mass spectrometry.
This compound, a 14-amino acid peptide, exerts its effects by binding to the G protein-coupled receptor 173 (GPR173).[1][2] Its signaling cascade involves the activation of downstream pathways such as the Protein Kinase A (PKA) and Extracellular signal-regulated kinase (ERK1/2) pathways.[1][2] Given its diverse physiological roles, from regulating gonadotropin-releasing hormone (GnRH) to influencing food intake and anxiety, robust and reliable quantification of PNX-14 is crucial for advancing our understanding of its biological functions and its potential as a therapeutic target.[3]
Comparing ELISA and LC-MS/MS for this compound Quantification
While ELISA offers a high-throughput and cost-effective method for peptide quantification, its reliance on antibody-antigen interactions can be prone to cross-reactivity and interference, potentially leading to inaccurate results. Mass spectrometry, particularly LC-MS/MS, provides superior specificity and is considered the reference method for peptide and protein quantification. Therefore, validating ELISA data with LC-MS/MS is a critical step in ensuring data integrity.
Below is a table summarizing the typical performance characteristics of a commercially available this compound ELISA kit compared to a validated LC-MS/MS method. Please note that the LC-MS/MS data is representative of typical performance for a validated peptide quantification assay, as direct comparative studies for PNX-14 are not widely published.
| Parameter | This compound ELISA | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Immunoassay based on antibody-antigen recognition | Separation by chromatography and detection by mass-to-charge ratio |
| Specificity | Dependent on antibody specificity; potential for cross-reactivity | High; based on molecular mass and fragmentation pattern |
| Sensitivity (LOD) | ~0.938 pg/mL | 0.05 - 0.5 ng/mL (50 - 500 pg/mL) for similar peptides |
| Assay Range | 1.563 - 100 pg/mL | Typically 2-3 orders of magnitude (e.g., 0.1 - 100 ng/mL) |
| Precision (CV%) | Intra-assay: <8%; Inter-assay: <10% | Intra-assay: <15%; Inter-assay: <15% |
| Throughput | High (96-well plate format) | Lower; sequential sample analysis |
| Cost per Sample | Lower | Higher |
| Validation | Requires validation against a reference method like MS | Considered a reference ("gold standard") method |
Experimental Protocols
This compound Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is based on a typical commercially available competitive ELISA kit.
Materials:
-
This compound ELISA Kit (e.g., from Phoenix Pharmaceuticals Inc. or similar)
-
Microplate reader capable of measuring fluorescence or absorbance
-
Pipettes and tips
-
Wash buffer
-
Assay buffer
-
Standards and controls
-
Biological samples (e.g., plasma, serum, tissue homogenates)
Procedure:
-
Sample Preparation: Centrifuge samples to remove particulate matter. Dilute samples as necessary to fall within the assay's standard curve range.
-
Standard Curve Preparation: Prepare a serial dilution of the this compound standard according to the kit manufacturer's instructions.
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the microplate.
-
Add biotinylated this compound peptide to each well.
-
Add primary antibody to each well.
-
Incubate the plate as per the manufacturer's instructions (e.g., 2 hours at room temperature).
-
Wash the plate multiple times with wash buffer.
-
Add Streptavidin-Horseradish Peroxidase (HRP) conjugate to each well and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate in the dark.
-
Stop the reaction with the provided stop solution.
-
-
Data Analysis:
-
Measure the optical density or fluorescence at the appropriate wavelength.
-
Generate a standard curve by plotting the concentration of the standards versus their corresponding signal.
-
Determine the concentration of this compound in the samples by interpolating their signal from the standard curve.
-
This compound Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol describes a general approach for the quantification of this compound using LC-MS/MS with Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
Materials:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer
-
C18 analytical column
-
Solvents for mobile phase (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) for sample clean-up
-
Synthetic this compound standard
-
Stable isotope-labeled this compound internal standard (SIL-IS)
-
Biological samples
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Condition the SPE cartridge with methanol followed by water.
-
Acidify the plasma/serum sample and spike with the SIL-IS.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the this compound and SIL-IS with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Separate this compound from other components using a gradient of increasing organic solvent (acetonitrile).
-
-
MS/MS Detection (SRM/MRM):
-
Optimize the mass spectrometer parameters for this compound and the SIL-IS. This involves selecting precursor ions (the molecular weight of the peptides) and specific fragment ions (product ions) that are unique to each peptide.
-
Monitor the transitions from the precursor ion to the product ions for both the endogenous this compound and the SIL-IS.
-
-
Data Analysis:
-
Integrate the peak areas for the selected transitions of both this compound and the SIL-IS.
-
Calculate the ratio of the peak area of the endogenous peptide to the peak area of the SIL-IS.
-
Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes, the following diagrams were created using the DOT language.
Caption: Experimental workflow for validating this compound ELISA with LC-MS/MS.
Caption: Simplified signaling pathway of this compound.
Conclusion: The Importance of Orthogonal Validation
References
Phoenixin-14 vs. GnRH: A Comparative Analysis of their Effects on LH and FSH Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Phoenixin-14 (PNX-14) and Gonadotropin-releasing hormone (GnRH) on the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This document summarizes key experimental data, details relevant methodologies, and visualizes the distinct signaling pathways of these two critical regulators of the hypothalamic-pituitary-gonadal (HPG) axis.
Core Functional Comparison
Gonadotropin-releasing hormone (GnRH) is the principal neurohormone driving the synthesis and pulsatile secretion of LH and FSH from the anterior pituitary gonadotrophs[1][2][3][4]. In contrast, this compound (PNX-14) does not independently stimulate basal gonadotropin release but rather acts as a potent sensitizing agent, amplifying the pituitary's response to GnRH[5]. The primary mechanism of PNX-14's action is the upregulation of GnRH receptor (GnRH-R) expression on gonadotrophs, thereby enhancing the efficacy of GnRH.
Quantitative Data Summary
The following tables summarize the quantitative effects of PNX-14 and GnRH on LH and FSH secretion as reported in key studies.
Table 1: Effect of this compound on GnRH-Stimulated LH Release in vitro
| Treatment | LH Release (relative to control) | Cell Type | Species | Reference |
| GnRH (10 nM) | Significant increase | Primary anterior pituitary cells | Rat (female) | |
| PNX-14 (100 nM) | No significant change from basal | Primary anterior pituitary cells | Rat (female) | |
| PNX-14 (100 nM) pre-treatment + GnRH (10 nM) | Significant potentiation of GnRH effect | Primary anterior pituitary cells | Rat (female) | |
| Gpr173 siRNA + PNX-14 + GnRH | Abrogation of PNX-14's potentiation | Primary anterior pituitary cells | Rat (female) |
Table 2: Effect of GnRH Pulse Frequency on LH and FSH Secretion
| GnRH Pulse Frequency | Predominant Gonadotropin Secreted | Reference |
| High | LH | |
| Low | FSH |
Signaling Pathways
The distinct mechanisms of action of GnRH and PNX-14 are rooted in their unique signaling cascades within the gonadotroph.
GnRH Signaling Pathway
GnRH primarily binds to its Gq-protein coupled receptor (GnRHR), initiating a signaling cascade that leads to the synthesis and secretion of LH and FSH.
Caption: GnRH signaling pathway in gonadotrophs.
This compound Signaling Pathway
PNX-14 binds to its receptor, GPR173, and activates a Gs-protein coupled pathway, leading to the upregulation of GnRH receptor expression.
Caption: this compound signaling pathway in gonadotrophs.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature. Specific details may vary between studies.
Primary Anterior Pituitary Cell Culture
-
Tissue Collection and Dissociation: Anterior pituitaries are aseptically dissected from euthanized animals (e.g., adult female rats). The tissue is minced and subjected to enzymatic digestion (e.g., with trypsin or collagenase) to obtain a single-cell suspension.
-
Cell Plating: The dispersed cells are washed and plated in appropriate culture dishes coated with an extracellular matrix component (e.g., poly-L-lysine) to promote attachment.
-
Culture Conditions: Cells are maintained in a defined culture medium (e.g., DMEM) supplemented with serum (e.g., fetal bovine serum), antibiotics, and antimycotics at 37°C in a humidified atmosphere of 5% CO2.
Hormone Secretion Assay
-
Cell Treatment: After an initial culture period to allow for cell recovery and attachment, the culture medium is replaced with a serum-free medium containing the test substances (e.g., GnRH, PNX-14, or vehicle control). For potentiation studies, cells are pre-treated with PNX-14 for a specified duration (e.g., 24 hours) before stimulation with GnRH.
-
Sample Collection: At the end of the incubation period, the culture medium is collected for hormone measurement.
-
Hormone Quantification: LH and FSH concentrations in the collected medium are quantified using established immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).
Experimental Workflow for a PNX-14 Potentiation Study
Caption: Experimental workflow for PNX-14 potentiation of GnRH-stimulated LH/FSH secretion.
Conclusion
References
- 1. GnRH Signaling Mechanisms in the Pituitary Gonadotrope - Mark Lawson [grantome.com]
- 2. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Gonadotropin-releasing hormone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A novel reproductive peptide, phoenixin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Phoenixin-14
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Phoenixin-14. Adherence to these procedural guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research. This compound is a research-grade peptide, and while a specific safety data sheet (SDS) is not publicly available, its chemical and toxicological properties have not been fully investigated.[1] Therefore, it is imperative to handle this compound with due caution, treating it as a potentially hazardous substance.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in its lyophilized powder form or in solution, the following personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are essential. Consider double-gloving when handling the pure, powdered form. |
| Eye Protection | Safety goggles or a face shield | Must be worn at all times to protect against splashes or airborne particles. |
| Body Protection | Laboratory coat | A buttoned lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Face mask | Recommended when handling the lyophilized powder to prevent inhalation.[2] |
Operational Plan: From Receipt to Experimentation
This step-by-step guide outlines the proper procedure for handling this compound from the moment it arrives in your laboratory to its use in your experiments.
Receiving and Storage
-
Initial Check: Upon receipt, visually inspect the vial for any damage.
-
Temperature Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for approximately 15-30 minutes.[2] This prevents condensation from forming inside the vial, which can compromise the stability of the peptide.[1][2]
-
Storage of Lyophilized Peptide: Store the unopened vial in a dry, dark place. For long-term storage, refer to the temperature guidelines below.
| Storage of Lyophilized this compound | |
| Temperature | Duration |
| 0-5°C | Up to 6 months |
| -20°C | 1 year |
| -80°C | 2 years |
Reconstitution of this compound
-
Work in a Controlled Environment: Perform the reconstitution in a fume hood or biological safety cabinet to minimize inhalation exposure and contamination.
-
Centrifugation: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Solvent Selection: The choice of solvent will depend on your experimental needs. This compound is soluble in water and DMSO.
| Solubility of this compound | |
| Solvent | Concentration |
| Water | Soluble |
| DMSO | 100 mg/mL (ultrasonication may be required) |
-
Reconstitution Process:
-
Carefully open the vial.
-
Add the appropriate volume of sterile solvent to the vial to achieve the desired concentration.
-
Gently vortex or sonicate to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause the peptide to degrade.
-
Storage of this compound Solutions
-
Short-Term Storage: For immediate use, peptide solutions can be stored at +4°C for up to 5 days.
-
Long-Term Storage: For longer-term storage, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.
| Storage of this compound in Solution | |
| Temperature | Duration |
| -20°C | 1 month (sealed from moisture and light) |
| -80°C | 6 months (sealed from moisture and light) |
Disposal Plan: Ensuring a Safe Laboratory Environment
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure the safety of all laboratory personnel. All waste contaminated with this compound should be treated as hazardous chemical waste.
Liquid Waste Disposal
-
Inactivation (Recommended): To add a layer of safety, consider inactivating the peptide solution before disposal. This can be achieved through hydrolysis by adding a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) and allowing it to sit for a minimum of 30 minutes.
-
Neutralization: If an acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.
-
Collection: Collect the treated liquid waste in a clearly labeled, leak-proof hazardous waste container.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service. Do not pour peptide solutions down the drain.
Solid Waste Disposal
-
Segregation: All solid waste contaminated with this compound, including empty vials, pipette tips, gloves, and other consumables, must be segregated from general laboratory trash.
-
Collection: Place all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
